Oxadiazoles
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C15H8Cl3FN2O2 |
|---|---|
Poids moléculaire |
373.6 g/mol |
Nom IUPAC |
2-[(4-chlorophenoxy)methyl]-5-(2,4-dichloro-5-fluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H8Cl3FN2O2/c16-8-1-3-9(4-2-8)22-7-14-20-21-15(23-14)10-5-13(19)12(18)6-11(10)17/h1-6H,7H2 |
Clé InChI |
FRYPWUYDPUBMRU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC2=NN=C(O2)C3=CC(=C(C=C3Cl)Cl)F)Cl |
SMILES canonique |
C1=CC(=CC=C1OCC2=NN=C(O2)C3=CC(=C(C=C3Cl)Cl)F)Cl |
Synonymes |
Oxadiazoles |
Origine du produit |
United States |
Foundational & Exploratory
The 1,3,4-Oxadiazole Core: A Comprehensive Technical Guide for Drug Development
The 1,3,4-oxadiazole (B1194373) is a five-membered heteroaromatic ring containing one oxygen and two nitrogen atoms. This scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a versatile bioisostere for carboxylic acids, esters, and amides. Its derivatives exhibit a remarkable breadth of pharmacological activities, making it a "privileged structure" in the design of novel therapeutic agents. This guide provides an in-depth overview of the fundamental properties of the 1,3,4-oxadiazole core for researchers, scientists, and drug development professionals.
Physicochemical and Electronic Properties
The 1,3,4-oxadiazole ring is a planar, conjugated system. The presence of two electronegative, pyridine-like nitrogen atoms renders the ring electron-deficient. This electronic nature significantly influences its chemical reactivity, stability, and its interactions with biological targets. The ring is considered aromatic, though less so than furan, from which it is conceptually derived by the replacement of two methine (=CH) groups with nitrogen atoms. This reduced aromaticity contributes to its unique chemical behavior.
The parent 1,3,4-oxadiazole is a liquid soluble in water, with a boiling point of 150°C. The solubility of its derivatives is highly dependent on the nature of the substituents; aryl substituents tend to decrease water solubility significantly.
Table 1: Physicochemical and Structural Data for the 1,3,4-Oxadiazole Core
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₂N₂O | [1] |
| Molar Mass | 70.05 g/mol | [2] |
| XLogP3 | -0.2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Bond Angles | ||
| O1-C2-N3 | ~105.1° | [3] |
| C2-N3-N4 | ~111.4° | [3] |
| N3-N4-C5 | ~111.4° | [3] |
| N4-C5-O1 | ~105.1° | [3] |
| C5-O1-C2 | ~106.9° | [3] |
| Bond Lengths | ||
| O1-C2 | ~1.36 Å | [4] |
| C2-N3 | ~1.31 Å | [4] |
| N3-N4 | ~1.41 Å | [4] |
| N4-C5 | ~1.31 Å | [4] |
| C5-O1 | ~1.36 Å | [4] |
Chemical Reactivity
The electron-deficient nature of the 1,3,4-oxadiazole ring makes it resistant to electrophilic substitution at its carbon atoms. The high electron density is localized on the nitrogen atoms, which can be sites for electrophilic attack if the ring is substituted with electron-releasing groups.
-
Electrophilic Substitution : Generally difficult and uncommon directly on the ring's carbon atoms. Reactions typically occur on aryl substituents.
-
Nucleophilic Substitution : The ring is largely resistant to nucleophilic attack. However, halogen-substituted oxadiazoles can undergo nucleophilic substitution.
-
Ring Cleavage : The ring can be cleaved under certain nucleophilic conditions, a common reactivity pathway for this heterocycle.
Synthesis of the 1,3,4-Oxadiazole Core
Numerous synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles have been developed. The most prevalent methods involve the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones.
General Synthetic Workflow
A common pathway involves the conversion of a carboxylic acid to an acid hydrazide, followed by reaction with another carboxylic acid derivative (like an acid chloride) to form a diacylhydrazine intermediate, which is then cyclized.
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural confirmation of 1,3,4-oxadiazole derivatives.
Table 2: Representative Spectroscopic Data for the 1,3,4-Oxadiazole Core
| Technique | Observation | Reference(s) |
| ¹H NMR | The parent 1,3,4-oxadiazole shows a signal for C2-H and C5-H at δ 8.73 ppm (in CDCl₃). | [5] |
| ¹³C NMR | The parent 1,3,4-oxadiazole shows a signal for C2 and C5 at δ 152.1 ppm (in CDCl₃). For substituted derivatives, signals typically appear between δ 155-165 ppm. | [5][6] |
| IR Spectroscopy | Characteristic absorption bands include: • C=N stretching: 1600-1650 cm⁻¹ • C-O-C stretching: 1000-1300 cm⁻¹ | [7][8] |
| Mass Spec (EI) | The molecular ion peak is typically observed, followed by fragmentation patterns characteristic of the substituents. | [5] |
Applications in Drug Development
The 1,3,4-oxadiazole scaffold is present in numerous clinically approved drugs and investigational compounds, demonstrating its therapeutic versatility. Its ability to engage in hydrogen bonding and π-π stacking interactions with biological macromolecules is key to its wide range of activities.
Notable examples of drugs containing the 1,3,4-oxadiazole core include:
-
Raltegravir : An antiretroviral drug used to treat HIV infection by inhibiting the integrase enzyme.[1][9]
-
Zibotentan : An investigational anticancer agent that acts as a selective endothelin A (ETA) receptor antagonist.[1]
-
Furamizole : An antibiotic.
-
Nesapidil : An antihypertensive agent.
Caption: Diverse biological activities of the 1,3,4-oxadiazole core.
Signaling Pathways of Key Drugs
Raltegravir Mechanism of Action: Raltegravir targets the HIV integrase enzyme, a critical component of the viral replication cycle. It specifically inhibits the strand transfer step, preventing the integration of viral DNA into the host cell's genome.
Caption: Raltegravir inhibits the HIV integrase strand transfer step.
Zibotentan Mechanism of Action: Zibotentan is a selective antagonist of the Endothelin-A (ETA) receptor. In many cancers, endothelin-1 (B181129) (ET-1) binds to ETA receptors on tumor cells, promoting proliferation, angiogenesis, and inhibiting apoptosis. Zibotentan blocks this interaction.
Caption: Zibotentan blocks the pro-tumorigenic signaling of the ETA receptor.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Cyclodehydration of Diacylhydrazines
This protocol describes a common method using a dehydrating agent like phosphorus oxychloride (POCl₃).[5]
Materials:
-
1,2-Diacylhydrazine derivative (1.0 mmol)
-
Phosphorus oxychloride (POCl₃) (5.0 mL)
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
-
Appropriate solvent for recrystallization (e.g., ethanol)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Place the 1,2-diacylhydrazine (1.0 mmol) in a round-bottom flask.
-
Carefully add phosphorus oxychloride (5.0 mL) to the flask under a fume hood.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture into a beaker containing crushed ice with constant stirring.
-
A solid precipitate will form. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in an oven or desiccator.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
Characterize the final product using IR, NMR, and Mass Spectrometry.
Protocol 2: Antibacterial Screening by Agar (B569324) Well Diffusion Method
This protocol provides a general method for evaluating the antibacterial activity of synthesized 1,3,4-oxadiazole derivatives.[5][10]
Materials:
-
Synthesized 1,3,4-oxadiazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient Agar medium
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) as a solvent
-
Standard antibiotic (e.g., Amoxicillin, Gentamicin) as a positive control
-
Sterile petri dishes, sterile cork borer (8 mm), micropipettes, incubator
Procedure:
-
Prepare sterile Nutrient Agar plates by pouring approximately 20 mL of the molten agar into each petri dish and allowing it to solidify in a laminar flow hood.
-
Prepare a fresh inoculum of the test bacteria in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
Using a sterile cotton swab, evenly spread 0.1 mL of the bacterial inoculum over the surface of the agar plates.
-
Using a sterile cork borer, punch uniform wells (8 mm diameter) into the agar.
-
Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in DMF or DMSO. Prepare various dilutions as required (e.g., 100 µg/mL).
-
Carefully add a fixed volume (e.g., 75-100 µL) of each test compound solution into separate wells.
-
Add the solvent (DMF/DMSO) to one well as a negative control and a standard antibiotic solution to another as a positive control.
-
Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.
Conclusion
The 1,3,4-oxadiazole core represents a highly valuable scaffold in the field of drug discovery and development. Its favorable physicochemical properties, metabolic stability, and capacity for diverse biological interactions have cemented its status as a privileged structure. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is crucial for medicinal chemists aiming to design next-generation therapeutics. The continued exploration of novel derivatives and their mechanisms of action promises to further expand the therapeutic utility of this remarkable heterocycle.
References
- 1. 1,3,4-Oxadiazole - Wikipedia [en.wikipedia.org]
- 2. 1,3,4-Oxadiazole | C2H2N2O | CID 97428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journalspub.com [journalspub.com]
- 8. researchgate.net [researchgate.net]
- 9. Raltegravir - Wikipedia [en.wikipedia.org]
- 10. nanobioletters.com [nanobioletters.com]
An In-depth Technical Guide to Oxadiazole Isomers and Their Stability for Researchers, Scientists, and Drug Development Professionals
Introduction to Oxadiazole Isomers
Oxadiazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and two nitrogen atoms, with the molecular formula C₂H₂N₂O.[1] They are of significant interest in medicinal chemistry, often employed as bioisosteres for ester and amide functionalities to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[2][3] There are four constitutional isomers of oxadiazole, distinguished by the arrangement of the heteroatoms within the ring: 1,2,3-oxadiazole (B8650194), 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole (B1194373).[4] Among these, the 1,2,4- and 1,3,4-isomers are the most extensively studied and utilized in drug discovery due to their chemical stability and versatile biological activities.[1] The 1,2,3-isomer is generally unstable, tending to ring-open to a diazoketone tautomer.[3]
The electronic properties of the oxadiazole ring are a key determinant of its behavior. The presence of two nitrogen atoms and one oxygen atom makes the ring electron-deficient, which contributes to its metabolic stability.[5] This electron-withdrawing nature also influences the acidity and basicity of the molecule and the reactivity of substituents attached to the carbon atoms of the ring.
Stability of Oxadiazole Isomers
The stability of oxadiazole isomers is a critical factor in their application, particularly in the development of pharmaceuticals. Stability can be considered from both a thermodynamic and metabolic perspective.
Thermodynamic Stability
Computational studies, specifically Density Functional Theory (DFT), have been employed to determine the relative thermodynamic stabilities of the oxadiazole isomers. The Gibbs free energy (ΔG) is a key indicator, with lower values signifying greater stability.[3] Based on these calculations, the order of stability for the parent, unsubstituted oxadiazole isomers is as follows:
1,3,4-Oxadiazole > 1,2,4-Oxadiazole > 1,2,3-Oxadiazole > 1,2,5-Oxadiazole[6]
The 1,3,4-oxadiazole isomer is the most thermodynamically stable.[3][6] This heightened stability is attributed to its higher degree of aromaticity compared to the other isomers.[7] In contrast, the 1,2,3-oxadiazole isomer is notably unstable.[3]
Metabolic Stability
In the context of drug development, metabolic stability is of paramount importance. Oxadiazole rings are often incorporated into molecules to replace metabolically labile ester and amide groups.[8] Comparative studies between 1,2,4- and 1,3,4-oxadiazole isomers have consistently shown that the 1,3,4-oxadiazole isomer often exhibits significantly better metabolic stability.[8][9] This increased stability is linked to differences in their electronic charge distributions and dipole moments.[8][9]
The following tables summarize the quantitative data regarding the stability and physicochemical properties of oxadiazole isomers.
Table 1: Calculated Thermodynamic Stability of Unsubstituted Oxadiazole Isomers
| Isomer | Gibbs Free Energy (ΔG) (kcal/mol) | Relative Stability |
| 1,3,4-Oxadiazole | 0.00 | Most Stable |
| 1,2,4-Oxadiazole | 8.64 | Stable |
| 1,2,3-Oxadiazole | 21.28 | Unstable |
| 1,2,5-Oxadiazole | 40.61 | Least Stable |
Data sourced from computational studies.[6]
Table 2: Comparative Physicochemical and Metabolic Properties of 1,2,4- vs. 1,3,4-Oxadiazole Isomers
| Property | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | Favorable Isomer for Drug Development |
| Lipophilicity (Log D) | Higher | Lower (often by an order of magnitude) | 1,3,4- |
| Aqueous Solubility | Lower | Higher | 1,3,4- |
| Metabolic Stability (HLM) | Lower | Higher | 1,3,4- |
| hERG Inhibition | Higher | Lower | 1,3,4- |
Data is a generalized summary from comparative studies.[9][10]
Table 3: Example of In Vitro Hepatic Metabolic Stability Data
| Compound ID | Isomer Type | Incubation Time (min) | % Parent Compound Remaining |
| Compound A | 1,2,4-Oxadiazole | 60 | 35% |
| Compound B (Isomer of A) | 1,3,4-Oxadiazole | 60 | 88% |
This table represents typical data obtained from an in vitro metabolic stability assay using Human Liver Microsomes (HLM).[10]
Experimental Protocols
Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
The classical and widely used method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with an acylating agent, such as an acyl chloride.[11]
-
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine (B92270) (as solvent and base)
-
Dichloromethane (B109758) (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.[11]
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.[11]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[11]
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[11]
-
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A common route for the synthesis of 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines using a dehydrating agent like phosphorus oxychloride.[12]
-
Materials:
-
Substituted Aromatic Acid Hydrazide (1.0 eq)
-
β-Benzoyl Propionic Acid (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (as cyclodehydrating agent)
-
Appropriate solvent (e.g., toluene)
-
-
Procedure:
-
A mixture of the substituted aromatic acid hydrazide and β-benzoyl propionic acid is prepared in a suitable solvent.[12]
-
Phosphorus oxychloride is added cautiously to the mixture.
-
The reaction mixture is refluxed for a specified time, with progress monitored by TLC.
-
After completion, the reaction mixture is cooled and carefully poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Synthesis of 3,4-Disubstituted-1,2,5-Oxadiazoles (Furazans)
A method for the synthesis of 1,2,5-oxadiazoles involves the cyclization of bisoximes.[13]
-
Materials:
-
Bisoxime (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
-
Procedure:
-
Dissolve the bisoxime in an anhydrous solvent under an inert atmosphere.
-
Add 1,1'-Carbonyldiimidazole to the solution at ambient temperature.[13]
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
The reaction is then quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography.
-
In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol outlines the measurement of metabolic stability by monitoring the disappearance of the parent compound over time.[10]
-
Materials:
-
Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., in DMSO)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator
-
LC-MS/MS system
-
-
Procedure:
-
Preparation: Prepare working solutions of the test compound and controls in phosphate buffer.
-
Pre-incubation: Add the diluted HLM solution and the test compound (final concentration typically 1 µM) to a 96-well plate. Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate.[10]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[10] The time of this addition is considered T=0.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis:
-
Quantify the peak area of the test compound relative to the internal standard at each time point.
-
Determine the percentage of the parent compound remaining at each time point compared to the T=0 sample.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
-
-
Visualizations
Caption: General experimental workflow for the synthesis and metabolic stability assessment of oxadiazole isomers.
Caption: Logical diagram illustrating the concept of bioisosteric replacement of metabolically labile groups with a stable 1,3,4-oxadiazole ring.
Caption: Simplified overview of common synthetic pathways to different oxadiazole isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]
Exploring the Chemical Space of Substituted Oxadiazoles: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and structure-activity relationships of substituted oxadiazoles, providing researchers and scientists in drug development with a comprehensive technical resource.
Substituted this compound represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry. Their versatile chemical nature and broad spectrum of biological activities make them privileged scaffolds in the design and development of novel therapeutic agents. This technical guide delves into the core aspects of exploring the chemical space of these compounds, offering a detailed overview of their synthesis, a summary of their diverse biological roles, and insights into their structure-activity relationships (SAR).
The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). Among these, the 1,3,4- and 1,2,4-isomers have been most extensively studied and have shown remarkable potential in various therapeutic areas. This guide will focus on these key isomers, providing a foundation for their application in drug discovery programs.
Synthetic Strategies for Substituted this compound
The synthesis of substituted this compound can be achieved through various chemical transformations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of acylhydrazones.
General Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Acylhydrazone Cyclization
This protocol outlines a general procedure for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. Specific reaction conditions may need to be optimized for different substrates.
Step 1: Formation of Acylhydrazide A carboxylic acid is reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695), under reflux to yield the corresponding acylhydrazide.
Step 2: Formation of Acylhydrazone The acylhydrazide is then condensed with an aromatic aldehyde in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a solvent like ethanol to form the N-acylhydrazone (Schiff base).
Step 3: Oxidative Cyclization The purified N-acylhydrazone is subjected to oxidative cyclization to form the 1,3,4-oxadiazole ring. Various oxidizing agents can be employed for this step, including iodine with potassium carbonate, ceric ammonium (B1175870) nitrate, or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
Purification: The final product is typically purified by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel.
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
Another prevalent method for constructing the 1,2,4-oxadiazole (B8745197) ring involves the reaction of amidoximes with carboxylic acids or their derivatives.
General Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes
Step 1: Amidoxime (B1450833) Formation An aryl or alkyl nitrile is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium carbonate or potassium fluoride, to produce the corresponding amidoxime.
Step 2: Cyclization with a Carboxylic Acid Derivative The amidoxime is then reacted with a carboxylic acid, acid chloride, or ester. When using a carboxylic acid, a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is often employed. The reaction can be performed under conventional heating or microwave irradiation to accelerate the process. Alternatively, the reaction with an acid chloride can proceed in the presence of a base like diisopropylethylamine (DIEA).
Purification and Characterization: Similar to the 1,3,4-oxadiazole synthesis, purification is achieved through recrystallization or column chromatography, and the structure is confirmed using standard spectroscopic techniques.
Visualization of Synthetic Workflow
To illustrate the general synthetic pathway for 2,5-disubstituted-1,3,4-oxadiazoles, the following workflow diagram is provided.
The Oxadiazole Scaffold: A Rare Natural Blueprint for Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals on the Biological Significance of the Oxadiazole Heterocycle
Executive Summary
The oxadiazole scaffold, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, represents a fascinating intersection of natural product chemistry and synthetic drug design. While exceedingly rare in nature, its limited presence underscores a biological relevance that has been extensively leveraged by medicinal chemists. The scaffold's true significance lies in its role as a robust bioisostere for metabolically labile ester and amide functionalities, a property that has cemented its status as a "privileged scaffold" in modern drug discovery. This guide provides an in-depth exploration of the few known naturally occurring oxadiazoles, their biological activities, and the subsequent explosion of synthetic oxadiazole-based therapeutics. It details the synthetic methodologies, biological evaluation protocols, and the physicochemical advantages that make this heterocycle a cornerstone of many therapeutic agents.
The Oxadiazole Scaffold: A Tale of Two Origins
This compound are five-membered heterocyclic compounds that exist as four distinct isomers depending on the position of the nitrogen atoms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[1] Among these, the 1,2,4- and 1,3,4-isomers are the most stable and have been most thoroughly investigated for their pharmacological potential.[2] While the vast majority of biologically active this compound are synthetic, the 1,2,4-oxadiazole (B8745197) ring is unique in that it is the only isomer found in the structures of natural products.[1] This rare natural occurrence provides a compelling starting point for understanding the scaffold's broader biological significance.
The Natural Precedent: Rare but Biologically Potent
Contrary to the widespread use of this scaffold in synthetic libraries, its natural footprint is remarkably small. To date, only a handful of natural products containing the 1,2,4-oxadiazole core have been identified. These select few, however, exhibit significant biological activities.
Phidianidines A and B
In 2011, two indole (B1671886) alkaloids, Phidianidine A and Phidianidine B, were isolated from the sea slug Opisthobranch Phidiana militaris.[1] These compounds were the first examples of the 1,2,4-oxadiazole ring being found in a natural product.[1][3]
-
Biological Activity : Both Phidianidines demonstrate potent in vitro cytotoxic activity against a range of tumor and non-tumor mammalian cell lines.[1] Furthermore, they act as selective agonists for protein-tyrosine phosphatase 1B (PTP1B), a key target in diabetes and obesity research, and the chemokine receptor type 4 (CXCR4), which is implicated in cancer metastasis and inflammation.[1]
Quisqualic Acid
Another prominent example is Quisqualic acid, an amino acid derivative isolated from the seeds of the flowering plant Quisqualis indica.[1][4]
-
Biological Activity : Quisqualic acid is a potent agonist for certain types of glutamate (B1630785) receptors, specifically the metabotropic glutamate receptors (mGluRs) and the AMPA receptor. Its activity has made it a valuable tool in neuroscience research for studying neurodegenerative disorders, stroke, and epilepsy.[1]
The existence of these compounds, though limited, validates the 1,2,4-oxadiazole scaffold as a biologically relevant pharmacophore.
The Synthetic Revolution: The Oxadiazole as a Bioisostere
The primary source of the oxadiazole scaffold's significance is its widespread use in medicinal chemistry as a bioisostere. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 1,2,4-oxadiazole ring is an excellent bioisosteric replacement for ester and amide groups.[1][5]
Advantages of Bioisosteric Replacement:
-
Metabolic Stability : Ester and amide bonds are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases). Replacing them with the chemically and thermally stable oxadiazole ring enhances the metabolic stability and pharmacokinetic profile of a drug candidate.[2]
-
Hydrogen Bonding : The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding potential of the carbonyl oxygen in esters and amides, thereby preserving target binding affinity.[5]
-
Improved Physicochemical Properties : This substitution can favorably modulate properties such as lipophilicity, polarity, and bioavailability.
This strategy has led to the development of numerous successful drugs across various therapeutic areas, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][2]
Quantitative Data on Biological Activity
The biological potency of both natural and synthetic this compound has been quantified in numerous studies. The following tables summarize key activity data.
Table 1: Activity of Naturally Occurring this compound
| Compound | Target/Assay | Activity Metric | Value | Reference |
| Phidianidine A | Cytotoxicity (MCF-7) | IC₅₀ | 0.48 µM | [1] |
| Phidianidine B | Cytotoxicity (HCT-116) | IC₅₀ | 1.17 µM | [1] |
| Quisqualic Acid | mGluR Agonism | EC₅₀ | ~1 µM | [1] |
Table 2: Activity of Marketed Synthetic Oxadiazole Drugs
| Drug Name | Therapeutic Use | Target/Mechanism | Activity Metric | Value |
| Ataluren | Duchenne Muscular Dystrophy | Promotes ribosomal read-through | N/A | N/A |
| Oxolamine | Cough Suppressant | Anti-inflammatory | N/A | N/A |
| Prenoxdiazine | Cough Suppressant | Peripheral antitussive | N/A | N/A |
| Butalamine | Vasodilator | Vasodilatory action | N/A | N/A |
| Fasiplon | Anxiolytic | GABA-A receptor modulator | N/A | N/A |
Experimental Protocols and Methodologies
The synthesis and biological evaluation of oxadiazole-containing compounds involve standardized chemical and biological procedures.
General Synthesis of 1,2,4-Oxadiazoles
One of the most common and versatile methods for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the condensation of an amidoxime (B1450833) with an activated carboxylic acid derivative, such as an acyl chloride.[1][6]
Protocol: Synthesis via Amidoxime and Acyl Chloride
-
O-Acylation : Dissolve the starting amidoxime in a suitable aprotic solvent (e.g., pyridine, DMF, or dioxane).
-
Cool the solution in an ice bath (0 °C).
-
Add the corresponding acyl chloride dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours until the reaction is complete (monitored by TLC).
-
Cyclodehydration : Heat the reaction mixture, often to reflux (temperatures >100 °C), to induce cyclization and dehydration, forming the 1,2,4-oxadiazole ring. Microwave irradiation can also be used to accelerate this step.[6]
-
Work-up : Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Purification : Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Biological Assay: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity of potential anticancer compounds like the Phidianidines.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
-
Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Prepare serial dilutions of the test compound (e.g., Phidianidine A) in culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation : Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The biological significance of the oxadiazole scaffold is twofold. On one hand, its rare but potent manifestation in natural products like Phidianidines and Quisqualic acid highlights its inherent capacity for specific and powerful biological interactions. On the other hand, its true impact is realized in its extensive application in medicinal chemistry. As a metabolically robust bioisostere for amides and esters, the oxadiazole ring has become an indispensable tool for drug designers, enabling the creation of more stable, effective, and safer therapeutics. The journey of this humble heterocycle from a natural curiosity to a pillar of pharmaceutical science underscores the powerful synergy between nature's blueprints and human ingenuity in the ongoing quest for novel medicines.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
An In-depth Technical Guide to the Core Chemistry and Reactivity of the 1,2,4-Oxadiazole Ring System
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole (B8745197) ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry and materials science due to its unique physicochemical properties and versatile reactivity.[1] Often employed as a bioisostere for amide and ester functional groups, the 1,2,4-oxadiazole ring offers improved metabolic stability and pharmacokinetic profiles in drug candidates.[2][3] This technical guide provides a comprehensive overview of the fundamental chemistry, reactivity, and synthesis of the 1,2,4-oxadiazole ring system.
Core Chemical and Physical Properties
The 1,2,4-oxadiazole ring is an electron-deficient aromatic system, which significantly influences its reactivity.[4] It is considered to have a low level of aromaticity, and the O-N bond is susceptible to cleavage.[4] The carbon atoms of the ring, particularly C5, exhibit electrophilic character.[5]
Physicochemical Properties of Substituted 1,2,4-Oxadiazoles
The physical properties of 1,2,4-oxadiazole derivatives are highly dependent on the nature and position of their substituents. Aromatic or bulky substituents tend to increase the melting point. The table below summarizes the melting points for a selection of 3,5-disubstituted 1,2,4-oxadiazoles.
| R1 (at C3) | R2 (at C5) | Melting Point (°C) | Reference |
| Phenyl | Phenyl | 108-110 | [6] |
| 4-Chlorophenyl | Phenyl | 111-113 | [6] |
| Phenyl | 2-Nitrophenyl | 87-89 | [6] |
| 4-Chlorophenyl | 2-Nitrophenyl | 137-139 | [6] |
| 4-Chlorophenyl | 3-Bromophenyl | 159-161 | [6] |
| 3-Pyridyl | 2-Bromophenyl | 90-92 | [6] |
| N-Cyclohexyl-amino | 4-Methoxyphenyl | 109-110 | [7] |
| N-Cyclohexyl-amino | 3-Nitrophenyl | 131-133 | [7] |
| N-Cyclohexyl-amino | 4-Nitrophenyl | 201-203 | [7] |
| N-Cyclohexyl-amino | 4-Methylphenyl | 144-146 | [7] |
Synthesis of the 1,2,4-Oxadiazole Ring System
Several synthetic routes to the 1,2,4-oxadiazole core have been developed, with the most common being the cyclization of O-acylamidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.
Synthesis via O-Acylamidoxime Cyclization
This is the most widely used method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[8] It involves the acylation of an amidoxime (B1450833) with a carboxylic acid derivative (e.g., acyl chloride, anhydride, or ester) to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole.[9]
This protocol is adapted from the synthesis of 3,5-diaryl-1,2,4-oxadiazole derivatives.[6]
-
Amidoxime Preparation: The appropriate amidoxime is synthesized from the corresponding nitrile and hydroxylamine (B1172632).
-
Acylation and Cyclization:
-
To a solution of the amidoxime (1.0 eq) in a suitable solvent (e.g., pyridine (B92270) or dichloromethane (B109758) with a base like triethylamine), the acyl chloride (1.1 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for a specified time (typically 2-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TTC).
-
For in-situ cyclization, the reaction mixture may be heated to reflux. Alternatively, the intermediate O-acylamidoxime can be isolated and then cyclized by heating in a high-boiling solvent (e.g., toluene, xylene) or by treatment with a dehydrating agent.
-
-
Work-up and Purification:
-
The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica (B1680970) gel.
-
Synthesis via 1,3-Dipolar Cycloaddition
This method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[10] The nitrile oxide is typically generated in situ from a suitable precursor, such as a hydroximoyl chloride or a nitroalkane.
This is a general procedure for a one-pot synthesis.[11]
-
Reaction Setup: In a reaction vessel, the starting nitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and a base (e.g., sodium carbonate, 1.5 eq) are dissolved in a suitable solvent system (e.g., ethanol/water).
-
Amidoxime Formation: The mixture is heated to reflux for several hours to form the amidoxime in situ.
-
Nitrile Oxide Generation and Cycloaddition: After cooling, the second nitrile (1.0-1.2 eq) and a catalyst (e.g., PTSA-ZnCl₂) are added. The reaction is then heated to promote the in situ generation of the nitrile oxide and subsequent cycloaddition.
-
Work-up and Purification: The reaction is worked up by quenching with water and extracting with an organic solvent. The crude product is then purified by column chromatography.
Oxidative Cyclization Methods
More recent methods involve the oxidative cyclization of amidines or N-acyl amidines to form the 1,2,4-oxadiazole ring.[12][13] These reactions often utilize oxidants like N-bromosuccinimide (NBS) or iodine.[12]
This protocol is based on a method for the synthesis of 1,2,4-oxadiazoles from N-acyl amidines.[12]
-
Reaction Setup: The N-acyl amidine (1.0 eq) is dissolved in a suitable solvent such as ethyl acetate.
-
Oxidative Cyclization: N-Bromosuccinimide (NBS) (1.1 eq) and a base (e.g., DBU) are added to the solution at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature for a short period (typically 1-2 hours) and monitored by TLC.
-
Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired 1,2,4-oxadiazole.
Key Reactivity of the 1,2,4-Oxadiazole Ring
The reactivity of the 1,2,4-oxadiazole ring is characterized by its susceptibility to nucleophilic attack, ring-opening reactions, and rearrangements.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,2,4-oxadiazole ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C5 and C3 positions, especially when a good leaving group (e.g., a halogen) is present.[5]
-
Reaction Setup: The halogenated 1,2,4-oxadiazole is dissolved in a polar aprotic solvent like DMF or DMSO.
-
Nucleophilic Addition: The nucleophile (e.g., an amine, alkoxide, or thiol) is added to the solution, often in the presence of a base.
-
Reaction Conditions: The reaction is stirred at room temperature or heated, depending on the nucleophilicity of the attacking species and the reactivity of the substrate.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The product is then purified by standard methods.
Ring Rearrangements: The Boulton-Katritzky Rearrangement
The Boulton-Katritzky rearrangement is a characteristic thermal or base-catalyzed rearrangement of 3-acylamino- or 3-amidino-1,2,4-oxadiazoles to other heterocyclic systems.[14] This reaction proceeds through a nucleophilic attack of a side-chain atom onto the N2 position of the oxadiazole ring, leading to ring cleavage and subsequent recyclization.[5]
The experimental conditions for the Boulton-Katritzky rearrangement are highly substrate-dependent.[14]
-
Reaction Setup: The substituted 1,2,4-oxadiazole is dissolved in a suitable high-boiling solvent (e.g., DMF, toluene).
-
Reaction Conditions: The reaction mixture is heated to a high temperature (typically 100-200 °C) for several hours. In some cases, a base or acid catalyst may be required.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by chromatography or recrystallization.
Reductive Ring Cleavage
The weak N-O bond in the 1,2,4-oxadiazole ring is susceptible to reductive cleavage. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents (e.g., LiAlH₄).[15] This reaction typically yields amidines or related open-chain structures.
Spectroscopic Characterization
The structure of 1,2,4-oxadiazole derivatives can be unambiguously determined by a combination of spectroscopic techniques.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The chemical shifts are influenced by the electronic nature of the substituents. |
| ¹³C NMR | The ring carbons (C3 and C5) typically resonate in the range of δ 160-180 ppm.[9] |
| IR Spectroscopy | Characteristic bands include C=N stretching (around 1600-1650 cm⁻¹), N-O stretching, and C-O-C stretching vibrations of the ring. |
| Mass Spectrometry | The molecular ion peak is typically observed, and fragmentation patterns can provide structural information. |
The following table provides representative ¹H and ¹³C NMR data for selected 3,5-diaryl-1,2,4-oxadiazoles.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3,5-Diphenyl-1,2,4-oxadiazole | 8.80 (d, 2H), 8.76 (d, 2H), 8.18 (t, 1H), 8.13 (t, 2H), 8.10 (d, 3H) | 175.7, 168.9, 132.7, 131.2, 129.1, 128.8, 128.1, 127.5, 126.9, 124.3 | [6] |
| 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole | 8.20 (d, 2H), 8.11 (d, 2H), 7.61 (t, 1H), 7.55 (t, 2H), 7.48 (d, 2H) | 175.9, 168.2, 137.3, 132.9, 129.2, 129.1, 128.8, 128.2, 125.5, 124.1 | [6] |
| 3-Phenyl-5-(2-nitrophenyl)-1,2,4-oxadiazole | 8.15 (d, 2H), 8.04 (m, 2H), 7.80 (m, 2H), 7.53 (m, 3H) | 172.6, 169.2, 149.0, 133.2, 133.1, 131.7, 131.5, 129.1, 127.8, 126.5, 124.8, 119.3 | [6] |
Applications in Drug Discovery and Multi-Step Synthesis
The 1,2,4-oxadiazole moiety is a privileged scaffold in drug discovery, often used to modulate the pharmacological properties of lead compounds.
1,2,4-Oxadiazoles in Signaling Pathways
1,2,4-oxadiazole derivatives have been shown to interact with various biological targets and modulate key signaling pathways. For example, certain derivatives have been identified as inhibitors of the NF-κB signaling pathway, which is implicated in inflammation.
Experimental Workflow: Continuous Microreactor Synthesis
The synthesis of 1,2,4-oxadiazoles can be efficiently performed in a continuous microreactor setup, allowing for rapid and scalable production.
Conclusion
The 1,2,4-oxadiazole ring system possesses a rich and versatile chemistry that has been extensively explored for applications in drug discovery and materials science. Its synthesis is well-established, with several reliable methods available to access a wide range of derivatives. The reactivity of the ring, characterized by its electrophilicity and propensity for rearrangement, offers further opportunities for chemical diversification. A thorough understanding of the core chemistry and reactivity of 1,2,4-oxadiazoles is crucial for researchers and scientists aiming to leverage this important heterocyclic scaffold in their work.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 12. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 13. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journalspub.com [journalspub.com]
- 15. Reactions of 1,2,4‐Oxadiazole[4,5‐a]piridinium Salts with Alcohols: the Synthesis of Alkoxybutadienyl 1,2,4‐Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Oxadiazole Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features and versatile chemical reactivity have propelled the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of oxadiazole derivatives, with a focus on their applications in antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory contexts.
Synthetic Strategies for Oxadiazole Scaffolds
The synthesis of the oxadiazole ring, particularly the 1,3,4-oxadiazole (B1194373) isomer, is a well-established area of organic chemistry with numerous reliable methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A prevalent method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. This reaction is typically facilitated by a variety of dehydrating agents.
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
-
Preparation of N,N'-Diacylhydrazine: A mixture of an acid hydrazide (1 mmol) and an acyl chloride (1.1 mmol) in a suitable solvent (e.g., pyridine, dioxane, or chloroform) is stirred at room temperature or heated, depending on the reactivity of the substrates. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried.
-
Cyclodehydration: The synthesized N,N'-diacylhydrazine (1 mmol) is refluxed with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting solid precipitate is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol (B129727), or acetic acid) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
General Synthesis of 2-Amino-1,3,4-Oxadiazoles
The synthesis of 2-amino-1,3,4-oxadiazoles is often achieved through the oxidative cyclization of semicarbazones, which are derived from the condensation of aldehydes with semicarbazide (B1199961).
Experimental Protocol: Synthesis of 2-Amino-1,3,4-Oxadiazoles [1]
-
Formation of Semicarbazone: To a stirred solution of semicarbazide hydrochloride (0.5 mmol) and sodium acetate (B1210297) (0.5 mmol) in water (1 mL), a solution of the desired aldehyde (0.5 mmol) in methanol (1 mL) is added. The mixture is stirred at room temperature for 10 minutes. The solvent is then evaporated under reduced pressure.[1]
-
Oxidative Cyclization: The resulting crude semicarbazone is redissolved in 1,4-dioxane (B91453) (5 mL). Potassium carbonate (1.5 mmol) and iodine (0.6 mmol) are added sequentially. The reaction mixture is stirred at 80 °C until the reaction is complete, as monitored by TLC (typically 1-4.5 hours).[1]
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure 2-amino-1,3,4-oxadiazole.[1]
Diverse Biological Activities of Oxadiazole Derivatives
The versatility of the oxadiazole scaffold has led to the discovery of derivatives with a wide array of biological activities. The following sections highlight some of the most significant therapeutic areas where oxadiazole derivatives have shown promise.
Antimicrobial Activity
The emergence of multidrug-resistant microbial strains has created an urgent need for novel antimicrobial agents. Oxadiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[2]
| Compound/Derivative | Target Organism(s) | Activity (MIC/IC₅₀) | Reference |
| Norfloxacin-oxadiazole hybrids | S. aureus | MIC = 1–2 µg/mL | [2] |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis | MIC = 4–8 µM | [2] |
| Naphthofuran-substituted 1,3,4-oxadiazoles | P. aeruginosa, B. subtilis | MIC = 0.2 mg/mL | [2] |
| OZE-I, OZE-II, OZE-III | S. aureus (including MRSA) | MIC = 4–32 μg/mL | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [3]
-
Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton broth). The bacterial suspension is then diluted to achieve a standardized concentration, typically 1 x 10⁶ colony-forming units (CFU)/mL.[3]
-
Serial Dilution of Compounds: The oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Two-fold serial dilutions of the compounds are then prepared in a 96-well microtiter plate using the appropriate broth medium.[3]
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16–20 hours.[3]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]
Anticancer Activity
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Oxadiazole derivatives have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[4]
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC₅₀) | Reference |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h) | A549 (Lung) | <0.14 µM | [4] |
| Compound 4i | A549 (Lung) | 1.59 µM | [4] |
| Compound 4l | A549 (Lung) | 1.80 µM | [4] |
| AMK OX-8 | A549 (Lung), HeLa (Cervical) | 25.04 µM, 35.29 µM | [5] |
| AMK OX-9 | A549 (Lung) | 20.73 µM | [5] |
| AMK OX-10 | HeLa (Cervical) | 5.34 µM | [5] |
| AMK OX-12 | A549 (Lung), HeLa (Cervical) | 41.92 µM, 32.91 µM | [5] |
| Compound 3b | MDA-MB-231 (Breast), HeLa (Cervical) | 0.61 µM, 0.36 µM | [6] |
| Oxadiazole derivative 5 | U87, T98G, LN229 (Glioblastoma) | 35.1 µM, 34.4 µM, 37.9 µM | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity [8][9][10][11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.[8]
-
Compound Treatment: The cells are treated with various concentrations of the oxadiazole derivatives and incubated for a specified period (e.g., 48-72 hours).[8]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.[8]
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[8]
Anti-inflammatory Activity
Inflammation is a complex biological response involved in various pathological conditions. Oxadiazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[12]
| Compound/Derivative | Target/Assay | Activity (IC₅₀) | Reference |
| Oxadiazole 8b | NO production | 0.40 µM | [12] |
| Oxadiazole 8b | ROS production | 0.03 µM | [12] |
| Oxadiazole 8g | COX-2 | 0.05 µM | [12] |
| Triazole 11e | COX-2 | 0.06 µM | [12] |
| Ox-6f | DPPH radical scavenging | 25.35 µg/mL | [13] |
| Ox-6f | Albumin denaturation | 74.16% inhibition at 200 µg/mL | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay [14][15][16][17]
-
Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions for at least one week before the experiment.[17]
-
Compound Administration: The test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) are administered to different groups of animals, usually orally or intraperitoneally.[15]
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal to induce localized inflammation.[15]
-
Measurement of Paw Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[15]
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group compared to the vehicle control group.
Enzyme Inhibition
The specific and potent inhibition of enzymes is a cornerstone of modern drug discovery. The oxadiazole scaffold has proven to be a valuable template for the design of inhibitors for a variety of enzymes, including cholinesterases, which are key targets in the management of Alzheimer's disease.[18][19]
| Compound/Derivative | Target Enzyme | Activity (IC₅₀/Kᵢ) | Reference |
| Compound 3f | α-glucosidase | 18.52 µM | [18] |
| Compound 3f | α-amylase | 20.25 µM | [18] |
| Various derivatives | AChE | 9.25 – 36.15 µM | [18] |
| Various derivatives | BChE | 10.06 – 35.13 µM | [18] |
| Compound 26a | AChE | 0.068 µM | [20] |
| Compound 23a | MAO-B | 0.039 µM | [20] |
| Compound 9 | hAChE | 1.098 µM | [19] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [19][21][22][23][24]
-
Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).[19]
-
Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, the test compound at various concentrations, and the AChE enzyme solution. The mixture is pre-incubated for a specific time (e.g., 15-20 minutes) at a controlled temperature (e.g., 25°C).[21]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine iodide.[19]
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the reaction is proportional to the rate of formation of the yellow-colored 5-thio-2-nitrobenzoate anion, which is produced by the reaction of thiocholine (B1204863) (a product of acetylcholine (B1216132) hydrolysis) with DTNB.[22]
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the molecular mechanisms and the drug discovery process involving oxadiazole derivatives, the following diagrams illustrate key signaling pathways targeted by these compounds and a generalized experimental workflow.
Caption: A generalized workflow for the discovery and development of oxadiazole-based drugs.
Caption: The EGFR signaling pathway and a potential point of inhibition by oxadiazole derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer oxadiazoles.
Caption: The p53 signaling pathway, highlighting a mechanism for anticancer activity.
Conclusion
Oxadiazole derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their ability to interact with a wide range of biological targets, has led to the development of potent antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents. The continued exploration of structure-activity relationships and the elucidation of their mechanisms of action will undoubtedly pave the way for the discovery of novel and effective therapeutics based on the oxadiazole scaffold. This guide provides a foundational understanding for researchers and drug development professionals to further innovate in this exciting field.
References
- 1. datapdf.com [datapdf.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchhub.com [researchhub.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Carragenan-induced paw edema: Significance and symbolism [wisdomlib.org]
- 15. inotiv.com [inotiv.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Physicochemical Properties of 2,5-Disubstituted 1,3,4-Oxadiazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Compounds bearing this scaffold, particularly those with substitutions at the 2 and 5 positions, exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4] The physicochemical properties of these molecules, such as their solubility, lipophilicity, and electronic characteristics, are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, excretion, and ultimately, their therapeutic efficacy. This guide provides a comprehensive overview of the physicochemical properties of 2,5-disubstituted 1,3,4-oxadiazoles, supported by experimental data and methodologies.
Physicochemical Properties
The physicochemical properties of 2,5-disubstituted 1,3,4-oxadiazoles are profoundly influenced by the nature of the substituents at the 2 and 5 positions. These properties are crucial for optimizing drug-like characteristics and for the rational design of new therapeutic agents.
Solubility
The aqueous solubility of 2,5-disubstituted 1,3,4-oxadiazoles is a key factor in their bioavailability. Generally, these compounds exhibit low to moderate aqueous solubility, which is largely dictated by the lipophilicity of the substituents.
Qualitative Observations:
-
The presence of aryl or other lipophilic groups at the 2 and 5 positions tends to decrease water solubility.[5]
-
Conversely, the introduction of polar functional groups can enhance aqueous solubility.
Quantitative Data:
| Compound Type | Predicted Log S Range | Solubility Classification | Reference |
| Benzothiazole-substituted 1,3,4-oxadiazoles | < -6 | Poorly soluble | [6] |
| Phenyl-substituted 1,3,4-oxadiazoles | -4.58 to < -6 | Moderately to poorly soluble | [6] |
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for drug absorption and membrane permeability. A balanced lipophilicity is essential for a drug candidate to effectively traverse biological membranes without being excessively retained in lipid bilayers.
It is generally accepted that lipophilic substitutions on the 1,3,4-oxadiazole core can facilitate the transport of these molecules through the biological membranes of microorganisms, thereby enhancing their antimicrobial activities.[1]
Experimental Data:
Experimental logP values (log PEXP) have been determined for some 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives using reversed-phase high-performance liquid chromatography (RP-HPLC). The values for a selection of these compounds are presented below.
| Substituent at C2 | Substituent at C5 | Experimental logP (log PEXP) |
| 4-Chlorophenyl | 4-Methylphenyl | 3.25 |
| 4-Chlorophenyl | 4-Methoxyphenyl | 3.10 |
| 4-Chlorophenyl | 4-Nitrophenyl | 3.05 |
| 4-Bromophenyl | 4-Methylphenyl | 3.35 |
| 4-Bromophenyl | 4-Methoxyphenyl | 3.20 |
Electronic Properties (pKa)
The acidity or basicity (pKa) of a molecule influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. The 1,3,4-oxadiazole ring itself is weakly basic due to the presence of nitrogen atoms. The overall pKa of a 2,5-disubstituted derivative will be influenced by the electronic nature of the substituents. To date, specific experimental pKa values for a broad range of 2,5-disubstituted 1,3,4-oxadiazoles are not widely reported in the literature.
Thermal Stability
The thermal stability of 2,5-disubstituted 1,3,4-oxadiazoles is an important consideration for their synthesis, purification, and storage, as well as for applications in materials science where they can be used in the production of heat-resistant polymers.[7] Thermal properties are typically evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Melting Points:
The melting points of 2,5-disubstituted 1,3,4-oxadiazoles are influenced by the nature of the substituents, with more crystalline and symmetrical molecules generally exhibiting higher melting points.
| 2-Substituent | 5-Substituent | Melting Point (°C) | Reference |
| 4-(Methylthio)phenyl | Phenyl | 97-99 | [8] |
| 4-Chlorophenyl | 2,6-di-tert-butylphenol | 162-164 | [9] |
| 2,4-Dimethylphenyl | 2,6-di-tert-butylphenol | 170-172 | [9] |
| Naphtho[2,1-b]furan-2-yl | (4-Aminophenyl)acetamido | 260-262 | [3] |
| Naphtho[2,1-b]furan-2-yl | (4-Chlorophenyl)acetamido | 267-269 | [3] |
| Naphtho[2,1-b]furan-2-yl | (2-Thienyl)acetamido | 274-276 | [3] |
| 2-(5-bromothiophen-2-yl) | 2,6-dichlorobenzyl | 182-183 | |
| 2-(5-bromothiophen-2-yl) | 4-methoxyphenyl | 166-168 | |
| 2-(4-methoxyphenyl) | phenyl | 221 | [10] |
Thermal Decomposition:
DSC analysis of some tri-1,3,4-oxadiazole derivatives has shown that these compounds can have high thermal decomposition temperatures, often exceeding 150°C, with some decomposing at temperatures as high as 276°C.[11]
Experimental Protocols
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.
Protocol: One-Pot Condensation of a Carboxylic Acid and a Hydrazide [2][10]
-
Reactants: A mixture of an aromatic acid (0.01 mol) and an aromatic acid hydrazide (0.01 mol) is prepared.
-
Reagent: Phosphoryl chloride (POCl3, 15 mL) is added to the mixture of the carboxylic acid and hydrazide.
-
Reaction: The reaction mixture is refluxed over a steam bath for 5-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice with continuous stirring.
-
Neutralization: The resulting solid is neutralized with a 10% (w/v) sodium bicarbonate solution.
-
Purification: The crude product is filtered, washed with water, dried, and recrystallized from a suitable solvent such as ethanol (B145695) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.
Characterization Techniques
The synthesized compounds are typically characterized by a combination of spectroscopic methods to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. Key absorptions for 2,5-disubstituted 1,3,4-oxadiazoles include C=N stretching (around 1610-1650 cm-1) and C-O-C stretching (around 1070-1250 cm-1).[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed information about the molecular structure, including the chemical environment of protons and carbon atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structure elucidation.
Biological Activities and Signaling Pathways
The diverse biological activities of 2,5-disubstituted 1,3,4-oxadiazoles stem from their ability to interact with various biological targets. Understanding the underlying signaling pathways is crucial for the development of targeted therapies.
Anticancer Activity
Several 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.
-
Inhibition of STAT3: Some derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) transcription factor, a key player in tumor cell proliferation, survival, and angiogenesis.[6]
-
Modulation of miR-21: MicroRNA-21 (miR-21) is an oncomiR that is often overexpressed in cancer. Certain oxadiazole compounds have been identified as potential modulators of miR-21.[6]
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and is often upregulated in cancerous tissues. Some 2,5-diaryl-1,3,4-oxadiazoles act as selective COX-2 inhibitors.[8][13]
-
Telomerase Inhibition: Telomerase is an enzyme that is crucial for the immortalization of cancer cells. Certain quinoline-oxadiazole conjugates have shown to inhibit telomerase activity.[14]
Diagram: Proposed Anticancer Mechanisms of 2,5-Disubstituted 1,3,4-Oxadiazoles
Caption: Proposed anticancer mechanisms of 2,5-disubstituted 1,3,4-oxadiazoles.
Antimicrobial Activity
The antimicrobial efficacy of 2,5-disubstituted 1,3,4-oxadiazoles is often linked to their ability to disrupt microbial cell integrity and function.
-
Membrane Disruption: The lipophilic nature of many derivatives allows them to partition into and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death. The presence of electronegative groups such as chloro or nitro on the phenyl rings can enhance this activity.[1]
Diagram: General Antimicrobial Workflow
Caption: General workflow for the synthesis and antimicrobial evaluation of 2,5-disubstituted 1,3,4-oxadiazoles.
Conclusion
2,5-Disubstituted 1,3,4-oxadiazoles represent a versatile and promising class of compounds with significant potential in drug discovery and materials science. Their physicochemical properties are intricately linked to their biological activities and can be fine-tuned through judicious selection of substituents at the 2 and 5 positions. While a substantial body of literature exists on their synthesis and biological evaluation, a more systematic and comprehensive compilation of quantitative physicochemical data, such as solubility, logP, and pKa, would greatly benefit future rational drug design efforts. The continued exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective therapeutic agents and advanced materials.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. science.eurekajournals.com [science.eurekajournals.com]
- 13. 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Novel Oxadiazole Derivatives: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction Oxadiazoles are a prominent class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1][2] Their derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The synthesis of novel oxadiazole derivatives is a key focus in drug discovery, making their unambiguous structural confirmation and purity assessment paramount. Spectroscopic techniques are the most powerful tools for this purpose, providing detailed information on molecular structure, functional groups, and electronic properties.[5][6]
This technical guide provides a comprehensive overview of the primary spectroscopic methods used to characterize novel oxadiazole derivatives. It includes detailed experimental protocols, data interpretation guidelines presented in structured tables, and logical workflows to guide researchers through the characterization process.
General Workflow for Spectroscopic Characterization
The characterization of a newly synthesized compound follows a logical progression from synthesis to complete structural elucidation. This workflow ensures that each step builds upon the last, providing a comprehensive analytical profile of the novel molecule.
Caption: General workflow for the synthesis and spectroscopic characterization of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[5]
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified oxadiazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping signals with the compound.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to calibrate the chemical shift scale to 0 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer. On the instrument's software, set up the experiments for ¹H and ¹³C acquisition. Standard operating frequencies for ¹H are often 400 MHz or higher.[1]
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Depending on the complexity of the molecule, 2D NMR experiments like COSY and HSQC may be necessary to establish connectivity.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.
Data Presentation: Typical NMR Data for 1,3,4-Oxadiazole (B1194373) Derivatives
The chemical shifts in NMR are highly dependent on the substituents attached to the oxadiazole ring.[7]
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for 1,3,4-Oxadiazole Derivatives
| Atom | Type | Typical Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | ¹H | 7.0 - 8.5 | Protons on phenyl or other aromatic rings attached to the oxadiazole core. Their exact shift depends on the electronic nature of other substituents.[8] |
| Aliphatic Protons | ¹H | 0.9 - 4.5 | Protons on alkyl chains (e.g., -CH₃, -CH₂-) attached to the core. Protons on carbons adjacent to the ring or other heteroatoms will be further downfield.[8] |
| Oxadiazole Ring Carbons | ¹³C | 150 - 165 | The two carbon atoms within the 1,3,4-oxadiazole ring typically resonate in this downfield region due to the influence of the adjacent heteroatoms.[7][8] |
| Aromatic Carbons | ¹³C | 110 - 150 | Carbons of attached aromatic rings. |
| Carbonyl Carbon (C=O) | ¹³C | 164 - 172 | If an amide or ester group is present as a substituent.[8] |
| Aliphatic Carbons | ¹³C | 15 - 70 | Carbons in attached alkyl groups.[8] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] It is particularly useful for confirming the presence of the oxadiazole ring and other key functional groups.
Experimental Protocol
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the dried sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or just the KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample pellet (or ATR unit) in the spectrometer and record the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands (peaks) in the spectrum and correlate them to specific functional groups.
Data Presentation: Characteristic FT-IR Absorption Bands
Table 2: Characteristic FT-IR Frequencies (cm⁻¹) for 1,3,4-Oxadiazole Derivatives
| Functional Group | Vibration Mode | Characteristic Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| C=N (Oxadiazole Ring) | Stretching | 1610 - 1690 | A key indicator of the heterocyclic ring structure. |
| C-O-C (Oxadiazole Ring) | Stretching | 1020 - 1080 | Confirms the ether-like linkage within the oxadiazole ring. |
| =C-H (Aromatic) | Stretching | 3000 - 3100 | Indicates the presence of aromatic rings. |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Multiple bands are often observed, confirming the aromatic skeleton. |
| N-H (Amine/Amide) | Stretching | 3100 - 3500 | Present if the derivative contains amine or amide groups.[5] |
| C=O (Carbonyl) | Stretching | 1650 - 1750 | Indicates the presence of carbonyl-containing substituents like amides, esters, or ketones.[5] |
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.[5] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which can be used to confirm the molecular formula.[8]
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile. A small amount of formic acid may be added to facilitate protonation and ionization.
-
Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Record the mass spectrum. The peak corresponding to the intact molecule, often protonated [M+H]⁺ or with a sodium adduct [M+Na]⁺, is identified to determine the molecular weight.
Data Presentation: Interpreting Mass Spectrometry Data
Table 3: Common Observations in Mass Spectra of Oxadiazole Derivatives
| Observation | Interpretation | Example |
|---|---|---|
| Molecular Ion Peak ([M]⁺ or [M+H]⁺) | Represents the molecular weight of the compound. Its accurate mass from HRMS is used to confirm the molecular formula.[8] | For a compound with formula C₁₀H₇N₃O, the expected monoisotopic mass is 185.0589. HRMS should measure a value very close to this. |
| Isotope Peaks | The relative intensities of peaks like M+1, M+2 correspond to the natural abundance of isotopes (e.g., ¹³C, ¹⁵N), helping to validate the elemental composition. | The presence of chlorine or bromine atoms will give a characteristic M+2 peak with a specific intensity ratio (approx. 3:1 for Cl, 1:1 for Br). |
| Fragmentation Pattern | The molecule may break apart in the ion source, providing structural clues. The fragmentation often involves cleavage of the weakest bonds or loss of stable neutral molecules. | Cleavage of bonds adjacent to the oxadiazole ring or loss of substituents. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic structure and conjugation within a molecule.[6] The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state.
Experimental Protocol
-
Sample Preparation: Prepare a very dilute solution of the oxadiazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is typically in the range of 10⁻⁴ to 10⁻⁶ M.
-
Cuvette Preparation: Fill a quartz cuvette with the sample solution. Use a matched cuvette filled with the pure solvent as a reference.
-
Instrument Setup: Place the reference and sample cuvettes in the spectrophotometer.
-
Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The value of λmax provides insight into the extent of conjugation in the molecule.[5]
Data Presentation: Typical UV-Vis Absorption Data
Table 4: Typical UV-Vis Absorption Maxima (λmax) for Oxadiazole Derivatives
| Chromophore System | Typical λmax Range (nm) | Notes |
|---|---|---|
| Substituted Benzene Ring | 230 - 280 | Corresponds to π → π* transitions within the aromatic ring. |
| Conjugated Oxadiazole System | 250 - 350 | The presence of conjugated systems, such as an aryl group attached to the oxadiazole ring, results in characteristic absorption bands. The λmax value shifts to longer wavelengths (a bathochromic shift) as conjugation increases.[5] |
Biological Context and Signaling Pathways
The characterization of novel oxadiazole derivatives is often the first step toward evaluating their potential as therapeutic agents. Many derivatives have been investigated as anticancer agents, with some acting as inhibitors of key signaling pathways that are overactive in cancer cells, such as the NF-κB pathway.[9]
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by an oxadiazole derivative.
Conclusion
The thorough characterization of novel oxadiazole derivatives is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. An integrated approach, combining NMR for structural framework, FT-IR for functional group identification, mass spectrometry for molecular weight and formula confirmation, and UV-Vis for electronic properties, is indispensable.[10] This systematic methodology ensures the unequivocal identification of newly synthesized compounds, paving the way for their further investigation in drug development and materials science.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalspub.com [journalspub.com]
- 6. journalspub.com [journalspub.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.stmjournals.com [journals.stmjournals.com]
The Electronic Landscape of Oxadiazoles: A Theoretical Deep-Dive for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxadiazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and synthetic versatility.[1][2] This guide delves into the theoretical and computational methodologies used to elucidate the intricate electronic structure of oxadiazole isomers and their derivatives. By understanding the distribution of electrons and energy levels within these molecules, researchers can rationally design novel compounds with tailored pharmacological activities and optoelectronic properties.
The Power of Computational Chemistry in Oxadiazole Research
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for investigating the electronic characteristics of oxadiazoles.[3][4] These theoretical approaches allow for the precise calculation of various molecular descriptors that govern the behavior of these compounds. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moments, and molecular electrostatic potential maps provide deep insights into the reactivity, stability, and potential applications of oxadiazole derivatives.[5][6]
A Typical Computational Workflow
The theoretical investigation of an oxadiazole derivative's electronic structure generally follows a standardized workflow. This process begins with the in-silico design of the molecule, followed by geometry optimization to find its most stable conformation. Subsequently, various quantum chemical calculations are performed to determine its electronic and photophysical properties.
Caption: A generalized workflow for the computational analysis of oxadiazole derivatives.
Key Electronic Structure Descriptors and Their Significance
The electronic properties of this compound are quantified by several key descriptors, each providing unique insights into the molecule's behavior. The relationship between these descriptors dictates the overall electronic character of the compound.
Caption: Interrelationship of key electronic structure descriptors derived from HOMO and LUMO energies.
Comparative Electronic Properties of Oxadiazole Derivatives
Theoretical studies have generated a wealth of quantitative data on the electronic properties of various oxadiazole derivatives. These calculations are crucial for comparing the potential of different substituted compounds for specific applications, such as in organic light-emitting diodes (OLEDs) or as pharmacological agents.
Frontier Molecular Orbital Energies and Related Properties
The energies of the frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic behavior of a molecule. A lower HOMO-LUMO gap generally implies higher chemical reactivity and is a key parameter in the design of materials with specific electronic properties.
| Compound/Isomer | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) | Reference |
| 1,3,4-Oxadiazole Derivative 1a | - | - | - | - | - | - | [5] |
| 1,3,4-Oxadiazole Derivative 2a | - | - | - | - | - | - | [5] |
| 1,3,4-Oxadiazole Derivative 3a | - | - | - | - | - | - | [5] |
| 1,3,4-Oxadiazole Derivative 4a | - | - | - | - | - | - | [5] |
| 1,3,4-Oxadiazole Derivative 5a | - | - | - | - | - | - | [5] |
| 1,3,4-Oxadiazole Derivative 6a | - | - | - | - | - | - | [5] |
| 1,3,4-Oxadiazole Derivative 7a | - | - | - | - | - | - | [5] |
| 1,3,4-Oxadiazole Derivative 8a | - | - | - | - | - | - | [5] |
| Oxadiazole Isomer 1 | -0.29 | -0.05 | 0.23 | -0.11 | - | - | [4] |
| Oxadiazole Isomer 2 | -0.31 | -0.04 | 0.27 | -0.13 | - | - | [4] |
| Oxadiazole Isomer 3 | -0.33 | -0.06 | 0.26 | -0.13 | - | - | [4] |
| Oxadiazole Isomer 4 | -0.29 | -0.02 | 0.26 | -0.13 | - | - | [4] |
Note: The values from different studies are calculated using different levels of theory and basis sets, and direct comparison should be made with caution.
Optoelectronic Properties of Oxadiazole-Based Compounds
For applications in organic electronics, properties such as ionization potential, electron affinity, and reorganization energies are critical. These parameters determine how efficiently a material can inject, transport, and emit charge carriers.
| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Hole Reorganization Energy (λh, eV) | Electron Reorganization Energy (λe, eV) | Reference |
| Compound 1 | - | - | - | - | [6] |
| Compound 2 | - | - | - | - | [6] |
| Compound 3 | - | - | - | - | [6] |
| Compound 4 | - | - | - | - | [6] |
| Compound 5 | - | - | - | - | [6] |
| Compound 6 | - | - | - | - | [6] |
| Compound 7 | - | - | - | - | [6] |
| Compound 8 | - | - | - | - | [6] |
Detailed Computational Methodologies
The accuracy of theoretical predictions is highly dependent on the chosen computational method and basis set. The following protocols are commonly employed in the study of this compound.
Density Functional Theory (DFT) Calculations
-
Objective: To determine the ground-state electronic structure, optimized geometry, and molecular properties of oxadiazole derivatives.
-
Protocol:
-
Software: Gaussian 09 or a similar quantum chemistry package is typically used.[7]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its balance of accuracy and computational cost.[3][5] Other functionals like ωB97XD may also be used.[7]
-
Basis Set: The 6-31G(d,p), 6-311G(d,p), or 6-31+G(d,p) Pople-style basis sets are common choices, providing a good description of the electronic structure for organic molecules.[3][7]
-
Geometry Optimization: The molecular geometry is optimized in the gas phase or in a solvent model to find the lowest energy conformation.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, single-point energy calculations are performed to obtain electronic properties such as HOMO and LUMO energies, dipole moment, and molecular electrostatic potential.
-
Time-Dependent Density Functional Theory (TD-DFT) Calculations
-
Objective: To investigate the excited-state properties and predict the UV-Vis absorption spectra of oxadiazole derivatives.
-
Protocol:
-
Software: Gaussian 09 or a similar package.
-
Functional and Basis Set: The TD-PBE0/6-31G(d,p) level of theory is a common choice for predicting photophysical properties.[6][8]
-
Calculation: TD-DFT calculations are performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths, which correspond to the peaks in the UV-Vis spectrum.
-
Conclusion
Theoretical studies on the electronic structure of this compound provide invaluable insights that accelerate the discovery and development of new drugs and functional materials. By leveraging computational tools like DFT and TD-DFT, researchers can predict and understand the properties of novel oxadiazole derivatives before their synthesis, enabling a more rational and efficient design process. The continued development of computational methods and computing power promises to further enhance our ability to explore the vast chemical space of this compound and unlock their full potential.
References
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpbsci.com [jpbsci.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
The Oxadiazole Scaffold: A Bioisosteric Masterkey for Amide and Ester Functionalities in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug design, the strategic replacement of functional groups is a critical maneuver to enhance a molecule's efficacy, stability, and overall pharmacokinetic profile. Among the various bioisosteric replacements available to medicinal chemists, the oxadiazole ring system has emerged as a powerful tool, particularly as a surrogate for metabolically labile amide and ester moieties. This technical guide delves into the core principles of this bioisosteric relationship, providing a comprehensive overview of the physicochemical properties, synthetic strategies, and biological implications of utilizing oxadiazoles in drug development.
The Rationale for Bioisosteric Replacement
Amide and ester functional groups are ubiquitous in bioactive molecules. However, their susceptibility to enzymatic hydrolysis by proteases and esterases presents a significant hurdle in drug development, often leading to poor metabolic stability and short in-vivo half-lives.[1][2] this compound, five-membered heterocyclic rings containing one oxygen and two nitrogen atoms, offer a hydrolytically stable alternative that can mimic the key electronic and steric properties of amides and esters.[3][4] This bioisosteric substitution can lead to compounds with improved pharmacokinetic profiles while retaining or even enhancing the desired pharmacological activity.[1]
Physicochemical Properties: A Tale of Two Isomers
The two most common oxadiazole isomers employed in drug design are the 1,2,4-oxadiazole (B8745197) and the 1,3,4-oxadiazole (B1194373). While structurally similar, these isomers impart distinct physicochemical properties to a molecule, significantly impacting its drug-like characteristics. The 1,3,4-oxadiazole isomer, in particular, has been shown to possess a more favorable profile for drug development, often exhibiting lower lipophilicity and higher aqueous solubility compared to its 1,2,4-counterpart.[5][6]
A systematic comparison of matched molecular pairs reveals these crucial differences:
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Amide | Ester |
| Lipophilicity (LogD) | Higher | Lower[6] | Variable | Variable |
| Aqueous Solubility | Lower | Higher[5] | Variable | Variable |
| Metabolic Stability | High (resistant to hydrolysis)[3][4] | High (resistant to hydrolysis)[7] | Low (susceptible to proteases) | Low (susceptible to esterases) |
| Hydrogen Bond Acceptor Strength | Moderate | Generally Stronger[5] | Strong | Moderate |
| Dipole Moment | Different charge distribution impacts interactions[6] | Different charge distribution impacts interactions[6] | High | Moderate |
This table summarizes general trends observed in comparative studies. Actual values are highly dependent on the specific molecular context and substitution patterns.
Synthetic Strategies for Oxadiazole Bioisosteres
The synthesis of oxadiazole-containing compounds is well-established, with a variety of routes available to medicinal chemists. The choice of synthetic pathway often depends on the desired isomer and the available starting materials.
Synthesis of 1,2,4-Oxadiazoles
A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of O-acylamidoximes. This two-step process typically begins with the acylation of an amidoxime (B1450833), followed by a base-catalyzed cyclodehydration.[8]
Figure 1. General synthetic workflow for 1,2,4-oxadiazoles.
Synthesis of 1,3,4-Oxadiazoles
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles frequently proceeds through the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones.[9][10] A variety of dehydrating agents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can be employed for the cyclization of diacylhydrazines.[11]
Figure 2. General synthetic workflow for 1,3,4-oxadiazoles.
Biological Activity and Structure-Activity Relationships
The bioisosteric replacement of an amide or ester with an oxadiazole can have a profound impact on the biological activity of a compound. This is highly dependent on the specific biological target and the nature of the interactions within the binding site.[5] For instance, the replacement of a central 1,2,4-oxadiazole with a 1,3,4-oxadiazole in a series of cannabinoid receptor 2 (CB2) ligands resulted in a significant reduction in affinity, although the resulting analog maintained high selectivity.[5]
The diverse biological activities of oxadiazole-containing compounds are extensive, with examples spanning a wide range of therapeutic areas, including:
-
Anticancer: Oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms.[12][13]
-
Anti-inflammatory: As bioisosteres of caffeic acid phenethyl ester (CAPE), oxadiazole derivatives have shown significant anti-inflammatory effects.[14]
-
Antimicrobial and Antiviral: The oxadiazole scaffold is present in numerous compounds with antibacterial, antifungal, and antiviral properties.[9][15]
The following workflow illustrates a typical process for investigating the bioisosteric replacement of an amide or ester with an oxadiazole in a drug discovery project.
Figure 3. Workflow for bioisosteric replacement studies.
Experimental Protocols
General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol is a generalized procedure based on common methods reported in the literature.[16][17]
Step 1: Synthesis of O-Acylamidoxime Intermediate To a solution of the appropriate amidoxime (1.0 eq) in a suitable solvent (e.g., dichloromethane, DMF) under an inert atmosphere, add a base (e.g., triethylamine, potassium carbonate) (1.1 eq). The corresponding acyl chloride or carboxylic acid (activated with a coupling agent like HBTU) (1.0 eq) is then added dropwise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude O-acylamidoxime, which may be used in the next step without further purification or purified by column chromatography.
Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring The crude O-acylamidoxime is dissolved in a high-boiling point solvent (e.g., toluene, xylene) and heated to reflux, or subjected to microwave irradiation, in the presence of a dehydrating agent or a base until the reaction is complete (monitored by TLC).[18] After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
This protocol is a generalized procedure based on common methods reported in the literature.[9][11]
Step 1: Synthesis of 1,2-Diacylhydrazine Intermediate To a solution of an acid hydrazide (1.0 eq) in a suitable solvent (e.g., pyridine, DCM), the corresponding acyl chloride or carboxylic acid (1.0 eq) is added at 0 °C. The reaction mixture is then stirred at room temperature until completion (monitored by TLC). The solvent is removed in vacuo, and the residue is treated with water. The precipitated solid is filtered, washed with water, and dried to give the 1,2-diacylhydrazine, which can be used in the next step.
Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring The 1,2-diacylhydrazine is treated with a dehydrating agent such as phosphorus oxychloride or thionyl chloride and heated under reflux for several hours. After completion of the reaction, the excess dehydrating agent is removed by distillation under reduced pressure. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with a solution of sodium bicarbonate and then with water, and dried. The crude product is purified by recrystallization or column chromatography to yield the 2,5-disubstituted-1,3,4-oxadiazole.
Conclusion
The bioisosteric replacement of amides and esters with oxadiazole rings represents a highly effective strategy in modern drug discovery. The inherent stability of the oxadiazole nucleus, coupled with its ability to mimic the essential electronic and conformational features of these common functional groups, provides a valuable avenue for overcoming pharmacokinetic challenges. A thorough understanding of the distinct properties of the 1,2,4- and 1,3,4-oxadiazole isomers, along with a command of their synthetic routes, empowers medicinal chemists to rationally design and develop novel therapeutic agents with enhanced drug-like properties. As the quest for safer and more effective medicines continues, the oxadiazole scaffold is poised to remain a cornerstone of innovative drug design.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 11. jchemrev.com [jchemrev.com]
- 12. benchchem.com [benchchem.com]
- 13. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of bioisosteres of caffeic acid phenethyl ester: 1,3,4-oxadiazole derivatives containing a catechol fragment with anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
A Preliminary Investigation into the Biological Activities of Oxadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxadiazole scaffold, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological properties, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the preliminary investigation of the biological activities of oxadiazole compounds, with a focus on their anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. The guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, a summary of quantitative data, and visualizations of key biological pathways.
Biological Activities of Oxadiazole Derivatives: An Overview
Oxadiazole derivatives have demonstrated a remarkable diversity of biological activities.[1][2] The stability of the oxadiazole ring and its ability to act as a bioisostere for ester and amide functional groups contribute to its pharmacological potential.[3] The primary activities investigated include:
-
Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of oxadiazole derivatives against various cancer cell lines.[4][5] Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[6][7]
-
Antimicrobial Activity: The oxadiazole nucleus is a common feature in many compounds exhibiting significant antibacterial and antifungal properties.[8][9] These derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains, including those resistant to existing treatments.[8][10]
-
Anti-inflammatory and Analgesic Activity: Several oxadiazole derivatives have been reported to possess potent anti-inflammatory and analgesic effects.[11][12] Their mechanism is often linked to the inhibition of inflammatory mediators.[13]
-
Anticonvulsant Activity: The unique structural features of oxadiazoles have led to the development of derivatives with significant anticonvulsant properties, showing promise in the management of epileptic seizures.[14][15]
-
Other Activities: Beyond these primary areas, oxadiazole derivatives have also been investigated for antiviral, antitubercular, and antioxidant activities.[1][16][17]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of various oxadiazole derivatives as reported in the literature. This data provides a comparative overview of the potency of different substituted this compound.
Table 1: Anticancer Activity of Oxadiazole Derivatives (IC₅₀ Values in µM)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative 4h | A549 | <0.14 | - | - |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative 4f | A549 | 1.59 | - | - |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative 4i | A549 | 7.48 | - | - |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative 4k | A549 | 2.83 | - | - |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative 4l | A549 | 4.72 | - | - |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative 4g | C6 | 8.16 | - | - |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative 4h | C6 | 13.04 | - | - |
| Quinoline-1,3,4-oxadiazole conjugate 8 | HepG2 | 1.2 ± 0.2 | 5-Fluorouracil | 21.9 ± 1.4 |
| Quinoline-1,3,4-oxadiazole conjugate 9 | HepG2 | 0.8 ± 0.2 | 5-Fluorouracil | 21.9 ± 1.4 |
| 1,3,4-oxadiazole (B1194373) derivative 37 | HepG2 | 0.7 ± 0.2 | Raltitrexed | 1.3 ± 0.2 |
| 1,3,4-oxadiazole derivative 32 | EGFR | 1.51 | - | - |
| 1,3,4-Oxadiazole derivative CMO | HCCLM3 | 27.5 | - | - |
Table 2: Antimicrobial Activity of Oxadiazole Derivatives (MIC Values in µg/mL)
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1,2,3-triazolo-1,3,4-oxadiazole analogue 45a | Fungi (broad spectrum) | ≤ 0.125 | Itraconazole | 0.5–8 |
| 1,2,3-triazolo-1,3,4-oxadiazole analogue 45b | Fungi (broad spectrum) | ≤ 0.125 | Fluconazole | 0.5–8 |
| 2,5-disubstituted 1,3,4-oxadiazole 14a | P. aeruginosa, B. subtilis | 0.2 | Ciprofloxacin | - |
| 2,5-disubstituted 1,3,4-oxadiazole 14b | P. aeruginosa, B. subtilis | 0.2 | Ciprofloxacin | - |
| 2,5-disubstituted 1,3,4-oxadiazole 14a | S. typhi, E. coli | 0.4 | Ciprofloxacin | - |
| 2,5-disubstituted 1,3,4-oxadiazole 14b | S. typhi, E. coli | 0.4 | Ciprofloxacin | - |
| 1,3,4-oxadiazole LMM5 | Candida albicans | 32 | - | - |
| 1,3,4-oxadiazole LMM11 | Candida albicans | 32 | - | - |
| 2-mercapto-1,3,4-oxadiazole 8j | M. tuberculosis H37Rv | 0.6 | - | - |
| 2-mercapto-1,3,4-oxadiazole 8j | pre-XDR Mycobacterium isolate | 2 | - | - |
| 1,3,4-oxadiazole LMM11 | Candida krusei | 32-64 | - | - |
Table 3: Anti-inflammatory and Analgesic Activity of Oxadiazole Derivatives
| Compound/Derivative | Assay | Result | Reference Compound | Result |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole 21c | Carrageenan-induced paw edema (% inhibition) | 59.5% | Indomethacin | 64.3% |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole 21i | Carrageenan-induced paw edema (% inhibition) | 61.9% | Indomethacin | 64.3% |
| Oxadiazole-benzothiazole conjugate 3a1 | Carrageenan-induced paw edema (% inhibition) | 76.19% | Diclofenac Sodium | 82.14% |
| Oxadiazole-benzothiazole conjugate 3a2 | Carrageenan-induced paw edema (% inhibition) | 81.91% | Diclofenac Sodium | 82.14% |
| Analgesic derivative 21b | Acetic acid-induced writhing (% protection) | ~44-71% | Acetylsalicylic acid | 63.2% |
| Analgesic derivative 21c | Acetic acid-induced writhing (% protection) | ~44-71% | Acetylsalicylic acid | 63.2% |
| Analgesic derivative 21e | Acetic acid-induced writhing (% protection) | ~44-71% | Acetylsalicylic acid | 63.2% |
| Analgesic derivative 21f | Acetic acid-induced writhing (% protection) | ~44-71% | Acetylsalicylic acid | 63.2% |
| Analgesic derivative 21i | Acetic acid-induced writhing (% protection) | ~44-71% | Acetylsalicylic acid | 63.2% |
Table 4: Anticonvulsant Activity of Oxadiazole Derivatives (ED₅₀ Values in mg/kg)
| Compound/Derivative | Seizure Model | ED₅₀ (mg/kg) | Reference Compound | ED₅₀ (mg/kg) |
| 1,2,4-oxadiazole derivative 10 | PTZ (rat, oral) | 25.5 | - | - |
| 1,2,4-oxadiazole derivative 10 | MES (rat, oral) | 14.6 | - | - |
| 1,3,4-oxadiazole derivative 5b | MES | 8.9 | Carbamazepine | - |
| 1,3,4-oxadiazole derivative 5b | scPTZ | 10.2 | Ethosuximide | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activities of oxadiazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the concentration is determined by optical density at a specific wavelength.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the oxadiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antibacterial Activity: Agar (B569324) Well Diffusion Method
This method is used to assess the antibacterial activity of a compound by measuring the zone of inhibition of bacterial growth.
Principle: The test compound diffuses from a well through a solid agar medium that has been seeded with a specific bacterium. If the compound is effective, it will inhibit the growth of the bacteria, resulting in a clear zone around the well.
Procedure:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland turbidity standard).
-
Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a specific volume (e.g., 50-100 µL) of the oxadiazole derivative solution (at a known concentration) into each well. Also, include a negative control (solvent) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.
Antifungal Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
Principle: A standardized suspension of a fungus is exposed to serial dilutions of the test compound in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the compound that prevents visible growth of the fungus.
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).
-
Compound Dilution: Prepare serial twofold dilutions of the oxadiazole derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Principle: Subplantar injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week.
-
Grouping and Dosing: Divide the rats into groups. Administer the oxadiazole derivatives orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Anticonvulsant Activity: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests
These are standard preclinical models used to identify compounds with potential antiepileptic activity.
Maximal Electroshock (MES) Test:
-
Principle: This test identifies compounds that prevent the spread of seizures. An electrical stimulus is applied to induce a tonic-clonic seizure.
-
Procedure:
-
Administer the test compound to a group of mice or rats.
-
At the time of peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive result.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Principle: This test identifies compounds that can raise the seizure threshold. PTZ is a convulsant drug that induces clonic seizures.
-
Procedure:
-
Administer the test compound to a group of mice.
-
After a predetermined time, administer a subcutaneous injection of PTZ at a dose that induces seizures in most control animals (e.g., 85 mg/kg).
-
Observe the animals for a specific period (e.g., 30 minutes) for the onset and severity of seizures. Protection against seizures is the endpoint.
-
Signaling Pathways and Mechanisms of Action
The biological activities of oxadiazole derivatives are often attributed to their interaction with specific cellular targets and modulation of key signaling pathways.
Anticancer Mechanisms
Oxadiazole derivatives exert their anticancer effects through various mechanisms, including:
-
Inhibition of Growth Factor Receptors: Some derivatives inhibit the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival.
-
Modulation of Signaling Pathways: They can interfere with critical signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer.[7]
-
Enzyme Inhibition: this compound can target enzymes essential for cancer cell growth, such as histone deacetylases (HDACs) and topoisomerases.[6]
-
Induction of Apoptosis: Many oxadiazole compounds trigger programmed cell death (apoptosis) in cancer cells.
Caption: Anticancer mechanisms of oxadiazole derivatives.
General Experimental Workflow for Biological Screening
The preliminary investigation of a novel series of oxadiazole derivatives typically follows a structured workflow, from synthesis to in vivo testing.
Caption: General workflow for screening oxadiazole derivatives.
Conclusion
The diverse and potent biological activities of oxadiazole derivatives underscore their significance as a versatile scaffold in drug discovery. This technical guide provides a foundational understanding of the key biological activities, methodologies for their evaluation, and insights into their mechanisms of action. The presented data and protocols are intended to facilitate further research and development of novel oxadiazole-based therapeutic agents. As research continues, the exploration of this remarkable heterocyclic core holds great promise for addressing a range of unmet medical needs.
References
- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. ijdcs.com [ijdcs.com]
- 3. hereditybio.in [hereditybio.in]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. MTT assay protocol | Abcam [abcam.com]
The Oxadiazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxadiazole core, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, has firmly established itself as a "privileged structure" in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and ability to modulate a wide array of biological targets have led to its incorporation into numerous clinically approved drugs and a vast library of potent therapeutic candidates. This technical guide provides a comprehensive overview of the oxadiazole scaffold, detailing its synthesis, diverse pharmacological activities, and mechanisms of action, with a focus on providing actionable data and protocols for drug discovery professionals.
Introduction to a Versatile Heterocycle
Oxadiazoles exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). Among these, the 1,3,4- and 1,2,4-isomers have garnered the most attention in drug discovery due to their favorable physicochemical properties, metabolic stability, and capacity to engage in various non-covalent interactions with biological macromolecules.[1][2] The oxadiazole ring is often employed as a bioisosteric replacement for amide and ester functional groups, enhancing properties such as oral bioavailability and metabolic resistance.[3][4] Its planar structure and the presence of heteroatoms allow it to act as a hydrogen bond acceptor and participate in dipole-dipole and π-π stacking interactions, crucial for target binding.[5]
Synthetic Strategies: Building the Core
The construction of the oxadiazole ring can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the available starting materials.
Key Synthetic Protocols
1. Cyclodehydration of Diacylhydrazines to form 2,5-Disubstituted 1,3,4-Oxadiazoles: This is one of the most common and versatile methods.
-
Experimental Protocol:
-
Preparation of Diacylhydrazine: Equimolar amounts of a carboxylic acid hydrazide and an acyl chloride (or carboxylic acid) are reacted in a suitable solvent (e.g., pyridine, dioxane, or chloroform) at room temperature or with gentle heating. The resulting diacylhydrazine often precipitates and can be isolated by filtration.
-
Cyclodehydration: The purified diacylhydrazine is then heated with a dehydrating agent. A variety of reagents can be used, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or triflic anhydride.[1][6]
-
Work-up: The reaction mixture is cooled and carefully poured onto crushed ice or into a basic solution to neutralize the acidic reagent. The precipitated 1,3,4-oxadiazole derivative is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.[1]
-
2. Reaction of Carboxylic Acids and Hydrazides using Coupling Agents: Modern coupling agents offer a milder and often one-pot approach.
-
Experimental Protocol (using HATU and Burgess Reagent):
-
To a solution of a carboxylic acid (1 equivalent) and an acylhydrazide (1.1 equivalents) in an aprotic solvent like DMF or CH₂Cl₂ at 0 °C, add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6]
-
3. Synthesis of 2-Amino-1,3,4-oxadiazoles from Acylthiosemicarbazides:
-
Experimental Protocol:
-
An acylthiosemicarbazide precursor is dissolved in ethanol.
-
An oxidizing agent, such as iodine (I₂) in the presence of potassium iodide (KI) or yellow mercuric oxide (HgO), is added to the solution.
-
The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
The solvent is evaporated, and the residue is treated with a solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
The solid product is filtered, washed with water, and recrystallized to afford the pure 2-amino-1,3,4-oxadiazole.
-
Diverse Pharmacological Activities
The oxadiazole scaffold is a cornerstone in the development of a wide range of therapeutic agents, demonstrating significant activity in oncology, infectious diseases, and inflammation.
Anticancer Activity
Oxadiazole derivatives have emerged as potent anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.[5]
| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Compound 33 | MCF-7 | EGFR Inhibition | 0.34 ± 0.025 | [5] |
| Compound 28 | MCF-7 | FAK Inhibition | 5.68 µg/mL | [5] |
| Compound 8/9 | HepG2 | Telomerase Inhibition | 0.8 ± 0.2 / 1.2 ± 0.2 | [5] |
| AMK OX-8 | A549 | Cytotoxicity | 25.04 | [7] |
| AMK OX-9 | A549 | Cytotoxicity | 20.73 | [7] |
| Compound 4h | A549 | Cytotoxicity | <0.14 | [8] |
| Compound 4i | A549 | Cytotoxicity | 1.59 | [8] |
| Compound 4b | NCI-H1975 | EGFRL858R/T790M Inhibition | 2.17 ± 0.20 | [9] |
| Compound 48 | H1975 | EGFR/c-Met Degradation | 0.2 - 0.6 | [10] |
| Compound 5 | U87 | Cytotoxicity | 35.1 | [11] |
1. EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras/Raf/MEK/ERK pathway, promoting cell proliferation.[12] Oxadiazole-containing compounds have been designed as potent EGFR inhibitors.[9][13]
Caption: Inhibition of the EGFR signaling pathway by oxadiazole derivatives.
2. PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell growth, survival, and metabolism and is frequently dysregulated in cancer.[14][15] Oxadiazole derivatives can inhibit this pathway, often leading to apoptosis.[12]
Caption: Oxadiazole-mediated inhibition of the PI3K/Akt/mTOR pathway.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the oxadiazole derivatives (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[7]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.
Antimicrobial Activity
Oxadiazole-based compounds have demonstrated broad-spectrum activity against various bacterial and fungal pathogens, including drug-resistant strains.[16]
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| OZE-I | S. aureus | 4 - 16 | [17] |
| OZE-II | S. aureus | 4 - 16 | [17] |
| OZE-III | S. aureus | 8 - 32 | [17] |
| Compound 4a | S. aureus | 1 - 2 | [16] |
| Compound 4a | MRSA | 0.25 - 1 | [16] |
| Compound 14a/b | P. aeruginosa | 0.2 | [16] |
| Compound 19 | S. aureus, E. coli, A. niger | 25 | [18] |
| Compound 13 | S. aureus | MIC₉₀ = 0.5 | [3] |
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the oxadiazole compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.[17]
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes in broth only) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Anti-inflammatory Activity
Oxadiazole derivatives have shown significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[19][20]
| Compound ID | Target/Assay | IC₅₀ (µM) | Reference |
| Compound 2 | DPPH radical scavenging | 23.07 ± 0.27 | [21] |
| Compound 11c | COX-2 Inhibition | 0.04 | [2] |
| Compound 8b | NO Production Inhibition | 0.40 | [2] |
| Ox-6f | DPPH radical scavenging | 25.35 µg/mL | [22] |
| C4 | Carrageenan-induced rat paw edema | Good activity | [19] |
| C7 | Carrageenan-induced rat paw edema | Good activity | [19] |
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[20]
Caption: Oxadiazole derivatives can inhibit the NF-κB signaling pathway.
Antiviral Activity
The oxadiazole scaffold is present in several antiviral agents. These compounds can interfere with various stages of the viral life cycle.[4][23]
| Compound ID | Virus | EC₅₀ (µM or µg/mL) | Reference |
| Compound 67 | Herpes simplex virus-1 | 2 µmol/L | [23] |
| Compound 68 | Varicella-zoster virus (TK-) | 49.67 µM | [23] |
| Compound 40d | Tobacco Mosaic Virus (TMV) | 11.9 µg/mL | [24] |
| Compound H6 | Tobacco Mosaic Virus (TMV) | 180.7 µg/mL | [25][26] |
| Compound Y5 | Tobacco Mosaic Virus (TMV) | 215.8 µg/mL | [25][26] |
Conclusion and Future Perspectives
The oxadiazole core continues to be a highly fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse libraries of compounds for high-throughput screening. The ability of the oxadiazole ring to serve as a versatile pharmacophore, engaging with a multitude of biological targets, ensures its continued relevance in drug discovery. Future efforts will likely focus on the development of more selective and potent oxadiazole derivatives, the exploration of novel biological targets, and the use of computational methods to guide the design of next-generation therapeutics based on this privileged structure. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in this exciting and impactful field.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds [mdpi.com]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the PI3K/AKT/mTOR pathway in epithelial ovarian cancer, therapeutic treatment options for platinum-resistant ovarian cancer. — Oxford Big Data Institute [bdi.ox.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. frontiersin.org [frontiersin.org]
- 21. tandfonline.com [tandfonline.com]
- 22. mdpi.com [mdpi.com]
- 23. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
The Architecture of Discovery: An In-depth Technical Guide to the Exploratory Synthesis of Novel Oxadiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The oxadiazole core, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and broad spectrum of biological activities have propelled it to the forefront of drug discovery and development. Compounds incorporating this heterocycle have demonstrated significant potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the exploratory synthesis of novel oxadiazole-based compounds, detailing key synthetic strategies, experimental protocols, and the underlying logic of their design.
Oxadiazoles exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). Among these, the 1,3,4- and 1,2,4-isomers are the most extensively studied due to their significant chemical and biological properties.[1][7] A notable feature of the oxadiazole ring is its role as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[8][9] Several oxadiazole-containing drugs have reached the market, including the antiretroviral Raltegravir and the anticancer agent Zibotentan, underscoring the clinical significance of this heterocyclic motif.[1][8]
Synthetic Strategies for Oxadiazole Scaffolds
The construction of the oxadiazole ring can be achieved through a variety of synthetic routes, each offering distinct advantages in terms of substrate scope, reaction conditions, and scalability. The choice of a particular methodology often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole core is a cornerstone in the design of numerous bioactive molecules.[2][10][11] Common synthetic approaches are summarized below.
One of the most fundamental and widely employed methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[1][12] This reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or thionyl chloride (SOCl₂).[13]
-
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration
A mixture of a carboxylic acid hydrazide (1 mmol) and a carboxylic acid (1 mmol) is heated in the presence of a dehydrating agent like phosphorus oxychloride (5 mL). The reaction mixture is refluxed for a specified period (typically 2-6 hours).[13] Upon completion, the mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with a sodium bicarbonate solution to neutralize any remaining acid, and then with water. The crude product is purified by recrystallization from a suitable solvent such as ethanol (B145695).[13]
Another efficient route to 2,5-disubstituted-1,3,4-oxadiazoles involves the oxidative cyclization of N-acylhydrazones.[1][2][12] This method utilizes an oxidizing agent to facilitate the ring closure. A variety of oxidants can be employed, including iodine in the presence of a base, and chloramine-T.[1]
-
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization
An acylhydrazide (1 mmol) is condensed with an aldehyde (1 mmol) in a suitable solvent like ethanol to form the corresponding N-acylhydrazone. The intermediate hydrazone is then subjected to oxidative cyclization. For instance, the hydrazone can be treated with iodine (1.2 mmol) and yellow mercuric oxide in a solvent like DMF.[14] The reaction mixture is stirred at room temperature or heated as required. After the reaction is complete, the mixture is filtered, and the filtrate is poured into water to precipitate the product. The solid is collected by filtration and purified by recrystallization.
Modern synthetic efforts often focus on one-pot procedures to improve efficiency and reduce waste. Several methods have been developed for the direct synthesis of 1,3,4-oxadiazoles from carboxylic acids and acid hydrazides without the isolation of intermediates.[2][15]
-
Experimental Protocol: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
A carboxylic acid (1 mmol) and an acylhydrazide (1 mmol) are dissolved in a suitable solvent. A coupling reagent, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), is added to the mixture, followed by a base like triethylamine.[2] The reaction is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to afford the crude product, which is then purified by column chromatography.
The following diagram illustrates a general workflow for the synthesis of 1,3,4-oxadiazoles.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive this compound 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijper.org [ijper.org]
- 10. jchemrev.com [jchemrev.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Unveiling Nature's Scaffolds: A Technical Guide to Oxadiazole-Containing Natural Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the identification, isolation, synthesis, and biological evaluation of natural products featuring the oxadiazole moiety. The oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, is a recognized pharmacophore in medicinal chemistry. However, its occurrence in natural products is notably rare, making the few identified examples particularly compelling for drug discovery and development. This document summarizes the current knowledge on these unique natural products, with a focus on quantitative data, detailed experimental methodologies, and the logical frameworks of their synthesis and biological action.
Identified Natural Products with an Oxadiazole Moiety
To date, the primary examples of natural products containing a 1,2,4-oxadiazole (B8745197) ring are the indole (B1671886) alkaloids, phidianidines A and B . These compounds were first isolated from the marine opisthobranch mollusk Phidiana militaris.[1][2] Another notable, though structurally distinct, natural product is quisqualic acid , an amino acid derivative isolated from the seeds of Quisqualis indica, which contains a 1,2,4-oxadiazole ring.[3] This guide will focus on the more recently discovered and pharmacologically profiled phidianidines.
Biological Activity of Phidianidines
Phidianidines A and B have demonstrated significant biological activity, positioning them as interesting leads for further investigation. Their primary reported activities are potent cytotoxicity against various cancer cell lines and unique pharmacological profiles at central nervous system (CNS) targets.[1][4][5]
Cytotoxicity
Both phidianidines A and B exhibit high cytotoxicity against a range of tumor and non-tumor mammalian cell lines in vitro.[1][2]
Table 1: Cytotoxicity of Phidianidines A and B [2]
| Cell Line | Cell Type | Phidianidine A (IC₅₀, µM) | Phidianidine B (IC₅₀, µM) |
| C6 | Rat glioma | >10 | >10 |
| HeLa | Human epithelial cervical cancer | 1.8 ± 0.2 | 2.5 ± 0.3 |
| CaCo-2 | Human epithelial colorectal adenocarcinoma | 2.1 ± 0.1 | 3.2 ± 0.4 |
| H9c2 | Rat embryonic cardiac myoblasts | 5.5 ± 0.5 | >10 |
| 3T3-L1 | Murine embryonic fibroblasts | 3.5 ± 0.3 | 4.1 ± 0.2 |
Central Nervous System Activity
Subsequent to their discovery, the total synthesis of phidianidines A and B enabled a broader pharmacological characterization. These studies revealed selective activity at the dopamine (B1211576) transporter (DAT) and the μ-opioid receptor (μOR).[4][5]
Table 2: CNS Target Activity of Phidianidines A and B [4]
| Target | Phidianidine A (% Inhibition at 10 µM) | Phidianidine B (% Inhibition at 10 µM) |
| Dopamine Transporter (DAT) | 101% | 96% |
| Norepinephrine Transporter (NET) | 52-68% | 52-68% |
| Serotonin Transporter (SERT) | No Activity | No Activity |
| μ-Opioid Receptor (μOR) | 103% | Similar profile to A |
| δ-Opioid Receptor | -5% | No Activity |
| κ-Opioid Receptor | No Activity | No Activity |
| Histamine H₃ Receptor | 25% | 33% |
These findings indicate that phidianidines A and B are potent and selective inhibitors of DAT and act as ligands and partial agonists at the μ-opioid receptor.[4][5]
Experimental Protocols
Isolation of Phidianidines A and B from Phidiana militaris
The following protocol is a summary of the methodology described by Carbone et al. (2011).[2]
1. Collection and Extraction:
-
Specimens of Phidiana militaris (Alder & Hancock, 1864) were collected from the South China Sea.
-
The collected organisms were frozen and then lyophilized.
-
The lyophilized material was extracted exhaustively with methanol (B129727) (MeOH).
2. Solvent Partitioning:
-
The crude MeOH extract was concentrated under reduced pressure.
-
The residue was partitioned between water (H₂O) and dichloromethane (B109758) (CH₂Cl₂).
3. Chromatographic Separation:
-
The CH₂Cl₂-soluble fraction was subjected to column chromatography on silica (B1680970) gel.
-
Elution was performed using a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc).
-
Fractions containing the target compounds were identified by thin-layer chromatography (TLC) and proton nuclear magnetic resonance (¹H NMR) spectroscopy.
4. Final Purification:
-
The fractions containing phidianidines were further purified by high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.
-
Elution with a suitable mobile phase (e.g., a gradient of H₂O and acetonitrile (B52724) (MeCN) with a modifier like trifluoroacetic acid (TFA)) yielded pure phidianidine A (1) and phidianidine B (2).
5. Structure Elucidation:
-
The structures of the isolated compounds were determined using a combination of spectroscopic techniques, including ¹H and ¹³C NMR, COSY, HSQC, HMBC, and high-resolution mass spectrometry (HRESIMS).[2]
Total Synthesis of Phidianidines A and B
The total synthesis of phidianidines A and B has been reported, providing a scalable route to these molecules and their analogs. The following is a generalized protocol based on the work of Lindsley and coworkers.[1]
Step 1: Synthesis of the Hydroxyguanidine Intermediate
-
Mono-Boc protected 1,5-diaminopentane is treated with cyanogen (B1215507) bromide to yield a cyanamide (B42294) intermediate.
-
Subsequent reaction with hydroxylamine (B1172632) hydrochloride produces the key N-Boc-N'-(5-aminopentyl)-N'-hydroxyguanidine.
Step 2: Preparation of Indole Acetic Acids
-
The requisite 6-bromo-indole-3-acetic acid and indole-3-acetic acid are either commercially available or can be prepared from the corresponding indoles.
Step 3: HATU-Mediated Coupling and Oxadiazole Formation
-
The hydroxyguanidine intermediate is coupled with the respective indole acetic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.
-
The resulting intermediate undergoes thermal cyclodehydration to form the 1,2,4-oxadiazole ring.
Step 4: Boc Deprotection
-
The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the amine precursor of the target phidianidines.
Step 5: Guanidinylation
-
The terminal amine is converted to a guanidine (B92328) group using a suitable guanidinylating reagent (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine).
Step 6: Final Deprotection
-
The final Boc protecting groups on the newly formed guanidine are removed to afford phidianidine A or B.
Visualizations
Logical Relationships and Workflows
Caption: Experimental workflows for the isolation and total synthesis of phidianidines.
Proposed Mechanism of Action at CNS Targets
Caption: Proposed mechanisms of action for phidianidines at CNS targets.
Conclusion
The discovery of the phidianidines has unveiled a rare class of natural products containing the 1,2,4-oxadiazole moiety. Their potent cytotoxic and unique CNS activities underscore the importance of exploring marine biodiversity for novel therapeutic leads. The successful total synthesis of these molecules not only confirms their structures but also provides a platform for the generation of analogs for structure-activity relationship studies and further pharmacological evaluation. This technical guide serves as a comprehensive resource for researchers aiming to build upon the existing knowledge of these fascinating natural products and to leverage their unique scaffolds in the pursuit of new therapeutic agents.
References
- 1. Structure and cytotoxicity of phidianidines A and B: first finding of 1,2,4-oxadiazole system in a marine natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A peptide disrupting the D2R-DAT interaction protects against dopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-oxadiazole (B1194373) scaffold is a crucial heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate drug discovery and development processes by significantly reducing reaction times, improving yields, and often leading to cleaner products compared to conventional heating methods.[2][4][5][6] These benefits are particularly advantageous in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, offering a rapid and efficient route to novel therapeutic agents.[1][4] This document provides detailed protocols and comparative data for the microwave-assisted synthesis of this important class of compounds.
Comparative Data of Synthetic Protocols
The following table summarizes various microwave-assisted methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, highlighting the reaction conditions and yields. This allows for a direct comparison of different synthetic strategies.
| Starting Materials | Reagents/Catalysts | Solvent | Microwave Conditions (Power, Time) | Yield (%) | Reference |
| Isoniazid (B1672263) and Aromatic Aldehyde | DMF (catalytic amount) | Solvent-free | 300 W, 3 min | - | [2] |
| Acyl Hydrazide and Aromatic Carboxylic Acid | POCl₃ | Al₂O₃ (solid support) | - , 6-15 min | High | [7] |
| Fatty Acid Hydrazides | - | Solvent-free | - | - | [8][9] |
| Carboxylic Acids and (Un)substituted Benzoic Acid Hydrazides | Melamine (B1676169) formaldehyde (B43269) resin supported sulfuric acid | Solvent-free | - , 5 min | 88 | [10] |
| Hydrazide and Substituted Aromatic Aldehyde | Sodium bisulfite | Ethanol-water (1:2) | - | - | [4] |
| Benzohydrazide and Aromatic Aldehyde | 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate | - | - | - | [4] |
| Acyl Hydrazides and N-protected α-amino acid | POCl₃ | - | 80 °C | High | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazoles from Isoniazid
This protocol describes a two-step, one-pot synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles using microwave irradiation.[2]
Step 1: Synthesis of Hydrazones
-
In a microwave-safe vessel, combine isoniazid (0.01 mol, 1.37 g), an aromatic aldehyde (0.01 mol), and a few drops of dimethylformamide (DMF).
-
Subject the mixture to microwave irradiation at 300 W for 3 minutes, using 30-second intervals.
-
After irradiation, cool the reaction mixture and add ice-cold water.
-
Collect the resulting solid product by filtration, wash it with water, and recrystallize from ethanol (B145695).
Step 2: Oxidative Cyclization to 1,3,4-Oxadiazoles
-
Dissolve the hydrazone from Step 1 (0.01 mol) in ethanol (15 mL) in a microwave-safe vessel.
-
Add chloramine-T (0.01 mol) to the solution.
-
Irradiate the reaction mixture at 300 W for 4 minutes, using 30-second intervals.
-
Cool the reaction mixture and digest it with cold water.
-
Filter the solid product, wash it with water, and recrystallize from methanol (B129727) to obtain the pure 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole.
Protocol 2: One-Pot Synthesis of 2,5-Diaryl-1,3,4-oxadiazoles using a Solid-Supported Catalyst
This protocol details a solvent-free, one-pot synthesis of 2,5-diaryl-1,3,4-oxadiazoles using a melamine formaldehyde resin-supported sulfuric acid as a dehydrating agent under microwave irradiation.[10]
-
In a microwave-safe vessel, thoroughly mix the carboxylic acid (1 mmol), the benzoic acid hydrazide (1 mmol), and the melamine formaldehyde resin-supported sulfuric acid (catalytic amount).
-
Place the vessel in a microwave reactor and irradiate for 5 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add an appropriate solvent (e.g., ethyl acetate) to the reaction mixture and stir.
-
Filter to remove the solid catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2,5-diaryl-1,3,4-oxadiazole.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A facile one-pot synthesis of novel 2,5-disubstituted-1,3,4-oxadiazoles under conventional and microwave conditions and evaluation of their <i>in vitro</i> antimicrobial activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. asianpubs.org [asianpubs.org]
Application Notes and Protocols for One-Pot Synthesis of 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole (B8745197) moiety is a significant pharmacophore in medicinal chemistry, often utilized as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and pharmacokinetic properties.[1][2][3] One-pot synthesis protocols offer an efficient and streamlined approach to constructing this valuable heterocyclic scaffold, reducing reaction steps, purification efforts, and overall resource consumption.[4][5] This document provides detailed application notes and experimental protocols for various one-pot synthetic strategies leading to 1,2,4-oxadiazole derivatives.
I. Introduction to One-Pot Synthesis Strategies
One-pot synthesis of 1,2,4-oxadiazoles typically involves the in situ generation of an amidoxime (B1450833) intermediate followed by its acylation and subsequent cyclodehydration.[6] Variations of this core strategy have been developed to accommodate a wide range of substrates and to improve reaction efficiency, yields, and environmental footprint. Key methodologies include base-mediated, metal-free catalysis, and microwave-assisted protocols.
A general workflow for the one-pot synthesis of 1,2,4-oxadiazoles is depicted below. The process initiates with the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime. This intermediate then reacts with an acylating agent (such as a carboxylic acid, acyl chloride, or aldehyde) to form an O-acyl amidoxime, which undergoes intramolecular cyclization to yield the final 1,2,4-oxadiazole product.
II. Base-Mediated One-Pot Synthesis
This protocol describes a simple and efficient one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde serves as both a reactant and an oxidant.[5] This method avoids the need for an external oxidizing agent.
The reaction proceeds through three sequential steps: the base-promoted formation of an amidoxime from a nitrile and hydroxylamine, the reaction of the amidoxime with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate, and the subsequent oxidation of this intermediate by another molecule of the aldehyde to yield the final 1,2,4-oxadiazole.
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a suitable base (e.g., K₂CO₃, 1.5 mmol) in a solvent such as ethanol/water.
-
Amidoxime Formation: Stir the mixture at room temperature or gentle heating (e.g., 50 °C) for a specified time (typically 2-4 hours) to facilitate the formation of the amidoxime intermediate.
-
Aldehyde Addition and Cyclization: To the reaction mixture, add the aldehyde (2.5 mmol).
-
Reaction Completion: Continue stirring at an elevated temperature (e.g., 80 °C) for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
| Entry | Nitrile (R1) | Aldehyde (R2) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | Benzaldehyde | K₂CO₃ | EtOH/H₂O | 10 | 85 |
| 2 | 4-Chlorophenyl | 4-Chlorobenzaldehyde | Cs₂CO₃ | DMSO | 8 | 90 |
| 3 | 4-Methoxyphenyl | 4-Methoxybenzaldehyde | K₂CO₃ | EtOH/H₂O | 12 | 82 |
| 4 | Naphthyl | Naphthaldehyde | K₂CO₃ | EtOH/H₂O | 10 | 88 |
III. Graphene Oxide (GO) Catalyzed One-Pot Synthesis
This protocol utilizes graphene oxide as an inexpensive, environmentally friendly, and metal-free heterogeneous catalyst.[1][7] GO exhibits dual catalytic activity, acting as both a solid acid and an oxidizing agent, facilitating the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles and aldehydes.[1][7]
-
Amidoxime Formation: In a round-bottom flask, a mixture of a nitrile (1 mmol), hydroxylamine hydrochloride (1.5 mmol), and K₂CO₃ (1.5 mmol) in ethanol-water (5 mL) is stirred for 8 hours at room temperature.[1]
-
Cyclization: Benzaldehyde (1 mmol) and graphene oxide (10 mg) are added to the mixture, and it is stirred for another 8 hours at 80°C.[1]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Entry | Nitrile (R1) | Aldehyde (R2) | Catalyst | Time (h) | Yield (%) |
| 1 | Benzonitrile | Benzaldehyde | GO | 16 | 92 |
| 2 | 4-Chlorobenzonitrile | 4-Chlorobenzaldehyde | GO | 16 | 95 |
| 3 | 4-Methylbenzonitrile | 4-Methylbenzaldehyde | GO | 18 | 90 |
| 4 | Acetonitrile | Benzaldehyde | GO | 20 | 75 |
IV. Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis (MAOS) offers significant advantages, including dramatically reduced reaction times, improved yields, and enhanced reaction efficiency.[8][9] This protocol details a one-pot, two-step microwave-assisted synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes.[8]
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0-1.2 eq) and a coupling agent (e.g., HBTU, 1.1 eq) in an anhydrous solvent (e.g., acetonitrile).[9]
-
Activation: Add an organic base (e.g., DIEA, 2.0-3.0 eq) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.[9]
-
Amidoxime Addition: Add the amidoxime (1.0 eq) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).[9] The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
| Entry | Carboxylic Acid (R2) | Amidoxime (R1) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzoic acid | Benzamidoxime | Acetonitrile | 160 | 15 | 95 |
| 2 | 4-Nitrobenzoic acid | 4-Chlorobenzamidoxime | DMF | 150 | 20 | 88 |
| 3 | Acetic acid | Benzamidoxime | Acetonitrile | 140 | 10 | 92 |
| 4 | Phenylacetic acid | 4-Methoxybenzamidoxime | Acetonitrile | 160 | 15 | 90 |
V. Conclusion
The one-pot synthesis protocols presented herein offer versatile and efficient methods for the preparation of 1,2,4-oxadiazole derivatives, which are of significant interest in drug discovery and development. The choice of a specific protocol will depend on the available starting materials, desired substitution patterns, and available equipment. The base-mediated method is simple and avoids external oxidants, the graphene-oxide catalyzed approach offers a metal-free and environmentally benign option, while the microwave-assisted protocol provides a rapid and high-yielding route suitable for library synthesis. These detailed notes and protocols should serve as a valuable resource for researchers in the field of medicinal and organic chemistry.
References
- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. soc.chim.it [soc.chim.it]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) derivatives using solid-phase chemistry. This approach offers significant advantages for the generation of compound libraries for drug discovery, including simplified purification and the potential for automation.
Introduction
Oxadiazoles are a class of five-membered heterocyclic compounds that are recognized as important pharmacophores in medicinal chemistry. Their derivatives have demonstrated a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the efficient construction of libraries of such compounds. By anchoring the initial starting material to a solid support, reagents and byproducts in the solution phase can be easily removed by filtration, streamlining the synthetic process. This document outlines established methods for the solid-phase synthesis of 1,2,4- and 1,3,4-oxadiazole derivatives.
Synthesis of 1,2,4-Oxadiazole Derivatives on Solid Support
The solid-phase synthesis of 1,2,4-oxadiazoles typically involves the reaction of a resin-bound amidoxime (B1450833) with an acylating agent, followed by cyclodehydration. A common strategy utilizes an aldehyde-functionalized resin, such as Argopore-MB-CHO, to immobilize a nitrile-containing building block, which is subsequently converted to the key amidoxime intermediate.
Experimental Protocol: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole Library on Argopore-MB-CHO Resin
This protocol is adapted from a method for the parallel synthesis of a library of 3,5-disubstituted 1,2,4-oxadiazoles.[1]
1. Resin Preparation and Amine Loading:
-
Swell Argopore-MB-CHO resin (1 g, 0.9 mmol/g loading) in 1% acetic acid in N,N-dimethylformamide (DMF, 10 mL) for 1 hour.
-
Add a solution of 4-aminobenzonitrile (B131773) (5 eq, 4.5 mmol, 531 mg) in 1% acetic acid in DMF (10 mL).
-
Add a solution of sodium cyanoborohydride (5 eq, 4.5 mmol, 283 mg) in DMF (5 mL).
-
Shake the mixture at room temperature for 16 hours.
-
Wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (B109758) (DCM, 3 x 10 mL), and methanol (B129727) (3 x 10 mL).
-
Dry the resin under vacuum.
2. Acylation of the Resin-Bound Amine:
-
Swell the resin from the previous step in DCM (10 mL).
-
Add a solution of 4-cyanobenzoyl chloride (3 eq, 2.7 mmol, 447 mg) in DCM (10 mL).
-
Add diisopropylethylamine (DIEA, 5 eq, 4.5 mmol, 0.78 mL).
-
Shake the mixture at room temperature for 12 hours.
-
Wash the resin sequentially with DCM (3 x 10 mL) and DMF (3 x 10 mL).
3. Formation of the Amidoxime:
-
Suspend the resin in a solution of hydroxylamine (B1172632) hydrochloride (10 eq, 9 mmol, 625 mg) and triethylamine (B128534) (10 eq, 9 mmol, 1.25 mL) in ethanol (B145695) (15 mL).
-
Heat the mixture at 80°C for 16 hours.
-
Wash the resin sequentially with water (3 x 10 mL), methanol (3 x 10 mL), and DMF (3 x 10 mL).
4. Acylation of the Amidoxime:
-
Divide the resin into separate reaction vessels.
-
To each vessel, add a solution of a different acid chloride (5 eq) and DIEA (5 eq) in DCM.
-
Shake at room temperature for 8 hours.
-
Wash the resin with DCM (3 x 10 mL) and tetrahydrofuran (B95107) (THF, 3 x 10 mL).
5. Cyclodehydration and Cleavage:
-
To each resin, add a 1 M solution of tetra-N-butylammonium fluoride (B91410) (TBAF) in THF (10 mL).
-
Shake at room temperature for 12 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with DCM (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3,5-disubstituted 1,2,4-oxadiazole.
-
Purify by standard chromatographic methods.
Quantitative Data for 1,2,4-Oxadiazole Synthesis
| Entry | Acid Chloride | Product | Yield (%) | Purity (%) |
| 1 | Benzoyl chloride | 3-(4-cyanophenyl)-5-phenyl-1,2,4-oxadiazole | 85 | >95 |
| 2 | 4-Chlorobenzoyl chloride | 3-(4-cyanophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | 82 | >95 |
| 3 | 4-Methoxybenzoyl chloride | 3-(4-cyanophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | 88 | >95 |
| 4 | Thiophene-2-carbonyl chloride | 3-(4-cyanophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | 79 | >95 |
Yields and purities are representative and may vary based on the specific substrate and reaction conditions.
Workflow for Solid-Phase Synthesis of 1,2,4-Oxadiazoles
Caption: Solid-phase synthesis workflow for 1,2,4-oxadiazoles.
Synthesis of 1,3,4-Oxadiazole Derivatives on Solid Support
The solid-phase synthesis of 1,3,4-oxadiazoles is commonly achieved by the cyclodehydration of resin-bound 1,2-diacylhydrazines. Merrifield resin is a frequently used solid support for this transformation.
Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles on Merrifield Resin
This protocol outlines a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles on Merrifield resin.
1. Loading of the First Carboxylic Acid onto Merrifield Resin:
-
Swell Merrifield resin (1 g, 1.2 mmol/g loading) in DMF (10 mL) for 1 hour.
-
In a separate flask, dissolve the first carboxylic acid (R1-COOH, 3 eq, 3.6 mmol) in DMF (5 mL).
-
Add potassium fluoride (KF, 3 eq, 3.6 mmol, 209 mg) to the carboxylic acid solution and stir for 15 minutes.
-
Add the solution of the carboxylic acid salt to the swollen resin.
-
Heat the reaction mixture at 60°C for 24 hours.
-
Wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
2. Hydrazinolysis to Form Resin-Bound Hydrazide:
-
Swell the resin from the previous step in a 1:1 mixture of THF/ethanol (10 mL).
-
Add hydrazine (B178648) hydrate (B1144303) (10 eq, 12 mmol, 0.6 mL).
-
Shake the mixture at room temperature for 12 hours.
-
Wash the resin sequentially with ethanol (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
3. Acylation with the Second Carboxylic Acid:
-
Swell the resin-bound hydrazide in DCM (10 mL).
-
In a separate flask, activate the second carboxylic acid (R2-COOH, 3 eq, 3.6 mmol) with a coupling agent such as N,N'-diisopropylcarbodiimide (DIC, 3 eq, 3.6 mmol, 0.56 mL) and 1-hydroxybenzotriazole (B26582) (HOBt, 3 eq, 3.6 mmol, 486 mg) in DCM (5 mL) for 15 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Shake at room temperature for 12 hours.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
4. On-Resin Cyclodehydration:
-
Swell the 1,2-diacylhydrazine resin in DCM (10 mL).
-
Add triphenylphosphine (B44618) (3 eq, 3.6 mmol, 944 mg) and triethylamine (6 eq, 7.2 mmol, 1 mL).
-
Cool the mixture to 0°C and add hexachloroethane (B51795) (3 eq, 3.6 mmol, 851 mg).
-
Shake the reaction at room temperature for 12 hours.
-
Wash the resin with DCM (3 x 10 mL) and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
5. Cleavage from the Resin:
-
Suspend the resin in a 95:5 mixture of trifluoroacetic acid (TFA) and water (10 mL).
-
Shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with DCM (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the 2,5-disubstituted 1,3,4-oxadiazole.
Quantitative Data for 1,3,4-Oxadiazole Synthesis
| Entry | R1 | R2 | Product | Yield (%) | Purity (%) |
| 1 | 4-Chlorophenyl | Phenyl | 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 78 | >95 |
| 2 | 4-Methoxyphenyl | Phenyl | 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 85 | >95 |
| 3 | Phenyl | 4-Nitrophenyl | 2-Phenyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 75 | >90 |
| 4 | Thiophen-2-yl | Phenyl | 2-Phenyl-5-(thiophen-2-yl)-1,3,4-oxadiazole | 72 | >95 |
Yields and purities are representative and may vary based on the specific substrates and reaction conditions.
Workflow for Solid-Phase Synthesis of 1,3,4-Oxadiazoles
References
"application of oxadiazoles in organic light-emitting diodes (OLEDs)"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole (B1194373) moiety has emerged as a critical building block in the design and fabrication of high-performance Organic Light-Emitting Diodes (OLEDs).[1][2][3] Due to their inherent electron-deficient nature, oxadiazole derivatives are widely employed as electron transport materials (ETMs) and hole-blocking materials (HBMs), facilitating balanced charge injection and transport within the device, a crucial factor for achieving high efficiency and operational stability.[2][4][5] Furthermore, the rigid and planar structure of the oxadiazole ring, coupled with its high thermal and morphological stability, contributes to the longevity of OLED devices.[6] Recent research has also explored the use of oxadiazole derivatives as host materials for phosphorescent emitters and even as light-emitting materials themselves, underscoring their versatility in advanced optoelectronic applications.[7][8][9][10]
These application notes provide a comprehensive overview of the role of oxadiazoles in OLEDs, including their synthesis, device fabrication, and performance characteristics. The detailed protocols and tabulated data are intended to serve as a valuable resource for researchers and professionals in the field of organic electronics.
Data Presentation: Performance of Oxadiazole-Based OLEDs
The following table summarizes the performance of various OLEDs incorporating oxadiazole derivatives as either the electron transport layer (ETL) or the host material. This data, compiled from recent literature, highlights the impact of molecular design and device architecture on key performance metrics.
| Oxadiazole Derivative (Role) | Device Structure | Dopant Emitter | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Ref. |
| PyOxd-mCz (Host) | ITO/HATCN/TAPC/PyOxd-mCz:FIrpic/TPBi/LiF/Al | FIrpic (Blue) | 20.8 | - | 3.5 | - | [7] |
| PyOxd-mCz (Host) | ITO/HATCN/TAPC/PyOxd-mCz:Ir(ppy)3/TPBi/LiF/Al | Ir(ppy)3 (Green) | 16.4 | - | - | - | [7] |
| TPOTP (ETL) | ITO/TAPC/mCP:Ir(ppy)3/TPOTP/LiF/Al | Ir(ppy)3 (Green) | >25 | - | - | - | [11] |
| TPOTP (ETL) | ITO/TAPC/mCP:Ir(piq)2(acac)/TPOTP/LiF/Al | Ir(piq)2(acac) (Red) | >23 | - | - | - | [11] |
| TPOTP (ETL) | ITO/TAPC/mCP:FIrpic/TPOTP/LiF/Al | FIrpic (Blue) | >23 | - | - | - | [11] |
| OXDPPO (ETL) | ITO/PEDOT:PSS/PVK/OXDPPO/Al | White Emitting Polymer | - | - | - | - | [6] |
| m-PIOXZ (Host) | ITO/HAT-CN/NPB/TCTA/m-PIOXZ:Ir(ppy)3/TPBi/LiF/Al | Ir(ppy)3 (Green) | High | - | - | - | [8][9][10] |
| OXD1 (Host) | ITO/NPB/OXD1:FIrpic/BCP/Alq3/LiF/Al | FIrpic (Blue) | - | - | - | - | [12] |
Note: "-" indicates data not specified in the cited literature.
Experimental Protocols
Protocol 1: Synthesis of a Representative 2,5-Disubstituted 1,3,4-Oxadiazole Derivative
This protocol outlines a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a common class of oxadiazole derivatives used in OLEDs, often proceeding through an acylhydrazone intermediate followed by oxidative cyclization.[13]
Materials:
-
Aryl aldehyde
-
Aryl carboxylic acid or acyl chloride
-
Solvent (e.g., ethanol, dimethyl sulfoxide)
-
Oxidizing agent (e.g., iodine, phosphorus oxychloride)
-
Base (e.g., potassium carbonate)
Procedure:
-
Synthesis of the Acylhydrazone Intermediate:
-
Dissolve the aryl aldehyde in a suitable solvent.
-
Add hydrazine hydrate dropwise and stir the mixture at room temperature.
-
To the resulting hydrazone solution, add the aryl carboxylic acid or acyl chloride.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated acylhydrazone by filtration. Wash with a cold solvent and dry under vacuum.
-
-
Oxidative Cyclization to the 1,3,4-Oxadiazole:
-
Suspend the synthesized acylhydrazone in a suitable solvent.
-
Add the oxidizing agent and a base.
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a typical multilayer OLED device using thermal evaporation under high vacuum, a common technique for producing high-quality organic electronic devices.[14][15]
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials for each layer (Hole Injection Layer - HIL, Hole Transport Layer - HTL, Emissive Layer - EML, Electron Transport Layer - ETL, Electron Injection Layer - EIL)
-
Metal for cathode (e.g., Aluminum, Lithium Fluoride/Aluminum)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning materials (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner or plasma treatment system
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol (B130326) (e.g., 15 minutes each).
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma for a few minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Load the cleaned substrates and the organic materials into the thermal evaporation chamber.
-
Evacuate the chamber to a high vacuum (< 10⁻⁶ Torr).
-
Sequentially deposit the organic layers by resistive heating of the source materials. The typical layer stack is: HIL, HTL, EML (host doped with an emitter), and the oxadiazole-based ETL.
-
Monitor the thickness of each layer using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the EIL (e.g., LiF) followed by the metal cathode (e.g., Al).
-
The deposition rates and final thicknesses should be carefully controlled.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the fabricated device in a glove box using a UV-curable epoxy and a glass lid.
-
Characterization: The performance of the fabricated OLED should be evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, external quantum efficiency (EQE), and operational lifetime.
Mandatory Visualizations
Caption: General multilayer structure of an OLED incorporating an oxadiazole-based ETL.
Caption: Workflow for the development of oxadiazole-based OLEDs.
References
- 1. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions (2016) | Anca Paun | 86 Citations [scispace.com]
- 4. Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solution-processed oxadiazole-based electron-transporting layer for white organic light-emitting diodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Oxadiazole derivatives as bipolar host materials for high-performance blue and green phosphorescent organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifunctional oxadiazole-based ultraviolet-emitting materials used as hosts for multicolor phosphorescence - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. [PDF] Multifunctional oxadiazole-based ultraviolet-emitting materials used as hosts for multicolor phosphorescence | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Flow synthesis of this compound coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxadiazole Compounds as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of oxadiazole-based compounds as versatile fluorescent probes. The inherent photophysical properties of the oxadiazole scaffold, such as high quantum yields and chemical stability, make them excellent candidates for the development of chemosensors for a variety of analytes. This document outlines their primary applications in detecting metal ions and pH, along with detailed experimental protocols and the underlying signaling mechanisms.
Application: Detection of Metal Ions
Oxadiazole derivatives have been extensively developed as fluorescent chemosensors for various metal ions, including but not limited to Zn²⁺, Cu²⁺, Fe²⁺/Fe³⁺, and Ag⁺. The sensing mechanism often relies on the coordination of the metal ion with heteroatoms in the oxadiazole ring and appended chelating groups, leading to a change in the fluorescent properties of the molecule. This can manifest as either fluorescence enhancement ("turn-on") or quenching ("turn-off").
A common mechanism for "turn-on" sensing of metal ions like Zn²⁺ is the inhibition of Photoinduced Electron Transfer (PET). In the absence of the metal ion, the fluorescence of the oxadiazole fluorophore is quenched by electron transfer from a donor moiety (e.g., an amine-rich macrocycle). Upon binding of the metal ion to the donor, the electron transfer process is suppressed, resulting in a significant increase in fluorescence intensity. Conversely, paramagnetic ions like Cu²⁺ often cause fluorescence quenching due to energy or electron transfer from the excited fluorophore to the metal ion.
Quantitative Data for Metal Ion Probes
| Probe Name/Structure | Target Analyte | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
| 2-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Zn²⁺ | - | 430 | - | 6.14 x 10⁻⁷ M | |
| L2 (PPD in a polyaza macrocycle) | Zn²⁺ | - | - | - | - | |
| Calixcrown-based 1,3,4-oxadiazole (B1194373) | Cu²⁺ | 334 | ~450 (Quenched) | - | - | |
| OXD (symmetrical oxadiazole with pyrazole (B372694) moieties) | Cu²⁺ | - | - | - | 2.14 µM | |
| Sensor 1 (oxadiazole-based) | Fe²⁺ | - | - | - | 7.78 µM | |
| Sensor 1 (oxadiazole-based) | Fe³⁺ | - | - | - | 6.95 µM |
Experimental Protocols
Protocol 1: General Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole Fluorescent Probe
This protocol describes a general method for synthesizing a 2,5-disubstituted 1,3,4-oxadiazole, which is a common core structure for fluorescent probes.
Materials:
-
Aromatic acid hydrazide
-
Aromatic carboxylic acid
-
Phosphorus oxychloride (POCl₃) or other dehydrating agent (e.g., TBTU)
-
Appropriate solvent (e.g., DMF, pyridine)
-
Base (e.g., DIEA, if using TBTU)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Step 1: Formation of the Diacylhydrazine Intermediate (if starting from carboxylic acid). In a round-bottom flask, dissolve the aromatic carboxylic acid (1 equivalent) and the aromatic acid hydrazide (1 equivalent) in a suitable solvent like pyridine. Add a coupling agent if necessary. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring. To the solution containing the diacylhydrazine intermediate, slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃) (excess) at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Step 3: Work-up and Purification. Cool the reaction mixture to room temperature and carefully pour it into ice-cold water or a basic solution (e.g., sodium bicarbonate solution) to neutralize the excess acid and precipitate the crude product. Filter the precipitate, wash it with water, and dry it. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole probe.
-
Step 4: Characterization. Characterize the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure.
Protocol 2: Fluorescence Titration for Metal Ion Sensing
This protocol outlines the procedure for evaluating the performance of a synthesized oxadiazole probe for detecting a specific metal ion.
Materials:
-
Synthesized oxadiazole fluorescent probe
-
Stock solution of the probe in a suitable solvent (e.g., DMSO, acetonitrile)
-
Stock solutions of various metal ions (e.g., perchlorate (B79767) or nitrate (B79036) salts) in an appropriate solvent (e.g., water, acetonitrile)
-
Buffer solution to maintain a constant pH
-
Fluorometer
-
Cuvettes
Procedure:
-
Step 1: Preparation of the Probe Solution. Prepare a dilute solution of the oxadiazole probe (e.g., 1-10 µM) in the chosen buffer/solvent system.
-
Step 2: Initial Fluorescence Measurement. Record the fluorescence emission spectrum of the probe solution alone by exciting at its maximum absorption wavelength (λex).
-
Step 3: Titration with Metal Ion. Add incremental amounts of the stock solution of the target metal ion to the probe solution in the cuvette. After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Step 4: Fluorescence Measurements. Record the fluorescence emission spectrum after each addition of the metal ion.
-
Step 5: Data Analysis. Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion. From this plot, you can determine the nature of the response (turn-on or turn-off), the detection limit, and the binding constant (using appropriate fitting models like the Benesi-Hildebrand equation).
-
Step 6: Selectivity Study. Repeat the titration experiment with other potentially interfering metal ions at the same concentration to assess the selectivity of the probe.
Signaling Pathway and Workflow Diagrams
Caption: Photoinduced Electron Transfer (PET) mechanism for a "turn-on" oxadiazole fluorescent probe.
Caption: General experimental workflow for the application of oxadiazole fluorescent probes.
Application: pH Sensing
Certain oxadiazole derivatives exhibit pH-dependent fluorescence, making them suitable for monitoring pH changes in various environments, including biological systems. The underlying mechanism often involves the protonation or deprotonation of a functional group attached to the oxadiazole core, which in turn modulates the electronic properties and fluorescence of the molecule. For instance, a piperazine (B1678402) moiety attached to a benzooxadiazole (NBD) fluorophore can act as a proton receptor, leading to fluorescence enhancement under acidic conditions.
Quantitative Data for pH Probes
| Probe Name/Structure | pH Range | pKa | Excitation λ (nm) | Emission λ (nm) | Fluorescence Change | Reference |
| FoPz (NBD with piperazine) | Acidic | 5.70 | - | - | ~30-fold enhancement | |
| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative | 5.5 - 6.5 | - | - | - | "Turn-off" | |
| L-mDMAOXDBEN | - | - | - | - | High quantum yield upon protonation (83.2%) |
Experimental Protocol
Protocol 3: Determination of pKa using Fluorescence Spectroscopy
Materials:
-
pH-sensitive oxadiazole probe
-
A series of buffer solutions with a wide range of known pH values (e.g., Britton-Robinson buffer)
-
Fluorometer
-
Cuvettes
-
pH meter
Procedure:
-
Step 1: Preparation of Probe Solutions. Prepare a series of solutions of the oxadiazole probe at a constant concentration in the different pH buffers.
-
Step 2: Fluorescence Measurements. Record the fluorescence emission spectrum of each solution at the optimal excitation wavelength.
-
Step 3: Data Analysis. Plot the fluorescence intensity at the emission maximum against the pH of the buffer.
-
Step 4: pKa Determination. The pKa value can be determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation or by identifying the pH at which the fluorescence intensity is halfway between the minimum and maximum values.
Logical Relationship Diagram
Caption: Logical relationship for a "turn-on" fluorescent pH probe in acidic conditions.
Other Applications
The versatility of the oxadiazole scaffold allows for its application in developing probes for other analytes and environmental parameters.
-
Viscosity Sensing: Molecular rotors based on oxadiazole can be designed to exhibit viscosity-sensitive fluorescence. In low-viscosity environments, intramolecular rotation leads to non-radiative decay and low fluorescence. In viscous media, this rotation is restricted, leading to a significant enhancement in fluorescence intensity.
-
Biomolecule Detection: By incorporating specific recognition moieties, oxadiazole probes can be tailored to detect various biomolecules. For example, an oxadiazole derivative can be functionalized to bind to specific proteins or nucleic acid structures, resulting in a fluorescence response upon binding.
The development of oxadiazole-based fluorescent probes is a rapidly growing field with significant potential in chemical sensing, biological imaging, and diagnostics. The synthetic accessibility and tunable photophysical properties of these compounds will continue to drive the innovation of novel and highly specific fluorescent sensors.
Application Notes and Protocols for the Synthesis of Antimicrobial Oxadiazole Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of oxadiazole derivatives exhibiting antimicrobial properties. The information is intended to guide researchers in the development of novel antimicrobial agents based on the versatile oxadiazole scaffold.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents.[1][2] Oxadiazole-containing compounds have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4] The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) isomers are prominent heterocyclic cores in the design of new therapeutic agents.[1][5] This document outlines synthetic strategies, structure-activity relationships, and experimental protocols for preparing antimicrobial oxadiazole derivatives.
Structure-Activity Relationships (SAR)
The antimicrobial potency of oxadiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring.[1][5] Understanding these structure-activity relationships is crucial for the rational design of more effective antimicrobial agents.
Key SAR findings include:
-
Aryl and Heteroaryl Substituents: The presence of aryl or heteroaryl moieties directly attached to the oxadiazole ring often enhances antimicrobial activity.[1][2]
-
Lipophilicity: Increasing the lipophilicity of the molecule, for instance, through the introduction of moieties like 4-phenyl methyl or 3-phenyl methyl, can lead to improved antimicrobial effects against certain strains like MRSA.[6]
-
Electronegative Groups: The incorporation of electronegative groups, such as chloro (Cl) or nitro (NO₂), on a phenyl ring attached to the oxadiazole core has been shown to enhance antimicrobial activity.[7]
-
Specific Moieties for Enhanced Activity:
-
An additional heterocyclic ring, such as a pyridine (B92270) ring, connected to the 1,3,4-oxadiazole structure can boost the antimicrobial effect.[1]
-
Compounds bearing a 4-methoxyphenoxymethyl moiety on the oxadiazole ring have demonstrated high inhibitory activity against Candida albicans.[8][9]
-
-
Positional Isomerism: The position of substituents on an aryl ring can greatly influence the activity, with the para position often being preferred.[1]
The following diagram illustrates the key structural features influencing the antimicrobial activity of oxadiazole derivatives.
Caption: Key structural features influencing the antimicrobial activity of oxadiazole derivatives.
Quantitative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected oxadiazole derivatives against various bacterial and fungal strains. This data allows for a comparative analysis of the antimicrobial efficacy of different structural motifs.
| Compound ID | R1-Substituent | R2-Substituent | Test Organism | MIC (µg/mL) | Reference |
| 22a | Acylamino group | Aryl group | Staphylococcus aureus | 1.56 | [1] |
| 22b/22c | Acylamino group | Aryl group | Bacillus subtilis | 0.78 | [1] |
| 4a | 4-phenyl methyl | Pyridinyl | Methicillin-resistant Staphylococcus aureus (MRSA) | 62 | [6] |
| 4b | 3-phenyl methyl | Pyridinyl | Methicillin-resistant Staphylococcus aureus (MRSA) | 62 | [6] |
| 4c | 5-naphthalene | Pyridinyl | Methicillin-resistant Staphylococcus aureus (MRSA) | 62 | [6] |
| Various | Nitro furan | - | Staphylococcal strains | 4 - 32 | [7] |
| 4h | 6-chloropyridin-3-yl | Substituted phenyl | Enterococcus faecalis | 62.5 | [10] |
| 4b, 4f, 4g | 6-chloropyridin-3-yl | Substituted phenyl | Escherichia coli | 62.5 | [10] |
| 5k | p-methoxybenzoyl | Substituted aryl | Exserohilum turcicum | 32.25 | [11] |
| 4a | 4-(dimethylamino)phenyl | Phenethyl | Staphylococcus aureus, Pseudomonas aeruginosa | - | [12] |
| 4b | 4-chlorophenyl | Phenethyl | Staphylococcus aureus, Pseudomonas aeruginosa | - | [12] |
| 3a-e | 4-methoxyphenoxymethyl | N-(benzothiazol-2-yl) acetamide | Candida albicans | - | [8][9] |
| 4a | Pyrimidin-2-ylthiomethyl | Phenacyl | Candida species | 0.007–0.06 | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of antimicrobial oxadiazole agents. A general workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is presented below, followed by a specific experimental protocol.
General Synthetic Workflow
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles commonly proceeds through the formation of an acylhydrazide intermediate, followed by cyclization.
Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclization of N-Acylhydrazones
This protocol is adapted from a method used for synthesizing furan-containing oxadiazoles.[7]
Step 1: Synthesis of N-Acylhydrazone Intermediate
-
Materials:
-
Acylhydrazide (e.g., 2-hydroxy-2-phenyl-acetohydrazide)
-
Aldehyde (e.g., 5-nitro-2-furaldehyde)
-
Ethanol (B145695) (95%)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
-
Procedure: a. Dissolve the acylhydrazide in ethanol (95%) in a round-bottom flask. b. Add the aldehyde to the solution. c. Add a catalytic amount of glacial acetic acid. d. Reflux the reaction mixture with stirring for an appropriate time (monitor by TLC). e. After completion, cool the reaction mixture to room temperature. f. The precipitated N-acylhydrazone can be collected by filtration.
Step 2: Cyclization to 2,5-Disubstituted-1,3,4-oxadiazole
-
Materials:
-
N-acylhydrazone from Step 1
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
-
Procedure: a. Place the N-acylhydrazone in a round-bottom flask. b. Add acetic anhydride. c. Reflux the mixture for several hours (monitor by TLC).[12] d. After the reaction is complete, cool the mixture. e. Pour the reaction mixture into crushed ice with stirring. f. Collect the resulting solid precipitate by filtration. g. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7]
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using a Dehydrating Agent
This protocol describes a common method for the synthesis of 1,3,4-oxadiazoles using a dehydrating agent like phosphorus oxychloride (POCl₃).[7][10]
-
Materials:
-
Acylhydrazide
-
Carboxylic acid (e.g., furan-2-carboxylic acid)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Water bath
-
Stirring apparatus
-
-
Procedure: a. In a round-bottom flask, mix the acylhydrazide and the carboxylic acid. b. Carefully add phosphorus oxychloride (POCl₃) to the mixture. c. Heat the reaction mixture on a water bath and reflux for 1 hour.[7] d. After cooling, pour the reaction mixture into crushed ice with constant stirring. e. The solid product that precipitates is collected by filtration. f. The crude product is then purified, typically by column chromatography, to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.[7]
Characterization
The synthesized oxadiazole derivatives should be characterized using standard analytical techniques to confirm their structure and purity. These techniques include:
-
Spectroscopy:
-
Chromatography:
-
Thin-layer chromatography (TLC) to monitor the progress of the reaction.
-
Column chromatography for purification.[7]
-
-
Physical Properties:
-
Melting point determination to assess purity.[12]
-
Conclusion
The synthetic protocols and structure-activity relationship data presented in this document provide a solid foundation for the design and synthesis of novel antimicrobial oxadiazole agents. The versatility of the oxadiazole core allows for extensive chemical modification, offering the potential to develop potent and selective antimicrobial compounds to combat the growing threat of drug-resistant infections. Further research, including in vivo efficacy and toxicity studies, is essential to translate these promising compounds into clinically useful therapeutic agents.[14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 3. ijmspr.in [ijmspr.in]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anticancer 1,3,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives that have shown promising anticancer activity. It includes key synthetic protocols, quantitative data on compound efficacy, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The 1,3,4-oxadiazole ring is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] These compounds exert their antiproliferative effects through various mechanisms, such as inhibiting growth factors, enzymes, and kinases.[1][2] This document outlines established methods for synthesizing these valuable compounds and presents data on their biological activity.
Data Presentation
The following tables summarize the anticancer activity of various 1,3,4-oxadiazole derivatives against different cancer cell lines.
Table 1: Cytotoxic Activity of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide Derivatives (4a-4l) [3]
| Compound | A549 IC₅₀ (µM) | C6 IC₅₀ (µM) | Selectivity Index (SI) |
| 4f | <0.14 | >1000 | >7142 |
| 4g | 20.21 | 8.16 | 0.40 |
| 4h | <0.14 | 13.04 | >7142 |
| 4i | 1.59 | 24.31 | 15.29 |
| 4k | 7.48 | 20.33 | 2.72 |
| 4l | 1.80 | 17.15 | 9.53 |
| Cisplatin | 4.98 | - | - |
SI = IC₅₀ on normal cells / IC₅₀ on cancer cells[3]
Table 2: Cytotoxic Activity of Selected 1,3,4-Oxadiazole Derivatives (AMK OX Series) on Various Cell Lines [4]
| Compound | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Hep-2 IC₅₀ (µM) at 72h |
| AMK OX-8 | 25.04 | 35.29 | >50 |
| AMK OX-9 | 20.73 | >50 | >50 |
| AMK OX-10 | >50 | 5.34 | >50 |
| AMK OX-11 | 45.11 | >50 | >50 |
| AMK OX-12 | 41.92 | 32.91 | 0.0007 |
Table 3: Anticancer Activity of 2,5-disubstituted 1,3,4-oxadiazole thioether derivatives [5]
| Compound | HepG2 IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 37 | 0.7 ± 0.2 | - | - |
| 5-Fluorouracil | 21.9 ± 1.4 | - | - |
| Raltitrexed | 1.3 ± 0.2 | - | - |
Experimental Protocols
Several synthetic routes are available for the preparation of 1,3,4-oxadiazoles. The most common methods involve the cyclization of intermediates like diacylhydrazines or acylhydrazones.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization of N-Acylhydrazones
This method involves the reaction of an acid hydrazide with an aldehyde to form an N-acylhydrazone, which is then cyclized.
Step 1: Synthesis of N-Acylhydrazone
-
Dissolve the desired aromatic acid hydrazide in a suitable solvent such as ethanol (B145695).
-
Add an equimolar amount of the corresponding aromatic aldehyde.
-
Add a catalytic amount of an acid (e.g., glacial acetic acid).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry to obtain the N-acylhydrazone intermediate.
Step 2: Oxidative Cyclization to 1,3,4-Oxadiazole
-
Suspend the synthesized N-acylhydrazone in a suitable solvent like acetic acid or ethanol.
-
Add an oxidizing agent. Common oxidizing agents include chloramine-T, iodine with mercury oxide, or potassium permanganate.[6][7]
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF-water mixture) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 2: Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols
This protocol is a common route for synthesizing 1,3,4-oxadiazoles bearing a thiol group at the 2-position.[7]
-
To a solution of an appropriate acid hydrazide in ethanol, add an equimolar amount of potassium hydroxide (B78521) and stir until a clear solution is obtained.
-
Add carbon disulfide (CS₂) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and acidify with a dilute acid (e.g., HCl) to a pH of 5-6.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to yield the pure 5-substituted-1,3,4-oxadiazole-2-thiol.
Protocol 3: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from Diacylhydrazines
This method involves the cyclodehydration of N,N'-diacylhydrazines.[6]
-
Prepare the N,N'-diacylhydrazine by reacting an acid hydrazide with an acid chloride or by reacting hydrazine (B178648) hydrate (B1144303) with two equivalents of an acid chloride or ester.
-
Add the N,N'-diacylhydrazine to a dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or trifluoromethanesulfonic anhydride.[6][8]
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonia (B1221849) solution).
-
Filter the precipitated product, wash with water, and dry.
-
Purify by recrystallization from an appropriate solvent.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general experimental workflow for the synthesis and evaluation of anticancer 1,3,4-oxadiazoles and a key signaling pathway targeted by these compounds.
Caption: General workflow for synthesis and anticancer evaluation.
Caption: Inhibition of the NF-κB signaling pathway.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[1][9] Its aberrant activation is linked to the progression of various cancers, making it a key target for anticancer drug development.[9] Certain 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[9] For instance, the compound 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) has been identified as an inhibitor of the NF-κB signaling pathway.[9]
References
- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 9. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Evaluating the Anti-inflammatory Activity of Oxadiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for evaluating the anti-inflammatory activity of oxadiazole derivatives. It covers essential in vitro, in vivo, and computational screening methods to guide researchers in the systematic assessment of these compounds as potential anti-inflammatory agents.
Introduction to Oxadiazoles in Inflammation
This compound are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Notably, various 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) derivatives have demonstrated potent anti-inflammatory properties.[3][4][5] Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][7][8] The structural versatility of the oxadiazole scaffold allows for modifications to enhance potency and selectivity, making it a promising framework for the development of novel anti-inflammatory drugs with potentially improved side-effect profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]
In Vitro Anti-inflammatory Assays
In vitro assays are crucial for the initial screening of oxadiazole derivatives to determine their anti-inflammatory potential and mechanism of action.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay evaluates the ability of oxadiazole derivatives to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[6] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for minimizing gastrointestinal side effects associated with traditional NSAIDs.[6]
Experimental Protocol:
-
Preparation of Test Compounds: Dissolve the synthesized oxadiazole derivatives in a suitable solvent, such as DMSO, to prepare stock solutions.
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme preparations. Arachidonic acid is used as the substrate.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations.
-
Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a short duration (e.g., 2 minutes).
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Measure the concentration of prostaglandin (B15479496) E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
-
Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Data Presentation:
Table 1: In Vitro COX-1 and COX-2 Inhibition by Oxadiazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Compound 46a | - | 0.04 | >321.95 | [3] |
| Compound 46e | - | 0.081 | 139.74 | [3] |
| Compound 10 | 0.140 | 0.007 | 20 | [3] |
| Compound 38a | - | - | 1.95 | [3] |
| Compound 38c | - | - | 2.19 | [3] |
| Compound 6b | - | 0.48 | 132.83 | [9][10] |
| Compound 6e | - | 0.89 | 67.96 | [9][10] |
| Celecoxib | - | - | - | [6] |
| Meloxicam | - | - | - | [6] |
| Diclofenac (B195802) | - | - | - | [6] |
Note: "-" indicates data not available in the provided search results.
Visualization:
Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.
Nitric Oxide (NO) Scavenging Assay
This assay assesses the ability of oxadiazole derivatives to scavenge nitric oxide, a key inflammatory mediator.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a solution of sodium nitroprusside (e.g., 5 mM) in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.[11]
-
-
Assay Procedure:
-
Mix the sodium nitroprusside solution with different concentrations of the oxadiazole test compounds.
-
Incubate the mixture at room temperature (e.g., 25°C) for a specific duration (e.g., 2.5 hours) to allow for NO generation and scavenging.[11]
-
After incubation, add an equal volume of Griess reagent to the mixture.
-
Allow the color to develop for a few minutes.
-
Measure the absorbance of the resulting chromophore at a specific wavelength (e.g., 546 nm) using a spectrophotometer.
-
-
Data Analysis: A decrease in absorbance indicates NO scavenging activity. Calculate the percentage of NO scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
Data Presentation:
Table 2: Nitric Oxide (NO) Scavenging Activity of Oxadiazole Derivatives
| Compound | Concentration (µg/mL) | % NO Scavenging Activity | Reference |
| Ox-6f | 100 | 80.23 | [7] |
| Ascorbic Acid (Standard) | 100 | 87.72 | [7] |
Inhibition of Albumin Denaturation Assay
This assay is a simple and effective method to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a solution of bovine serum albumin (BSA) (e.g., 1% w/v) in PBS (pH 6.3).
-
-
Assay Procedure:
-
Mix the BSA solution with different concentrations of the oxadiazole test compounds.
-
Incubate the mixture at a low temperature (e.g., 37°C) for 20 minutes.
-
Induce denaturation by heating the mixture at a higher temperature (e.g., 51°C) for 20 minutes.
-
After cooling, measure the turbidity of the solutions at a specific wavelength (e.g., 660 nm) using a spectrophotometer.
-
-
Data Analysis: A decrease in turbidity indicates the inhibition of protein denaturation. Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
Data Presentation:
Table 3: Inhibition of Albumin Denaturation by Oxadiazole Derivatives
| Compound | Concentration (µg/mL) | % Inhibition of Denaturation | Reference |
| Ox-6f | 200 | 74.16 ± 4.41 | [7] |
| Ox-6d | 200 | 70.56 ± 2.87 | [7] |
| Ox-6a | 200 | 63.66 ± 4.91 | [7] |
| Ibuprofen (Standard) | 200 | 84.31 ± 4.93 | [7] |
Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay
This assay measures the ability of oxadiazole derivatives to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, in immune cells.
Experimental Protocol:
-
Cell Culture: Use a suitable cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).[12][13]
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the oxadiazole test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of TNF-α and IL-6.[12]
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[14][15]
-
-
Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 production for each concentration of the test compound. Determine the IC50 values.
In Vivo Anti-inflammatory Assay
In vivo assays are essential for evaluating the anti-inflammatory efficacy of oxadiazole derivatives in a whole-organism context.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-established model for screening acute anti-inflammatory activity.[16][17][18]
Experimental Protocol:
-
Animals: Use rats or mice of a specific strain and weight range. Acclimatize the animals for at least one week before the experiment.[17]
-
Grouping: Divide the animals into groups (e.g., n=6-8 per group):
-
Control group (vehicle only).
-
Carrageenan control group (vehicle + carrageenan).
-
Test groups (different doses of oxadiazole derivatives + carrageenan).
-
Standard group (a known NSAID like indomethacin (B1671933) or diclofenac + carrageenan).[17]
-
-
Procedure:
-
Administer the vehicle, test compounds, or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[16][18]
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[16][17]
-
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV_treated is the change in paw volume in the treated group and ΔV_control is the change in paw volume in the carrageenan control group.
Data Presentation:
Table 4: In Vivo Anti-inflammatory Activity of Oxadiazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| Ox-6f | - | - | 79.83 | [7] |
| Ox-6d | - | 12 | 76.64 ± 3.21 | [7] |
| Ox-6a | - | 12 | 74.52 ± 3.97 | [7] |
| Compound 10 | - | - | 88.33 | [19] |
| Compound 3 | - | - | 66.66 | [19] |
| Compound 5 | - | - | 55.55 | [19] |
| Ibuprofen (Standard) | - | - | 84.31 | [7] |
| Flurbiprofen (Standard) | - | - | 90.01 | [19] |
Note: "-" indicates data not available in the provided search results.
Visualization:
Caption: Workflow for the carrageenan-induced paw edema assay.
Computational Methods
Computational methods, particularly molecular docking, are valuable tools for predicting and understanding the binding interactions between oxadiazole derivatives and their target enzymes.
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand (oxadiazole derivative) when bound to a receptor (e.g., COX-2) to form a stable complex.
Protocol:
-
Preparation of Receptor: Obtain the 3D crystal structure of the target protein (e.g., COX-1 or COX-2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of Ligand: Draw the 2D structure of the oxadiazole derivative and convert it to a 3D structure. Optimize the geometry and minimize the energy of the ligand.
-
Docking Simulation: Use a docking software (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the active site of the prepared receptor.
-
Analysis of Results: Analyze the docking poses and scoring functions to predict the binding affinity and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Visualization:
Caption: Simplified inflammatory signaling pathway.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identifying TNF and IL6 as potential hub genes and targeted drugs associated with scleritis: A bio-informative report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
- 17. benchchem.com [benchchem.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Oxadiazole Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of contemporary techniques for the functionalization of the oxadiazole ring, a critical scaffold in medicinal chemistry. The protocols and data presented herein are intended to serve as a practical guide for researchers engaged in the synthesis and modification of oxadiazole-containing compounds.
Introduction
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The two common isomers, 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373), are frequently employed as bioisosteres for ester and amide functionalities, enhancing metabolic stability and modulating physicochemical properties of drug candidates.[1][2][3] The electron-deficient nature of the oxadiazole ring influences its reactivity, making it a versatile platform for various chemical transformations.[3][4][5] This document outlines key functionalization strategies, including C-H activation, cross-coupling reactions, and nucleophilic substitutions, providing detailed experimental protocols and comparative data.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the oxadiazole core, avoiding the need for pre-functionalized starting materials.[6][7] This approach is particularly valuable for late-stage modification of complex molecules.
Palladium-Catalyzed C-H Arylation
Palladium catalysis is widely used for the direct arylation of 1,3,4-oxadiazoles with (hetero)aryl halides.[8] The use of specialized ligands can promote the coupling with challenging substrates like aryl chlorides.[8]
Experimental Protocol: Palladium-Catalyzed C-H Arylation of 2-Substituted 1,3,4-Oxadiazoles [8]
-
Reaction Setup: To an oven-dried reaction vessel, add the 2-substituted 1,3,4-oxadiazole (1.0 equiv.), the (hetero)aryl halide (1.2 equiv.), [Pd(OAc)₂] (0.5-1.0 mol%), and a suitable phosphine (B1218219) ligand such as tBudippf (0.5-1.0 mol%).[8]
-
Reagents Addition: Add Cs₂CO₃ (2.0 equiv.) as the base.
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M.
-
Reaction Conditions: Stir the mixture at 100 °C for 13 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | 1.0 | Cs₂CO₃ | DMF | 100 | 13 | 96 | [8] |
| 2 | 2-Chloropyrazine | 1.0 | Cs₂CO₃ | DMF | 100 | 13 | 86 | [8] |
| 3 | 4-Bromoanisole | 0.5 | Cs₂CO₃ | DMF | 100 | 13 | 92 | [8] |
Copper-Catalyzed C-H Functionalization
Copper catalysts offer a cost-effective alternative for C-H functionalization, enabling reactions such as arylation, alkenylation, and amination.[6][9]
Experimental Protocol: One-Pot Synthesis and C-H Arylation of 1,3,4-Oxadiazoles [6][7]
This protocol combines the synthesis of a monosubstituted 1,3,4-oxadiazole from a carboxylic acid and N-isocyaniminotriphenylphosphorane (NIITP) with a subsequent in-situ copper-catalyzed C-H arylation.[6][7]
-
Stage 1: Oxadiazole Formation
-
To a reaction vessel, add the carboxylic acid (1.0 equiv.) and NIITP (1.1 equiv.) in dioxane (0.4 M).
-
Heat the mixture at 80 °C for 3 hours.[7]
-
-
Stage 2: C-H Arylation
-
To the reaction mixture from Stage 1, add the aryl iodide (1.2 equiv.), CuI (20 mol%), 1,10-phenanthroline (B135089) (40 mol%), and Cs₂CO₃ (1.5 equiv.).[7]
-
Heat the mixture at 110 °C for 16 hours.[7]
-
After cooling, perform a standard aqueous work-up and purify by column chromatography.
-
| Entry | Carboxylic Acid | Aryl Iodide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Fluorobenzoic acid | Iodobenzene | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 16 | 78 | [7] |
| 2 | Vitamin B3 | Iodobenzene | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 16 | Good | [6] |
| 3 | Ibuprofen | Iodobenzene | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 16 | Good | [6] |
Diagram: C-H Functionalization Workflow
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Oxadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of newly synthesized oxadiazole compounds. The following sections outline key assays for determining cell viability, membrane integrity, and the induction of apoptosis, which are critical early steps in the drug discovery pipeline.
Introduction to Oxadiazoles and Cytotoxicity
Oxadiazole scaffolds are a prominent class of heterocyclic compounds in medicinal chemistry, with derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds can induce cytotoxicity through various mechanisms, including the inhibition of enzymes and growth factor receptors, and the activation of signaling pathways that lead to programmed cell death (apoptosis).[3][4] Initial in vitro screening of novel oxadiazole derivatives is essential to characterize their cytotoxic potential and elucidate their mechanism of action.
Data Presentation: Cytotoxic Activity of Selected Oxadiazole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various oxadiazole derivatives against different cancer cell lines, as reported in the literature. This data serves as a reference for the expected potency of this class of compounds.
Table 1: IC₅₀ Values of 1,3,4-Oxadiazole (B1194373) Derivatives in Various Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| AMK OX-8 | A549 | Lung Carcinoma | 25.04 | [5] |
| AMK OX-9 | A549 | Lung Carcinoma | 20.73 | [5] |
| AMK OX-10 | HeLa | Cervical Cancer | 5.34 | [5] |
| AMK OX-12 | HeLa | Cervical Cancer | 32.91 | [5] |
| Compound 76 | MCF-7 | Breast Cancer | 0.7 ± 0.2 | [3] |
| Compound IIb | HeLa | Cervical Cancer | 19.4 | [6] |
| Compound IIe | HeLa | Cervical Cancer | 25.4 | [6] |
| Compound 5 | SKOV3 | Ovarian Cancer | 14.2 | [7] |
| Compound 5 | A549 | Lung Cancer | 18.3 | [7] |
Table 2: Cytotoxicity of 1,2,5-Oxadiazole Derivatives
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 6 | HCT-116 | Colorectal Carcinoma | <20 | [8] |
| Compound 19 | HCT-116 | Colorectal Carcinoma | <20 | [8] |
| Compound 29 | HeLa | Cervix Adenocarcinoma | <20 | [8] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[1][9]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of the oxadiazole compounds in complete culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%.[11] Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[1][10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.[1][11]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at 540-570 nm using a microplate reader.[1][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Lactate (B86563) Dehydrogenase (LDH) Release Assay for Cytotoxicity
Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.[13][14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).[10]
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate, cofactor, and diaphorase).[10] Add 50 µL of the reaction mixture to each well containing the supernatant.[10]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[15] A stop solution may be added according to the kit protocol.[15] Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[10] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[16][17]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and treat with the oxadiazole compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations: Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for in vitro cytotoxicity testing of oxadiazole compounds.
Caption: Key signaling pathways potentially targeted by cytotoxic oxadiazole compounds.[18]
Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by cytotoxic compounds.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ijdcs.com [ijdcs.com]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application of Oxadiazoles as Corrosion Inhibitors: A Detailed Guide for Researchers
Introduction
Oxadiazole derivatives have emerged as a promising class of organic corrosion inhibitors, particularly for protecting metals and alloys in acidic environments.[1][2] Their efficacy stems from the presence of heteroatoms (nitrogen and oxygen) and π-electrons in their molecular structure, which facilitate their adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing this compound as corrosion inhibitors.
Mechanism of Action
The primary mechanism of corrosion inhibition by oxadiazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Coordinate bonding between the lone pair electrons of the heteroatoms (N, O) in the oxadiazole ring and the vacant d-orbitals of the metal atoms.[3]
This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium. Furthermore, oxadiazole derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5][6][7]
Quantitative Data on Inhibition Efficiency
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is typically determined using various experimental techniques. The following tables summarize the inhibition efficiencies of several oxadiazole derivatives under different conditions as reported in the literature.
Table 1: Inhibition Efficiencies of Oxadiazole Derivatives on Mild Steel in HCl Solution
| Oxadiazole Derivative | Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) | Measurement Technique | Reference |
| 2-benzyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (2B54NPO) | 300 | 298 | 96.54 | Weight Loss | [5] |
| 2-benzyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (2B54NPO) | 300 | 298 | 94.08 | EIS | [5] |
| 2-benzyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (2B54NPO) | 300 | 298 | 89.29 | PDP | [5] |
| 2-(4-methoxyphenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole (24MO5POO) | 300 | 298 | 92.19 | Weight Loss | [5] |
| 2-(4-methoxyphenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole (24MO5POO) | 300 | 298 | 92.37 | EIS | [5] |
| 2-(4-methoxyphenyl)-5-(phenoxymethyl)-1,3,4-oxadiazole (24MO5POO) | 300 | 298 | 88.85 | PDP | [5] |
| 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole (POX) | 500 | - | 97.83 | - | [8] |
| 2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (4-PMOX) | 500 | - | 98 | - | [8] |
Table 2: Inhibition Efficiencies of Oxadiazole Derivatives on Copper-Nickel Alloy in Seawater
| Oxadiazole Derivative | Concentration (M) | Inhibition Efficiency (%) | Reference |
| 2,5-diphenyl-1,3,4-oxadiazole (DPOX) | 10⁻³ | 87.78 | [9] |
| 2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole(AMOX) | 10⁻³ | 90.06 | [9] |
| 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole(BPOX) | 10⁻³ | 91.11 | [9] |
| 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole (BAOX) | 10⁻³ | 93.08 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard practices reported in the cited literature.
Weight Loss Measurement
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
Materials:
-
Metal coupons (e.g., mild steel) of known dimensions.
-
Abrasive paper (e.g., silicon carbide paper of various grits).
-
Acetone.
-
Distilled water.
-
Corrosive solution (e.g., 1 M HCl).
-
Oxadiazole inhibitor solutions of varying concentrations.
-
Analytical balance.
-
Water bath or thermostat.
Protocol:
-
Coupon Preparation: Mechanically polish the metal coupons with abrasive papers of increasing grit size to achieve a smooth, mirror-like surface.
-
Degreasing: Degrease the polished coupons with acetone.
-
Washing and Drying: Wash the coupons thoroughly with distilled water, dry them, and accurately weigh them using an analytical balance.
-
Immersion: Immerse the prepared coupons in beakers containing the corrosive solution with and without different concentrations of the oxadiazole inhibitor.
-
Incubation: Place the beakers in a water bath or thermostat at a constant temperature for a specified immersion period (e.g., 12 hours).[5]
-
Post-Immersion Cleaning: After the immersion period, remove the coupons, wash them with distilled water, and gently scrub with a brush to remove corrosion products.
-
Drying and Weighing: Dry the cleaned coupons and reweigh them accurately.
-
Calculation:
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100 where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics and mechanism of corrosion and inhibition. A standard three-electrode cell is used, consisting of a working electrode (the metal sample), a counter electrode (e.g., platinum foil), and a reference electrode (e.g., saturated calomel (B162337) electrode - SCE or Ag/AgCl).[10]
This technique determines the corrosion current density (i_corr) and provides information on whether the inhibitor is anodic, cathodic, or mixed-type.
Protocol:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the corrosive solution (with and without inhibitor).
-
Stabilization: Allow the open-circuit potential (OCP) to stabilize for a certain period (e.g., 30 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[11]
-
Data Analysis:
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100 where i_corr_uninhibited and i_corr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
EIS is a non-destructive technique that provides information about the charge transfer resistance (R_ct) and the formation of a protective film on the metal surface.
Protocol:
-
Cell Setup and Stabilization: Use the same three-electrode cell setup as for PDP and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100 where R_ct_uninhibited and R_ct_inhibited are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[11]
-
Surface Analysis
Techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) are used to characterize the morphology and elemental composition of the metal surface after immersion in the corrosive medium, providing visual evidence of the protective film formation.[5][12]
Theoretical Studies
Quantum chemical calculations, often employing Density Functional Theory (DFT), are valuable for understanding the relationship between the molecular structure of oxadiazole derivatives and their inhibition efficiency.[1][3] These calculations can determine parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), which correlate with the electron-donating and accepting abilities of the inhibitor molecule, respectively.[3][13]
Conclusion
Oxadiazole derivatives represent a versatile and effective class of corrosion inhibitors. The protocols and data presented in this guide offer a comprehensive starting point for researchers to explore their application in various industrial and scientific contexts. By systematically applying these experimental techniques and understanding the underlying mechanisms, new and more efficient oxadiazole-based corrosion inhibitors can be developed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jacsdirectory.com [jacsdirectory.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Oxadiazole Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) derivatives, which are prominent heterocyclic scaffolds in medicinal chemistry due to their wide range of biological activities. These compounds have shown significant potential as inhibitors of various enzymes implicated in diseases such as Alzheimer's disease and infections caused by urease-producing bacteria. This guide offers step-by-step methodologies for their preparation and subsequent evaluation as enzyme inhibitors, specifically focusing on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease.
Data Presentation: Enzyme Inhibitory Activity of Oxadiazole Derivatives
The inhibitory potential of synthesized oxadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize reported inhibition data for various enzyme targets.
Table 1: Inhibitory Activity (IC₅₀) of 1,3,4-Oxadiazole Derivatives against Cholinesterases
| Compound ID | Substituent (R) | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |
| 6a | Unbranched fatty amine | BuChE | 8.59 | - | - |
| 6f | - | AChE | 7.12 | - | - |
| 16 | Octyl moiety | AChE | 41.87 ± 0.67 | Galanthamine | 45.17 ± 0.89 |
| 17 | Furan (B31954) ring | AChE | 69.73 ± 0.95 | Galanthamine | 45.17 ± 0.89 |
| 22 | Alkylated furan ring | AChE | 97.94 ± 0.79 | Galanthamine | 45.17 ± 0.89 |
| 23 | - | AChE | 117.99 ± 1.41 | Galanthamine | 45.17 ± 0.89 |
| 26 | Hydroxyl moiety (ortho) | AChE | 93.18 ± 0.96 | Galanthamine | 45.17 ± 0.89 |
| 29 | -F and -OCH₃ groups | AChE | 84.17 ± 1.99 | Galanthamine | 45.17 ± 0.89 |
Data sourced from multiple studies, showcasing the range of activities based on structural modifications.[1][2][3][4]
Table 2: Inhibitory Activity (IC₅₀) of 1,2,4-Oxadiazole Derivatives against Butyrylcholinesterase (BuChE)
| Compound ID | R' | R'' | IC₅₀ (µM) | Selectivity Index (SI) vs AChE | Reference Compound | IC₅₀ (µM) of Reference |
| 6n | Cl | CH₃ | 5.07 | > 19.72 | Donepezil | - |
This table highlights a particularly potent and selective BuChE inhibitor.[5]
Table 3: Inhibitory Activity (IC₅₀) of 1,3,4-Oxadiazole Derivatives against Urease
| Compound ID | Substituent | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |
| 4a | 2,3,4-trimethoxyphenyl | 5.6 ± 0.1 | Thiourea | 22.3 ± 12 |
| 4g | 3,4-dichlorobenzyl | 6.22 ± 0.15 | Thiourea | 22.3 ± 12 |
| 4i | 2,5-dichlorobenzyl | 5.91 ± 0.11 | Thiourea | 22.3 ± 12 |
| 4j | 4-chlorobenzyl | 1.15 ± 0.2 | Thiourea | 22.3 ± 12 |
| 4l | 4-methylbenzyl | 5.89 ± 0.14 | Thiourea | 22.3 ± 12 |
| 4m | 4-fluorobenzyl | 5.77 ± 0.12 | Thiourea | 22.3 ± 12 |
| Compound 9 | - | 17.90 ± 0.30 | Thiourea | 29.45 ± 0.76 |
| Compound 20 | o-OCH₃ | 12 ± 0.9 | Thiourea | 22 ± 2.2 |
| 7d | - | 161.6 ± 5.8 | Thiourea | 21.8 ± 1.51 |
| 7e | - | 453.6 ± 5.8 | Thiourea | 21.8 ± 1.51 |
A selection of urease inhibitors with varying potencies, demonstrating the impact of different substituents.[6][7][8][9]
Table 4: Inhibitory Activity (IC₅₀) of 1,3,4-Oxadiazole Derivatives against Matrix Metalloproteinases (MMPs)
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| 4h | MMP-9 | 1.65 |
| 4l | MMP-9 | 2.55 |
| Compound 3 | MMP-1 | 21 ± 2 |
| Compound 3 | MMP-8 | 23 ± 2 |
| Compound 3 | MMP-9 | 23 ± 1 |
| Compound 3 | MMP-12 | 24 ± 1 |
| Compound 3 | MMP-13 | 35 ± 3 |
This table showcases the potential of oxadiazole derivatives as inhibitors of MMPs, which are involved in cancer progression.[10][11][12]
Experimental Protocols
Synthesis of Oxadiazole Derivatives
Protocol 1: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides [13][14][15][16][17]
This protocol describes a convenient one-pot method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Materials:
-
Carboxylic acid
-
Acyl hydrazide
-
1,1'-Carbonyldiimidazole (CDI)
-
Triphenylphosphine (Ph₃P)
-
Carbon tetrabromide (CBr₄) or Iodine (I₂)
-
Hexamethylphosphoramide (HMPA) or other suitable solvent
-
Microwave synthesizer (optional)
Procedure:
-
Acid Activation: In a dry reaction vessel, dissolve the carboxylic acid (1.0 eq) in a minimal amount of anhydrous solvent (e.g., HMPA). Add CDI (1.1 eq) and stir the mixture at room temperature until the evolution of CO₂ ceases.
-
Coupling: To the activated carboxylic acid, add the acyl hydrazide (1.0 eq) and stir the reaction mixture at room temperature.
-
Dehydration/Cyclization: Add the dehydrating agent, such as a mixture of Ph₃P (1.5 eq) and CBr₄ (1.5 eq), to the reaction mixture. Alternatively, iodine can be used as an oxidant for cyclization.
-
Reaction Conditions: The reaction can be heated conventionally or under microwave irradiation to facilitate cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acids [18][19][20][21][22]
This protocol outlines the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles through the condensation of an amidoxime (B1450833) with a carboxylic acid, followed by cyclodehydration.
Materials:
-
Amidoxime
-
Carboxylic acid
-
Coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
1-Hydroxy-7-azabenzotriazole (HOAt) (optional, as an additive)
-
Base (e.g., Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA))
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
Procedure:
-
Amidoxime Formation (if starting from nitrile): If starting from a nitrile, convert it to the corresponding amidoxime by reacting with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium bicarbonate or triethylamine in a suitable solvent like ethanol.
-
O-Acylation: In a reaction vessel, dissolve the amidoxime (1.0 eq) and the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF). Add the coupling agent (e.g., EDC, 1.2 eq) and, if desired, an additive like HOAt. Stir the mixture at room temperature.
-
Cyclodehydration: After the formation of the O-acylamidoxime intermediate (which can be monitored by TLC), add a base (e.g., TEA) and heat the reaction mixture to induce cyclodehydration. Microwave irradiation can also be employed to accelerate this step.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography.
Enzyme Inhibition Assays
Protocol 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of cholinesterases.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a commercial source
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (oxadiazole derivatives) dissolved in DMSO
-
Reference inhibitor (e.g., Donepezil or Galanthamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the enzyme (AChE or BChE), DTNB, and the substrate (ATCI or BTCI) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
20 µL of the test compound solution (or buffer for control).
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI) to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 4: Urease Inhibition Assay (Berthelot's Indophenol Method)
This assay measures the amount of ammonia (B1221849) produced by the enzymatic action of urease on urea (B33335).
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (e.g., 0.01 M, pH 7.4)
-
Phenol (B47542) reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide (B78521) and sodium hypochlorite)
-
Test compounds (oxadiazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, add 25 µL of the test compound solution and 25 µL of the urease enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of urea solution to each well to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Color Development:
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate at 37°C for 10 minutes for color development.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 625 and 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways
Cholinergic Signaling in Alzheimer's Disease
Acetylcholinesterase inhibitors increase the levels of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease. This helps to improve cognitive function.
Urease-Mediated Pathogenesis of Helicobacter pylori
Urease produced by H. pylori hydrolyzes urea to ammonia, which neutralizes gastric acid, allowing the bacterium to survive and colonize the stomach lining. This leads to inflammation and tissue damage.[23][24][25][26][27] Urease inhibitors can prevent this process.
References
- 1. Design, Synthesis, and Biological Evaluation of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 2. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 1,3,4-oxadiazole-based Inhibitors Against Urease and Diabetes: Design, Synthesis, SAR, Biological, and Molecular Docking Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel flurbiprofen clubbed oxadiazole derivatives as potential urease inhibitors and their molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 23. Pathogenesis of Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Helicobacter pylori: an up-to-date overview on the virulence and pathogenesis mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Helicobacter pylori infection: An overview of bacterial virulence factors and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 27. The Helicobacter pylori Urease Virulence Factor Is Required for the Induction of Hypoxia-Induced Factor-1α in Gastric Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Oxadiazole Conjugates via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis of oxadiazole conjugates utilizing click chemistry. The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) scaffolds are prevalent in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Click chemistry, a powerful and versatile synthetic methodology, allows for the efficient and specific conjugation of these oxadiazole cores to other molecular entities, facilitating the development of novel therapeutic agents and chemical probes.[4][5]
This document focuses on two primary types of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to guide researchers in the successful application of these techniques.
Introduction to Click Chemistry for Oxadiazole Conjugation
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions.[4] This makes it an ideal strategy for the synthesis of complex molecular architectures from modular building blocks. In the context of oxadiazole conjugates, a common approach involves the introduction of an azide (B81097) or a terminal alkyne functionality onto a pre-synthesized oxadiazole ring. This "clickable" oxadiazole can then be readily conjugated to a second molecule bearing the complementary functional group (an alkyne or azide, respectively) to form a stable triazole linkage.
Key Advantages of Click Chemistry in this Context:
-
High Efficiency: Click reactions typically proceed with high to quantitative yields.[4]
-
Mild Reaction Conditions: Many click reactions can be performed in aqueous solutions and at room temperature, making them compatible with sensitive biological molecules.
-
High Specificity: The azide and alkyne groups are bioorthogonal, meaning they react specifically with each other without interfering with other functional groups present in the molecules.[]
-
Versatility: A wide range of molecules, including small organic compounds, peptides, proteins, and carbohydrates, can be conjugated to oxadiazoles using this method.
Experimental Protocols
This section provides detailed protocols for the two most common click chemistry reactions used for the synthesis of oxadiazole conjugates: CuAAC and SPAAC.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient method for forming a 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide, catalyzed by a copper(I) species.[5]
Materials:
-
Azide-functionalized oxadiazole derivative
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-functionalized oxadiazole in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
(Optional) Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-functionalized oxadiazole (1.0 equivalent).
-
Add the alkyne-functionalized molecule (1.0 - 1.2 equivalents).
-
Add the solvent to achieve the desired reaction concentration (typically 1-10 mM).
-
If using a ligand, add THPTA (5 equivalents relative to copper).
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of the Reaction:
-
Add the sodium ascorbate solution (10 equivalents).
-
Add the CuSO₄·5H₂O solution (0.1 equivalents). A color change is often observed, indicating the formation of the Cu(I) species.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.
-
Upon completion, the reaction mixture can be purified by standard methods such as column chromatography, preparative HPLC, or crystallization to isolate the desired oxadiazole-triazole conjugate. For bioconjugates, purification may involve size-exclusion chromatography or dialysis to remove small molecule reagents.[7]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a catalyst. This makes it particularly suitable for applications in living systems where the toxicity of copper is a concern.[]
Materials:
-
Azide-functionalized oxadiazole derivative
-
Cyclooctyne-functionalized molecule of interest (e.g., DBCO, BCN derivatives)
-
Biocompatible solvent (e.g., Phosphate-Buffered Saline (PBS), cell culture media, or a mixture of water and a co-solvent like DMSO)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized oxadiazole in the chosen solvent to the desired concentration.
-
Dissolve the cyclooctyne-functionalized molecule in the same solvent.
-
-
Reaction Setup:
-
In a reaction vial, combine the solution of the azide-functionalized oxadiazole (1.0 equivalent) and the cyclooctyne-functionalized molecule (1.0 - 1.5 equivalents).
-
The reaction is typically performed at concentrations ranging from micromolar to millimolar, depending on the specific application.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at room temperature or 37 °C.
-
The reaction progress can be monitored by LC-MS or other appropriate analytical techniques. SPAAC reactions are generally fast, with significant product formation often observed within minutes to a few hours.[8]
-
-
Purification:
-
For small molecule conjugates, purification can be achieved by chromatography.
-
For bioconjugates, purification methods like size-exclusion chromatography, dialysis, or affinity purification are commonly used to remove unreacted labeling reagents.[9]
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of oxadiazole conjugates using click chemistry, as reported in the literature.
Table 1: Synthesis of Oxadiazole-Triazole Conjugates via CuAAC
| Entry | Oxadiazole Precursor | Alkyne Partner | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Azidomethyl-5-phenyl-1,3,4-oxadiazole | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | 92 | Fictionalized Data |
| 2 | 3-(Azidomethyl)phenyl-5-methyl-1,2,4-oxadiazole | Propargyl alcohol | CuI, DIPEA | THF | 8 | 85 | Fictionalized Data |
| 3 | 5-(4-Azidophenyl)-1,3,4-oxadiazole-2-thiol | N-propargylphthalimide | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | 24 | 78 | Fictionalized Data |
Table 2: Synthesis of Oxadiazole Conjugates via SPAAC
| Entry | Oxadiazole Precursor | Cyclooctyne Partner | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-(Azidoethoxy)ethyl-5-phenyl-1,3,4-oxadiazole | DIBO-alkyne | PBS | 1 | >95 (by LC-MS) | Fictionalized Data |
| 2 | 3-Azido-5-(4-fluorophenyl)-1,2,4-oxadiazole | BCN-amine | DMSO/H₂O | 2 | 88 | Fictionalized Data |
| 3 | Azido-PEG-Oxadiazole | DBCO-NHS ester | Bicarbonate Buffer | 0.5 | >90 (by HPLC) | Fictionalized Data |
Table 3: Biological Activity of Representative Oxadiazole Conjugates
| Compound | Target | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Pyrazole-oxadiazole conjugate 42 | Tubulin | MCF-7 | 1.8 | Inhibition of tubulin polymerization | [10] |
| Quinoline-1,3,4-oxadiazole conjugate 8 | Telomerase | HepG2 | 1.2 ± 0.2 | Telomerase inhibition | [10] |
| Benzotriazole-1,3,4-oxadiazole conjugate 28 | FAK | MCF-7 | 5.68 µg/mL | FAK inhibition | [10] |
| Thiophene-1,2,4-oxadiazole conjugate 39 | Topoisomerase II | MCF-7 | 0.19 ± 0.05 | Topoisomerase II inhibition | [10] |
| 1,3,4-Oxadiazole derivative CMO | NF-κB | HCCLM3 | 27.5 | Inhibition of NF-κB signaling | [11] |
Visualization of Workflows and Pathways
Experimental Workflow for CuAAC Synthesis
References
- 1. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. sscdt.org [sscdt.org]
- 5. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
Application Notes & Protocols: Radiolabeling of Oxadiazole Derivatives for Imaging Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxadiazole derivatives represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery, including the development of novel imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Their stable chemical structure and ability to be functionalized make them excellent scaffolds for designing targeted radiotracers. This document provides detailed application notes and protocols for the radiolabeling of oxadiazole derivatives with common isotopes such as Fluorine-18 ([¹⁸F]), Carbon-11 ([¹¹C]), and Technetium-99m ([⁹⁹ᵐTc]), intended for use in preclinical and clinical imaging studies.
Fluorine-18 ([¹⁸F]) Labeling of Oxadiazole Derivatives
Fluorine-18 is a widely used PET isotope due to its near-ideal half-life (109.8 min) and low positron energy, which allows for high-resolution imaging.[1] The radiolabeling of oxadiazole derivatives with [¹⁸F] is often achieved through nucleophilic substitution on an activated precursor or via copper-mediated radiofluorination.
Data Summary: ¹⁸F-Labeled Oxadiazole Tracers
| Tracer/Compound | Precursor Type | Labeling Method | Radiochemical Yield (RCY) | Binding Affinity (Ki) | Application/Target |
| [¹⁸F]Compound 3 | Aryl Boronic Ester | Cu-mediated fluorination | 16% (non-decay corrected) | 535.6 nM | β-Amyloid (Aβ) plaques |
| [¹⁸F]Compound 4 | Aryl Boronic Ester | Cu-mediated fluorination | Not specified | 445.7 nM | β-Amyloid (Aβ) plaques |
Data sourced from references[2].
Experimental Workflow: ¹⁸F-Labeling via Copper-Mediation
Caption: Workflow for Cu-mediated ¹⁸F-labeling of oxadiazole precursors.
Protocol: Copper-Mediated [¹⁸F]Fluorination of an Aryl Boronic Ester Precursor
This protocol is based on the method described for labeling Aβ imaging agents.[2]
Materials:
-
Aryl boronic ester (Aryl-BPin) precursor of the oxadiazole derivative
-
Copper(II) trifluoromethanesulfonate (B1224126) tetrakis(pyridine) (Cu(OTf)₂(Pyr)₄)
-
Triethylammonium bicarbonate (TEAB)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Oxygen (O₂) supply
-
Semi-preparative HPLC system
-
Reagents and solvents for quality control (e.g., Radio-TLC)
Procedure:
-
Precursor Preparation: Dissolve the aryl-BPin precursor (5-10 mg) in anhydrous DMSO (500 µL) in a sealed reaction vial.
-
Reagent Addition: To the precursor solution, add Cu(OTf)₂(Pyr)₄ and TEAB.
-
[¹⁸F]Fluoride Introduction: Add the cyclotron-produced aqueous [¹⁸F]fluoride to the reaction vial. The activity will depend on the desired final product yield.
-
Reaction Conditions: Seal the vial tightly and heat the mixture at 100°C for 20 minutes while bubbling O₂ through the solution.[2]
-
Quenching and Dilution: After cooling, quench the reaction by adding water (1-2 mL).
-
Purification: Purify the crude reaction mixture using a semi-preparative HPLC system to isolate the [¹⁸F]-labeled oxadiazole derivative.
-
Formulation: The collected HPLC fraction is typically reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies after removing the organic solvent.
-
Quality Control: Confirm the radiochemical purity (RCP) and identity of the final product using analytical HPLC and Radio-TLC.
Carbon-11 ([¹¹C]) Labeling of Oxadiazole Derivatives
With its short half-life of 20.4 minutes, Carbon-11 allows for multiple PET scans in a single day and is ideal for labeling molecules without altering their biological activity.[3] A common method for [¹¹C]-labeling is through methylation using [¹¹C]CH₃I or [¹¹C]CH₃OTf, or via palladium-mediated carbonylation with [¹¹C]CO.[3][4]
Data Summary: ¹¹C-Labeled Oxadiazole and Related Tracers
| Tracer/Compound | Precursor Type | Labeling Method | Radiochemical Yield (RCY) | Molar Activity (Am) | Key Findings |
| [¹¹C]Imidazolyl Pyrimidines | Amine Precursor | Pd-mediated [¹¹C]CO carbonylation | 1.6%–13.8% (decay-corrected) | 22–99 GBq/µmol | Low brain uptake in nonhuman primates.[4] |
| [¹¹C]MA2 | N-arylamide oxadiazole precursor | Not specified | Not specified | Not specified | High brain uptake and good clearance in mice.[5] |
| [¹¹C]COX-2 Inhibitors | Phenolic Precursors | O-[¹¹C]methylation with [¹¹C]CH₃OTf | High | Not specified | Not suitable for in vivo COX-2 imaging.[6] |
Experimental Workflow: ¹¹C-Labeling via Palladium-Mediated Carbonylation```dot
References
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. State of art in 11C labelled radiotracers synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Radiosynthesis and evaluation of 11C-labeled diaryl-substituted imidazole and indole derivatives for mapping cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low yields in 1,3,4-oxadiazole synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in 1,3,4-oxadiazole (B1194373) synthesis.
Frequently Asked Questions (FAQs)
Q1: My 1,3,4-oxadiazole synthesis is resulting in a very low yield. What are the common causes?
Low yields in 1,3,4-oxadiazole synthesis can stem from several factors. Harsh reaction conditions, such as high temperatures or strongly acidic or basic media, can lead to the decomposition of starting materials, intermediates, or the final product.[1] Inefficient cyclodehydration is another primary culprit. The choice of the cyclodehydrating agent and the reaction conditions are critical for a successful synthesis.[1] For instance, the cyclodehydration of 1,2-diacylhydrazines often requires harsh reagents like POCl₃, SOCl₂, or polyphosphoric acid, which can contribute to degradation and lower yields.[1][2]
Q2: I am observing a significant amount of a sulfur-containing impurity in my 1,3,4-oxadiazole product. What is it likely to be and how can I avoid it?
A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole (B1197879).[1] This is particularly prevalent when using sulfur-containing reagents, such as Lawesson's reagent or P₂S₅, or when starting from thiosemicarbazide (B42300) intermediates.[1] The formation of the thiadiazole ring can be a competitive reaction pathway. To favor the formation of the 1,3,4-oxadiazole, it is crucial to use non-sulfur-containing cyclizing agents. For the cyclization of diacylhydrazines, reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA) are commonly used.[1] When starting from acylthiosemicarbazides, oxidative cyclization using reagents like iodine in the presence of a base is a standard method to promote 1,3,4-oxadiazole formation over the thiadiazole.[1]
Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?
Incomplete conversion can be due to several factors, including suboptimal reaction temperature, insufficient equivalents of reagents, or an inappropriate solvent. For example, in a synthesis using Burgess reagent, it was observed that even after 16 hours at 100 °C in dioxane, the reaction did not reach completion.[2] Increasing the reaction time to 24 hours led to complete conversion.[2] It is also important to consider the stability of the reagents and intermediates under the reaction conditions. In some cases, higher temperatures or longer reaction times can lead to lower yields due to decomposition.[2] Careful monitoring of the reaction by TLC or LCMS is essential to determine the optimal reaction time.
Q4: I am struggling with the purification of my 1,3,4-oxadiazole, leading to significant product loss. What are some effective purification strategies?
Purification of 1,3,4-oxadiazoles can indeed be challenging and contribute to low overall yields. Column chromatography is a frequently used and effective method for separating the desired product from byproducts and unreacted starting materials.[1][2] Recrystallization from a suitable solvent system (e.g., ethanol, or DMF/ethanol) is another common technique to obtain a pure product, especially for solid compounds.[1][3] The choice of solvent for both chromatography and recrystallization is critical and may require some optimization. Washing the crude product with water and a dilute solution of sodium thiosulfate (B1220275) can be effective for removing excess iodine if it was used in the reaction.[1]
Troubleshooting Workflow
Below is a logical workflow to diagnose and address low yields in 1,3,4-oxadiazole synthesis.
Caption: Troubleshooting workflow for low yields in 1,3,4-oxadiazole synthesis.
Data Summary Tables
Table 1: Comparison of Cyclodehydrating Agents and Conditions
| Starting Material | Cyclodehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N'-(2-chloroacetyl)-3-hydroxybenzohydrazide | Burgess reagent | Dioxane | 100 | 24 | 76 | [2] |
| N'-(2-chloroacetyl)-3-hydroxybenzohydrazide | POCl₃ | ACN | 100 | - | 61 | [2] |
| 1,2-Diacylhydrazines | XtalFluor-E | DCM or MeCN | 25-40 | 1-3 | 75-95 | [4] |
| N,N'-bishydrazide derivatives | P₂O₅, PPA, POCl₃ | - | - | - | High | [1][5] |
| Acylthiosemicarbazide | Iodine/NaOH | Ethanol | Reflux | 5 | 72-85 | [3] |
| Carboxylic acids & Acylhydrazides | POCl₃ or PPA | - | - | - | 70-93 | [4] |
Table 2: Impact of Reaction Parameters on Yield
| Parameter Varied | Initial Condition | Optimized Condition | Resulting Yield (%) | Reference |
| Reaction Time | 16 h (Burgess reagent) | 24 h (Burgess reagent) | 76 | [2] |
| Solvent | THF (Burgess reagent) | Dioxane (Burgess reagent) | Improved | [2] |
| Catalyst Loading (CuI) | 100 mol % | 20 mol % | Improved | [6] |
| Base Equivalents (Cs₂CO₃) | - | 1.5 equiv | 78 | [6] |
Key Experimental Protocols
Protocol 1: Synthesis of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol using Burgess Reagent
This protocol describes the cyclodehydration of an N'-acylbenzohydrazide to form a 2,5-disubstituted 1,3,4-oxadiazole.
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve N′-(2-chloroacetyl)-3-hydroxybenzohydrazide in dioxane.[2]
-
Reagent Addition: Add Burgess reagent (1.5 equivalents) to the solution.[2]
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by TLC or LCMS to ensure complete conversion of the starting material.[2]
-
Work-up: After the reaction is complete, concentrate the reaction mass under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography using a suitable eluent system (e.g., 0–40% EtOAc in heptane).[2]
-
Final Steps: Combine the desired fractions and concentrate to obtain the purified 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol.[2]
Protocol 2: Oxidative Cyclization of Acylthiosemicarbazide to 2-Amino-1,3,4-oxadiazole
This method is employed to selectively synthesize 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazide precursors, avoiding the formation of the 1,3,4-thiadiazole byproduct.
-
Preparation of Acylthiosemicarbazide: Dissolve the corresponding acid hydrazide (1.0 eq) in a suitable solvent like ethanol. Add the isothiocyanate (1.0 eq) and stir the mixture at room temperature or with gentle heating until a precipitate forms. Collect the acylthiosemicarbazide by filtration and wash with cold ethanol.[1]
-
Oxidative Cyclization: Suspend the acylthiosemicarbazide in ethanol. Add an aqueous solution of sodium hydroxide (B78521) (e.g., 4 N) to dissolve the starting material.[1]
-
Iodine Addition: To this solution, add a solution of iodine in potassium iodide dropwise at room temperature until a persistent iodine color is observed.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.[1]
-
Work-up: After cooling, the product often precipitates. If not, pour the reaction mixture into water to induce precipitation. Collect the crude product by filtration.[1]
-
Purification: Wash the collected solid with water, a dilute solution of sodium thiosulfate (to remove excess iodine), and then with water again. Purify the product by recrystallization from a suitable solvent (e.g., ethanol).[1]
Synthetic Pathway Overview
The following diagram illustrates a general synthetic pathway for 1,3,4-oxadiazoles from carboxylic acids and hydrazides, highlighting the key intermediate.
Caption: General synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Polar Oxad-iazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar oxadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are polar oxadiazole derivatives challenging to purify using standard silica (B1680970) gel chromatography?
A1: The difficulty in purifying polar oxadiazole derivatives on silica gel arises from strong polar interactions. The lone pairs on nitrogen and other heteroatoms, along with N-H groups, can form strong hydrogen bonds with the acidic silanol (B1196071) (Si-O-H) groups on the silica gel surface.[1] This strong adsorption necessitates highly polar mobile phases for elution, which can lead to poor separation from other polar impurities.[1]
Q2: How can I effectively remove high-boiling point solvents like DMF or DMSO after synthesis?
A2: Removing residual high-boiling solvents such as DMF or DMSO can be challenging with simple evaporation. An effective method is azeotropic distillation. This involves dissolving the product in a volatile solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297), adding a co-solvent such as toluene (B28343), and then evaporating the mixture under reduced pressure.[2] The toluene forms an azeotrope with the high-boiling solvent, facilitating its removal.[2] Repeating this process multiple times can significantly reduce the residual solvent.[2]
Q3: Is a chromatography-free purification method viable for polar oxadiazole derivatives?
A3: Yes, in some cases, chromatography can be avoided. A well-designed liquid-liquid extraction procedure can be very effective. For neutral products, washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate) can remove acidic starting materials, while an acidic wash (e.g., dilute HCl) can remove basic impurities.[2] Recrystallization is another powerful technique for purifying solid oxadiazole derivatives without chromatography.[3][4]
Q4: What are some general stability considerations for oxadiazole derivatives during purification?
A4: The 1,2,4-oxadiazole (B8745197) ring is generally stable but can be sensitive to harsh pH conditions and high temperatures.[5] Both strongly acidic and basic conditions, especially in the presence of nucleophiles like water, can lead to ring-opening.[5] It is also advisable to avoid prolonged heating during purification steps like recrystallization to prevent degradation.[5]
Troubleshooting Guides
Issue 1: Product is an Oil or Gummy Solid
Question: My purified product is an oil or a sticky gum, making it difficult to handle and analyze. What should I do?
Answer: This is a common issue often caused by residual solvents or impurities. Here are several strategies to induce solidification:
-
Trituration: This is often the first method to try. It involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble.[2]
-
Recommended Solvents: Hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes are good starting points.[2]
-
Procedure: Add a small amount of the chosen solvent to your crude product and stir vigorously with a spatula or magnetic stirrer. The product may slowly solidify. If it does, filter the solid, wash it with a small amount of the cold solvent, and dry it under a vacuum.[2]
-
-
Solvent Evaporation with a Co-solvent: This technique is particularly useful for removing residual high-boiling solvents.
-
Procedure: Dissolve the oily product in a volatile solvent like DCM or ethyl acetate. Add a non-polar co-solvent like toluene and evaporate the solvents under reduced pressure. The toluene will form an azeotrope with many high-boiling solvents, aiding their removal and potentially leaving a solid product.[2]
-
-
Lyophilization (Freeze-drying): If your compound is soluble in water or 1,4-dioxane (B91453) and is stable, lyophilization can be an effective method for removing residual solvents and obtaining a solid powder.[2]
Issue 2: Co-elution of Product with Impurities During Column Chromatography
Question: My polar oxadiazole derivative co-elutes with starting materials or byproducts during silica gel column chromatography. How can I improve separation?
Answer: Co-elution is a frequent challenge. The following strategies can enhance separation:
-
Optimize the Eluent System:
-
Solvent System Modification: For moderately polar compounds, start with a hexane/ethyl acetate or cyclohexane/ethyl acetate system. To fine-tune polarity, consider adding a third solvent like DCM or methanol. For more polar compounds, a DCM/methanol or ethyl acetate/methanol system may be more effective.[2]
-
Mobile Phase Modifiers:
-
For basic compounds that streak or tail, add a small amount of triethylamine (B128534) (TEA) (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[1][2][6]
-
For acidic compounds, adding a small amount of acetic acid or formic acid can improve peak shape and separation.[2]
-
-
-
Change the Stationary Phase:
-
Alumina: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina.[1][2]
-
Reverse-Phase Silica (C18): For highly polar or water-soluble derivatives, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient often provides better separation.[1][2] In this mode, the most polar compounds elute first.[1]
-
-
Dry Loading: For compounds that are not very soluble in the initial chromatography solvent, dry loading can improve resolution.[1][2]
-
Procedure: Dissolve your crude product in a suitable solvent (e.g., DCM, methanol). Add a small amount of silica gel to the solution and evaporate the solvent completely to get a free-flowing powder. Carefully load this powder onto the top of your column.[2]
-
Issue 3: Low Recovery After Recrystallization
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
Answer: Low recovery is often due to an inappropriate choice of solvent, using too much solvent, or a rapid cooling process.[2][5]
-
Solvent System Selection:
-
Ideal Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][4]
-
Finding a Good Solvent: Test the solubility of small amounts of your product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to find a suitable one.[2]
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be used. This typically consists of one solvent in which the compound is soluble and another in which it is insoluble.[2]
-
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve your crude product. Using an excessive amount of solvent will keep more of your product in the solution even after cooling, thus reducing the yield.[5]
-
Optimize Cooling Process:
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Polar Oxadiazole Derivatives
| Chromatography Type | Stationary Phase | Common Eluent Systems | Modifiers |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate, DCM/Methanol, Ethyl Acetate/Methanol[2] | 0.1-1% Triethylamine (for basic compounds), 0.1-1% Acetic Acid (for acidic compounds)[2] |
| Normal-Phase | Alumina (Neutral or Basic) | Hexane/Ethyl Acetate, DCM/Ethyl Acetate | Not usually required for basic compounds |
| Reverse-Phase | C18 Silica | Water/Acetonitrile, Water/Methanol | 0.1% Formic Acid or Trifluoroacetic Acid (for MS compatibility) |
Table 2: Troubleshooting Guide for Common Purification Issues
| Issue | Potential Cause | Recommended Solution(s) |
| Oily or Gummy Product | Residual high-boiling solvents (DMF, DMSO), impurities | Trituration with a non-polar solvent, azeotropic distillation with toluene, lyophilization[2] |
| Co-elution in Column Chromatography | Similar polarities of product and impurities | Optimize eluent system (gradient, modifiers), change stationary phase (alumina, C18), use dry loading technique[1][2] |
| Low Recovery from Recrystallization | Poor solvent choice, excessive solvent volume, rapid cooling | Screen for an optimal solvent or solvent pair, use minimal hot solvent, allow for slow cooling followed by an ice bath[2][4][5] |
| Peak Tailing (Basic Compounds) | Strong interaction with acidic silica gel | Add 0.1-1% triethylamine to the eluent, switch to neutral or basic alumina[1][2] |
Experimental Protocols
Protocol 1: General Column Chromatography on Silica Gel
-
TLC Analysis: Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good Rf value for the desired compound is typically between 0.2 and 0.4.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For better resolution, consider dry loading as described in the troubleshooting section.[1][2]
-
Elution: Begin elution with the least polar solvent system determined by TLC. Gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[5]
Protocol 2: Liquid-Liquid Extraction for a Neutral Product
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM).[2]
-
Aqueous Washes: Transfer the organic solution to a separatory funnel.
-
Acid Wash: To remove basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Drain the aqueous layer.[2]
-
Base Wash: To remove acidic impurities, wash the organic layer with a dilute aqueous basic solution (e.g., saturated NaHCO3). Drain the aqueous layer.
-
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude purified product.
Protocol 3: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[4]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2][4]
-
Crystal Collection: Isolate the purified crystals from the cold solvent (mother liquor) by vacuum filtration using a Büchner funnel.[2][4]
-
Washing: Rinse the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.[2][4]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for polar oxadiazole derivatives.
Caption: Troubleshooting decision tree for purifying polar oxadiazoles.
References
"how to avoid the formation of N-acylated side products in oxadiazole synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of N-acylated side products during oxadiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N-acylated side product formation in oxadiazole synthesis?
The formation of N-acylated side products is a common issue in the synthesis of 1,2,4-oxadiazoles, which typically involves the reaction of an amidoxime (B1450833) with an acylating agent. The primary cause is the competing N-acylation of the amidoxime starting material alongside the desired O-acylation.[1] While O-acylation leads to the intermediate that cyclizes to the desired 1,2,4-oxadiazole (B8745197), N-acylation results in an undesired side product that is difficult to convert to the target molecule and can complicate purification.
Q2: How can I detect the presence of N-acylated side products in my reaction mixture?
The presence of N-acylated side products can be identified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The N-acylated product will likely have a different retention factor (Rf) compared to the starting amidoxime, the O-acylated intermediate, and the final 1,2,4-oxadiazole.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the presence of a compound with the expected mass for the N-acylated side product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help distinguish between the desired O-acylated product and the N-acylated isomer by analyzing the chemical shifts of the protons and carbons near the acylation site.
Q3: Which factors influence the ratio of O-acylation to N-acylation?
Several factors can influence the selectivity between O-acylation and N-acylation:
-
Choice of Base: The type and strength of the base used can significantly impact the reaction's regioselectivity.
-
Acylating Agent: The reactivity of the acylating agent plays a crucial role.
-
Reaction Conditions: Temperature, solvent, and the presence of moisture can all affect the outcome.
Troubleshooting Guide: Minimizing N-Acylated Side Products
If you are observing significant formation of N-acylated side products, consult the following troubleshooting guide.
Issue: High Percentage of N-Acylated Side Product Detected
Possible Cause 1: Suboptimal Base Selection
Using a weak or nucleophilic base can lead to a higher proportion of N-acylation.
Solutions:
-
Employ a Strong, Non-Nucleophilic Base: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in promoting the desired O-acylation.[2]
-
Utilize a Superbase System: A combination of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in dimethyl sulfoxide (B87167) (DMSO) at room temperature has been shown to favor O-acylation.[1]
-
Consider Tetrabutylammonium Fluoride (TBAF): In an anhydrous solvent like tetrahydrofuran (B95107) (THF), TBAF can efficiently promote cyclization while minimizing side reactions.[2]
Possible Cause 2: Highly Reactive Acylating Agent
Highly reactive acylating agents, such as acyl chlorides, can be less selective, leading to increased N-acylation.[1]
Solutions:
-
Use a Carboxylic Acid with a Coupling Agent: Activating a carboxylic acid with a coupling agent like 1,1'-Carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) can offer better control over the acylation process.[1]
-
In-situ Activation: The one-pot synthesis approach where the carboxylic acid is activated in the presence of the amidoxime can sometimes improve selectivity.
Possible Cause 3: Inappropriate Reaction Conditions
The reaction environment can significantly influence the outcome.
Solutions:
-
Ensure Anhydrous Conditions: Moisture can react with the acylating agent and affect the basicity of the medium, potentially leading to side reactions. Always use dry solvents and reagents.[2][3]
-
Optimize Reaction Temperature: While heating is often required for the final cyclodehydration step, the initial acylation may benefit from lower temperatures to improve selectivity. Careful temperature control is crucial.[2]
Data Presentation
The following table summarizes the impact of different reaction conditions on the formation of N-acylated side products.
| Condition | Recommendation for Minimizing N-Acylation | Rationale |
| Base | Use a strong, non-nucleophilic base (e.g., DBU) or a superbase system (e.g., NaOH/DMSO).[1][2] | Favors deprotonation of the more acidic oxime hydroxyl group, promoting O-acylation. |
| Acylating Agent | Use a carboxylic acid activated with a coupling agent (e.g., CDI, EDC).[1] | Less reactive than acyl chlorides, allowing for greater selectivity towards O-acylation. |
| Solvent | Use anhydrous aprotic solvents (e.g., THF, DMSO).[2] | Prevents hydrolysis of reagents and intermediates. |
| Temperature | Optimize temperature for the acylation step, potentially starting at a lower temperature. | Can improve the kinetic selectivity for O-acylation over N-acylation. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles in a Superbase Medium (Optimized to Avoid N-Acylation)
This protocol is adapted from a method demonstrated to be highly efficient for promoting regioselectivity at room temperature.[1]
-
Preparation: To a solution of the amidoxime (1.0 mmol) in anhydrous DMSO (5 mL), add the carboxylic acid ester (1.2 mmol).
-
Reaction Initiation: Add powdered sodium hydroxide (2.0 mmol) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, pour the reaction mixture into ice water. If the product precipitates, collect it by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Two-Step Synthesis using a Coupling Agent
This protocol provides greater control by separating the acylation and cyclization steps.
-
Activation of Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in anhydrous THF. Stir at room temperature for 1-2 hours to form the acyl-imidazole intermediate.
-
Acylation: Add the amidoxime (1.0 eq) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the formation of the O-acylamidoxime intermediate by TLC. Once the intermediate is formed, add a catalytic amount of a non-nucleophilic base like DBU to promote cyclization. Continue heating and stirring for another 12-24 hours.
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: Competing O- and N-acylation pathways in 1,2,4-oxadiazole synthesis.
Caption: Troubleshooting workflow for minimizing N-acylated side products.
References
Technical Support Center: Scale-Up Synthesis of Oxadiazole-Based APIs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of oxadiazole-based Active Pharmaceutical Ingredients (APIs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up synthesis of oxadiazole-based APIs, providing potential causes and recommended solutions.
Issue 1: Why has the reaction yield of my 1,2,4-oxadiazole (B8745197) synthesis dropped significantly after moving from lab scale to a larger reactor?
Yield reduction during scale-up is a common challenge that can be attributed to several factors.[1]
-
Potential Causes & Solutions:
-
Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain uniform heating or cooling.[1] This can lead to the formation of side products or decomposition of reagents and intermediates.
-
Solution: Implement a reactor with better heat exchange capabilities or adjust heating/cooling ramp rates to ensure a more controlled temperature profile.
-
-
Poor Mixing: Inadequate agitation in large reactors can result in localized concentration gradients and non-uniform temperature distribution, leading to incomplete reactions and increased by-product formation.[1]
-
Solution: Optimize the stirrer speed and design (e.g., impeller type) for the specific reactor geometry and reaction viscosity.
-
-
Changes in Reagent Addition Rate: The rate of reagent addition, easily controlled on a small scale, can significantly impact the reaction profile on a larger scale, especially for exothermic steps.[1]
-
Solution: Re-evaluate and control the addition rate using calibrated pumps. For highly exothermic reactions, consider a slower addition rate or cooling the reactor during addition.
-
-
Incomplete Cyclization of the O-acylamidoxime: The intermediate may not be efficiently converting to the final 1,2,4-oxadiazole due to insufficient temperature or reaction time.[2]
-
Solution: Increase the reaction temperature or prolong the reaction time. Microwave heating can significantly accelerate this step, though this may not be feasible at a very large scale.[2]
-
-
Hydrolysis of Intermediates: The O-acylamidoxime intermediate is susceptible to hydrolysis, reverting it to the starting amidoxime (B1450833) and carboxylic acid, especially in the presence of moisture.[2]
-
Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Issue 2: My final oxadiazole product is contaminated with by-products. What are they and how can I minimize them?
The nature of by-products depends on the synthetic route.
-
Common By-products & Prevention Strategies:
-
Amidoxime and Nitrile (for 1,2,4-oxadiazoles): The most common by-product in the synthesis of 1,2,4-oxadiazoles from O-acylamidoxime intermediates is the cleavage of this intermediate, which forms the corresponding amidoxime and nitrile.[3]
-
Solution: Employ milder cyclodehydration conditions. For example, a superbase system like potassium hydroxide (B78521) in DMSO (KOH/DMSO) can promote the reaction at room temperature, minimizing thermal decomposition.[3] Microwave-assisted synthesis can also reduce the reaction time, limiting the exposure of the intermediate to prolonged heating.[3]
-
-
Isomeric By-products (e.g., 1,3,4-thiadiazoles): When synthesizing 1,3,4-oxadiazoles using sulfur-containing reagents or intermediates like thiosemicarbazides, competitive formation of the thermodynamically stable 1,3,4-thiadiazole (B1197879) ring can occur.[3]
-
Solution: Carefully select cyclizing agents that favor oxadiazole formation. The use of reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been shown to be effective for the cyclization of acylthiosemicarbazides to 5-aryl-2-amino-1,3,4-oxadiazoles.[4][5]
-
-
Dimerization of Nitrile Oxides: In routes involving 1,3-dipolar cycloaddition, unstable nitrile oxides can dimerize to form furoxans or 1,2,4-oxadiazole-4-oxides.[2]
-
Issue 3: I'm struggling with the purification of my oxadiazole API at a larger scale. What are the common pitfalls?
Purification is a critical step where significant product loss can occur.
-
Troubleshooting Purification:
-
Poor Recrystallization Yield:
-
Cause: The chosen solvent may be too effective, leading to high solubility even at low temperatures, or too much solvent may have been used.[6] The 1,2,4-oxadiazole ring can also be sensitive to harsh pH and high temperatures, and prolonged heating during recrystallization can lead to degradation.[6]
-
Solution: Conduct a thorough solvent screen to find a system where the compound is sparingly soluble at room temperature but highly soluble when heated.[6] Use the minimum amount of hot solvent required to fully dissolve the crude product.[6] Avoid prolonged exposure to high temperatures.[6]
-
-
Difficulties with Column Chromatography:
-
Cause: The compound may be streaking on the column, leading to broad fractions and incomplete separation.[6] This can be caused by using a mobile phase that is too polar or by overloading the column.[6] Strong adsorption to the silica (B1680970) gel is another potential issue.[6]
-
Solution: Determine the optimal solvent system using Thin Layer Chromatography (TLC) beforehand.[6] If strong adsorption is suspected, pre-treating the silica gel with a small amount of a polar solvent or a base like triethylamine (B128534) can help.[6] For challenging separations, alternative techniques like preparative HPLC might be necessary.[6]
-
-
Product Fails to Precipitate or Crystallize:
-
Cause: The product may be too soluble in the chosen solvent system, or the presence of impurities may be inhibiting crystallization.[1]
-
Solution: Perform a solvent screen to find an effective anti-solvent to induce precipitation.[1] If impurities are the issue, try to purify a small sample via flash chromatography to obtain a seed crystal, which can then be added to the bulk mixture to induce crystallization.[1]
-
-
Issue 4: What are the key safety concerns when scaling up oxadiazole synthesis?
Safety is paramount in any chemical synthesis, and the risks can be amplified at a larger scale.
-
Key Safety Considerations:
-
Hazardous Reagents: The synthesis of amidoximes often involves hydroxylamine (B1172632), which is unstable and can decompose violently.[1]
-
Mitigation: Handle hydroxylamine with appropriate personal protective equipment (PPE) and behind a blast shield. Avoid heating and ensure it is stored correctly.
-
-
Energetic Starting Materials: Nitro-substituted aromatic compounds, which can be precursors for oxadiazoles, are often energetic and can be sensitive to shock and heat.[1]
-
Mitigation: Handle these materials with care, avoiding friction and impact. Use appropriate grounding to prevent static discharge.
-
-
Exothermic Reactions: The cyclization step to form the oxadiazole ring is often exothermic.[1] Without proper temperature control in a large reactor, this can lead to a thermal runaway.[1]
-
Mitigation: Use a reactor with efficient cooling and a reliable temperature monitoring system. Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up. Implement controlled addition of reagents for exothermic steps.
-
-
Data Presentation
Table 1: Comparison of Lab vs. Scale-Up Synthesis Parameters for a Generic 1,2,4-Oxadiazole
| Parameter | Lab Scale (e.g., 100 mL flask) | Pilot Scale (e.g., 50 L reactor) | Key Challenges at Scale-Up |
| Reaction Time | 2-4 hours | 6-10 hours | Extended reaction times can lead to product degradation.[1] |
| Temperature Control | ± 1°C | ± 5°C | Inefficient heat transfer can cause local hot spots and by-product formation.[1] |
| Stirring Speed | 300-500 rpm (magnetic stirrer) | 100-200 rpm (impeller) | Poor mixing can lead to incomplete reactions.[1] |
| Typical Yield | 85-95% | 60-75% | Drop in yield is common due to the factors listed. |
| Purity (Crude) | 90-98% | 75-85% | Increased by-product formation is often observed. |
Experimental Protocols
Protocol 1: General Synthesis of a 3,5-Disubstituted-1,2,4-Oxadiazole
This protocol is for the synthesis of a 1,2,4-oxadiazole from an amidoxime and a carboxylic acid, aiming to minimize by-product formation.
-
Preparation of the O-Acylamidoxime:
-
To a solution of the amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a base such as triethylamine (1.1 eq).[3]
-
Cool the mixture to 0 °C and add the corresponding acyl chloride (1.0 eq) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir until the starting amidoxime is consumed (monitor by TLC).[3]
-
-
Cyclodehydration:
-
Add a cyclodehydrating agent. For milder conditions, a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used.[7]
-
Heat the reaction mixture. The temperature and time will depend on the substrate and solvent (e.g., reflux in toluene (B28343) or p-xylene).
-
Monitor the reaction progress by TLC or LC-MS until the O-acylamidoxime intermediate is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by recrystallization or column chromatography.[3]
-
Protocol 2: General Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the oxadiazole product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[6]
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved.[6]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat at reflux for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. Ensure the funnel is pre-heated to prevent premature crystallization.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for scaling up oxadiazole API synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Pathways for common by-products in oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. jchemrev.com [jchemrev.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Poorly Soluble Oxadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of oxadiazole compounds in experimental settings.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Buffer
Question: My oxadiazole compound, initially dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?
Answer: This is a common phenomenon known as "crashing out," which occurs when a compound moves from a high-solubility organic solvent to a low-solubility aqueous environment. Here is a step-by-step workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Verify DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (B87167) (DMSO) in your assay is as low as possible, ideally below 1% and not exceeding 5%.[1] High concentrations of DMSO can be toxic to cells and may interfere with assay components.[1]
-
Employ Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of your compound.[1][2] Start with low percentages and optimize based on your experimental needs.
-
Use Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[1]
-
Utilize Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively shielding hydrophobic regions from the aqueous environment.[1]
-
Adjust Buffer pH: For oxadiazole compounds with ionizable groups, adjusting the pH of the assay buffer can significantly impact solubility.[1] For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, a lower pH may be beneficial.[1]
-
Particle Size Reduction: If you are preparing solutions from a solid form of the compound, reducing the particle size can increase the dissolution rate.[1] This can be achieved through methods like sonication or using micronized powder.[1]
Frequently Asked Questions (FAQs)
Q1: How can I determine the maximum soluble concentration of my oxadiazole compound in my assay buffer?
A1: The shake-flask method is a common and reliable technique for determining equilibrium solubility.
Caption: Workflow for the shake-flask solubility assay.
Q2: What are the best initial co-solvents to try for 1,2,4-oxadiazole (B8745197) compounds?
A2: A good starting point is to test a panel of common, biocompatible co-solvents. The following table provides a comparison of commonly used co-solvents and their typical starting concentrations.[1]
| Co-Solvent | Typical Starting Concentration (v/v) | Advantages | Disadvantages |
| Ethanol | 1-5% | Biocompatible, readily available.[1] | Can cause protein precipitation at higher concentrations.[1] |
| PEG 400 | 1-10% | Low toxicity, good solubilizing power for many compounds.[1] | Can be viscous, may interfere with some assays.[1] |
| Propylene Glycol | 1-10% | Good safety profile, often used in pharmaceutical formulations.[1] | Can be more viscous than ethanol.[1] |
Q3: Can the structure of the oxadiazole compound itself be modified to improve solubility?
A3: Yes, structural modification is a key strategy in medicinal chemistry to enhance solubility. The solubility of 1,3,4-oxadiazoles, for instance, is heavily influenced by the nature of the substituents on the heterocyclic ring.[3] While aryl substituents tend to significantly lower water solubility, the presence of two methyl groups can render the compound completely water-soluble.[3] Introducing polar functional groups or ionizable moieties can also improve aqueous solubility.[4] For example, a series of 1,2,4-oxadiazole derivatives showed enhanced solubility and maintained inhibitory activity against 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti.[5]
Q4: My 1,2,4-oxadiazole is an antagonist of the Farnesoid X Receptor (FXR). How does this signaling pathway work?
A4: The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in bile acid homeostasis. When activated by endogenous ligands like bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. An antagonist would prevent the binding of endogenous ligands, thus inhibiting this signaling cascade.
Caption: Simplified Farnesoid X Receptor (FXR) signaling pathway.
Experimental Protocols
Shake-Flask Method for Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of an oxadiazole compound in an aqueous buffer.
Materials:
-
Oxadiazole compound
-
Organic solvent (e.g., DMSO)
-
Aqueous assay buffer
-
Sealed vials
-
Orbital shaker or agitator with temperature control
-
Filtration or centrifugation equipment
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of your oxadiazole compound in a suitable organic solvent (e.g., DMSO).[1]
-
Add an excess amount of the compound to your aqueous assay buffer in a sealed vial.[1] The goal is to have undissolved solid present.
-
Agitate the mixture at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]
-
After incubation, filter or centrifuge the sample to remove any undissolved solid.[1]
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.[1]
Quantitative Data Summary
The following table summarizes solubility and activity data for selected oxadiazole derivatives from published studies.
| Compound ID | Oxadiazole Isomer | Solubility (µg/mL) | Biological Activity (IC50 or EC50) | Target |
| BDM 71,339 | 1,2,4-oxadiazole | 9.9 | EC50: 0.072 µM | EthR inhibitor |
| BDM41906 | Not specified | 410 | IC50: 400 nM, EC50: 60 nM | EthR inhibitor |
| 4a | 1,2,4-oxadiazole | Not reported | IC50: 139 µM | AeHKT inhibitor |
| 4n (2-furyl) | 1,2,4-oxadiazole | Not reported | IC50: 84 µM | AeHKT inhibitor |
| 4o (2-thiophenyl) | 1,2,4-oxadiazole | Not reported | IC50: 68 µM | AeHKT inhibitor |
| 4i (meta-nitro) | 1,2,4-oxadiazole | Not reported | IC50: 76 µM | AeHKT inhibitor |
| 4p (para-nitro) | 1,2,4-oxadiazole | Not reported | IC50: 85 µM | AeHKT inhibitor |
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 1,2,4- and 1,3,4-Oxadiazole Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between 1,2,4- and 1,3,4-oxadiazole isomers that can be exploited for separation?
A1: The primary differences lie in their polarity, dipole moments, and crystal packing abilities, which stem from the different arrangement of the nitrogen and oxygen atoms in the heterocyclic ring.[1][2][3] Generally, 1,3,4-oxadiazoles are more thermally stable and possess a higher degree of aromaticity compared to their 1,2,4- counterparts.[4] The asymmetrical charge distribution in 1,2,4-oxadiazoles often results in a larger dipole moment, making them slightly more polar. These differences in polarity can be effectively utilized in chromatographic separations, while differences in symmetry and hydrogen bonding potential can be exploited in crystallization-based separations.[1][2][3]
Q2: Which analytical techniques are suitable for confirming the identity of the separated isomers?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful tool for distinguishing between the isomers. The chemical shifts of the carbon atoms within the oxadiazole ring are distinct for each isomer.[5][6] Mass spectrometry can also be used to confirm the molecular weight of the compounds.
Q3: Can I use the same separation method for all substituted oxadiazole isomers?
A3: Not necessarily. The nature and position of the substituents on the oxadiazole ring can significantly influence the physical properties of the isomers, including their polarity and solubility. Therefore, a separation method that works well for one pair of isomers may require optimization for another.
Troubleshooting Guides
Chromatographic Separation (HPLC & Column Chromatography)
Issue 1: Poor or no separation of isomers.
-
Possible Cause: The mobile phase polarity is either too high or too low, resulting in co-elution.
-
Solution:
-
Adjust Mobile Phase: Systematically vary the ratio of the polar and non-polar solvents in your mobile phase. For normal-phase chromatography, if the isomers are eluting too quickly, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate (B1210297) in hexane). For reverse-phase chromatography, if the isomers are eluting too quickly, increase the polarity (e.g., increase the percentage of water in acetonitrile).
-
Change Solvents: If adjusting the ratio is ineffective, try a different solvent system with different selectivity. For example, in normal-phase chromatography, you could try a hexane/dichloromethane or hexane/diethyl ether system.
-
Incorporate Additives: For basic compounds that may exhibit tailing on silica (B1680970) gel, adding a small amount (0.1-1%) of triethylamine (B128534) (TEA) to the mobile phase can improve peak shape and resolution.[7] For acidic compounds, a small amount of acetic acid or formic acid can be beneficial.[7]
-
Issue 2: Peak tailing, leading to poor resolution.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, especially with acidic silanol (B1196071) groups on silica gel.
-
Solution:
-
Use Mobile Phase Additives: As mentioned above, adding a small amount of a basic (like TEA) or acidic modifier can suppress these secondary interactions.[7]
-
Change Stationary Phase: If tailing persists, consider switching to a different stationary phase. Options include end-capped C18 columns for reverse-phase HPLC or using neutral or basic alumina (B75360) instead of silica gel for normal-phase column chromatography.[7]
-
Issue 3: Low recovery of one or both isomers.
-
Possible Cause: Irreversible adsorption of the compound onto the stationary phase or decomposition on the column.
-
Solution:
-
Deactivate Stationary Phase: For column chromatography on silica gel, you can try pre-treating the column with a solution of the mobile phase containing a small amount of a deactivating agent like TEA.
-
Change Stationary Phase: If your compound is sensitive to the acidic nature of silica gel, using a less acidic stationary phase like neutral alumina might prevent degradation and improve recovery.[7]
-
Separation by Recrystallization
Issue 1: Both isomers co-crystallize.
-
Possible Cause: The chosen solvent system does not sufficiently differentiate the solubilities of the two isomers.
-
Solution:
-
Solvent Screening: The key to successful fractional crystallization is finding a solvent in which one isomer is significantly less soluble than the other at a given temperature.[8][9] Conduct small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) and solvent mixtures.
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then in a refrigerator or ice bath. Slow cooling promotes the formation of purer crystals.[8]
-
Issue 2: Low yield of the desired isomer.
-
Possible Cause: The desired isomer has a relatively high solubility in the chosen solvent even at low temperatures, or too much solvent was used.
-
Solution:
-
Use a Solvent Mixture: Employ a two-solvent system. Dissolve the mixture in a "good" solvent (in which both isomers are soluble) at an elevated temperature, and then add a "poor" solvent (in which the desired isomer has low solubility) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[7]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid.[10]
-
Recover from Mother Liquor: The mother liquor may still contain a significant amount of the desired product. Concentrate the mother liquor and perform a second recrystallization to improve the overall yield.
-
Issue 3: The product "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.
-
Solution:
-
Choose a Lower-Boiling Solvent: Select a recrystallization solvent with a boiling point lower than the melting point of your compound.[8]
-
Reduce Supersaturation: Add a small amount of additional hot solvent to the oily mixture and try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Experimental Protocols
Preparative HPLC Separation of 1,2,4- and 1,3,4-Oxadiazole Isomers
This protocol provides a general starting point for the separation of oxadiazole isomers. Optimization will likely be required based on the specific substituents.
Method Parameters:
| Parameter | Normal-Phase HPLC | Reverse-Phase HPLC |
| Column | Silica Gel, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic: 90:10 Hexane:Ethyl Acetate (can be optimized) | Isocratic: 60:40 Acetonitrile:Water (can be optimized) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm (or the λmax of the compounds) | UV at 254 nm (or the λmax of the compounds) |
| Injection Volume | 10-100 µL (depending on concentration) | 10-100 µL (depending on concentration) |
| Temperature | Ambient | Ambient (or controlled at 25-40 °C for better reproducibility) |
Procedure:
-
Sample Preparation: Dissolve the mixture of isomers in the mobile phase or a compatible solvent at a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution and Collection: Monitor the chromatogram and collect the fractions corresponding to each separated isomer peak.
-
Analysis: Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, NMR) to confirm purity and identity.
Fractional Crystallization
This protocol outlines a general procedure for separating oxadiazole isomers by fractional crystallization.
Procedure:
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair that provides a significant solubility difference between the two isomers.
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of the hot solvent to the isomer mixture to achieve complete dissolution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the purity and identity of the crystals (e.g., by melting point, HPLC, or NMR). The mother liquor can be concentrated to attempt recovery of the more soluble isomer.
Visualizations
Caption: Experimental workflow for the separation of oxadiazole isomers.
Caption: Troubleshooting logic for the separation of oxadiazole isomers.
References
- 1. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. mt.com [mt.com]
- 10. edu.rsc.org [edu.rsc.org]
Technical Support Center: Overcoming Regioselectivity in Substituted Oxadiazole Synthesis
Welcome to the Technical Support Center for substituted oxadiazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions for overcoming common regioselectivity challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioisomer formation in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles?
The principal cause of regioisomer formation is the competition between N-acylation and O-acylation of the amidoxime (B1450833) starting material. The desired synthetic route proceeds through O-acylation of the amidoxime, which is then followed by a cyclodehydration reaction to form the 3,5-disubstituted 1,2,4-oxadiazole (B8745197). However, if N-acylation occurs, it leads to the formation of undesired side products and regioisomeric impurities.[1]
Q2: How can I definitively identify the correct regioisomer of my substituted oxadiazole?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for distinguishing between oxadiazole regioisomers.
-
¹³C NMR: The chemical shifts of the carbon atoms within the oxadiazole ring are characteristic. For 3,5-disubstituted 1,2,4-oxadiazoles, the signals for the C3 and C5 carbons typically appear in the range of 167-176 ppm. In contrast, for symmetrically substituted 2,5-disubstituted 1,3,4-oxadiazoles, the C2 and C5 carbons are equivalent and show a single signal, while in unsymmetrically substituted derivatives, they appear at around 164-166 ppm.[1]
-
¹H NMR: The proton signals of the substituents attached to the oxadiazole ring will exhibit distinct chemical shifts depending on their position. A careful analysis of the spectra and comparison with literature data for known compounds can help confirm the structure of the desired product.[1]
Q3: Can the 1,2,4-oxadiazole ring rearrange to other isomers after it has been formed?
Yes, under specific conditions, the 1,2,4-oxadiazole ring can undergo rearrangement. For instance, photochemical irradiation of 3-amino-1,2,4-oxadiazoles in a basic medium can lead to the formation of 1,3,4-oxadiazoles.[1][2] This is a post-synthetic issue and can generally be avoided by protecting the product from prolonged exposure to light and harsh basic conditions after isolation.
Q4: I am synthesizing a 1,3,4-oxadiazole (B1194373) and have a sulfur-containing impurity. What is the likely culprit?
A common impurity in 1,3,4-oxadiazole synthesis is the corresponding 1,3,4-thiadiazole.[3] This is particularly common when using sulfur-containing reagents, such as Lawesson's reagent or P₄S₁₀, with the intention of forming the oxadiazole from a diacylhydrazine intermediate, or when starting from thiosemicarbazides.[3] For example, the reaction of aroyl hydrazides with thioacetamide (B46855) can lead to the formation of 5-methyl-2-aryl-1,3,4-thiadiazoles as the main product.[3]
Troubleshooting Guides
Issue 1: Formation of Regioisomeric Impurities in 1,2,4-Oxadiazole Synthesis
Possible Cause: Competing N-acylation of the amidoxime starting material.
Solutions:
-
Optimize Reaction Conditions: Employing a strong, non-nucleophilic base can favor the desired O-acylation. The use of a superbase system, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in dimethyl sulfoxide (B87167) (DMSO) at room temperature, has been reported to significantly promote the desired regioselectivity in one-pot syntheses.[1]
-
Choice of Acylating Agent: The reactivity of the acylating agent can influence the N/O selectivity. Highly reactive acyl chlorides may lead to decreased selectivity. Using a carboxylic acid in conjunction with a coupling agent can offer better control over the acylation step.[1]
Issue 2: Low Yield of the Desired 1,2,4-Oxadiazole
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Side Reactions:
-
Optimize the base and solvent system. A superbase medium like NaOH/DMSO at room temperature has proven effective for one-pot synthesis.[1]
-
For two-step procedures, ensure the clean formation of the O-acyl amidoxime intermediate before proceeding to the cyclization step.
-
-
Degradation of Starting Materials or Product:
-
Ensure anhydrous conditions, especially when using moisture-sensitive reagents.
-
Purify starting materials before use.
-
Issue 3: Formation of 1,3,4-Thiadiazole instead of 1,3,4-Oxadiazole
Possible Cause: Use of sulfur-containing reagents or starting materials.
Solutions:
-
Choice of Reagents: To favor the formation of the oxadiazole, use a non-sulfur-containing cyclizing agent. For the cyclization of diacylhydrazines, reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) are commonly employed.[3]
-
Oxidative Cyclization: For the conversion of acylthiosemicarbazides to 2-amino-1,3,4-oxadiazoles, an oxidative cyclization using reagents like iodine in the presence of a base is a standard and effective method.[3]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different methods used in the synthesis of substituted this compound, allowing for easy comparison of their efficacy.
| Method | Key Reagents | Solvent | Temperature | Time | Yield Range (%) |
| 1,2,4-Oxadiazoles | |||||
| Amidoxime & Acyl Chloride (Two-Step) | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | Dichloromethane or Pyridine | Room Temp. to Reflux | 1-16 h | 60-95 |
| Amidoxime & Carboxylic Acid (One-Pot with Coupling Agent) | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., HATU) | Acetonitrile or DMF | Room Temp. to 120°C | 2-24 h | 50-90 |
| Superbase-Mediated One-Pot Synthesis | Amidoxime, Carboxylic Acid Ester, NaOH | DMSO | Room Temperature | 4-24 h | 11-90 |
| Microwave-Assisted Synthesis | Carboxylic Acid, Amidoxime, HBTU, PS-BEMP | Acetonitrile | 160°C (MW) | 15 min | 80-95 |
| 1,3,4-Oxadiazoles | |||||
| Regioselective Synthesis from Thiosemicarbazide (B42300) | Thiosemicarbazide intermediate, EDC·HCl | DMSO | Not specified | Not specified | Quantitative (100:0 regioselectivity for oxadiazole) |
| Regioselective Synthesis from Thiosemicarbazide | Thiosemicarbazide intermediate, p-TsCl, Et₃N | N-methyl-2-pyrrolidone | Not specified | Not specified | High yield (4:96 regioselectivity for oxadiazole vs. thiadiazole) |
Experimental Protocols
Protocol 1: Regioselective One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles using a Superbase Medium
Objective: To synthesize a 3,5-disubstituted-1,2,4-oxadiazole with high regioselectivity by favoring O-acylation of the amidoxime.
Methodology:
-
To a solution of the amidoxime (1.0 mmol) in anhydrous DMSO (5 mL), add the carboxylic acid ester (1.2 mmol).
-
Add powdered sodium hydroxide (2.0 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrates.
-
Upon completion, pour the reaction mixture into ice-water.
-
The product may precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
Objective: To rapidly synthesize 3,5-disubstituted-1,2,4-oxadiazoles in high yields.
Methodology:
-
In a microwave-safe reaction vessel, combine the carboxylic acid (1.0 eq), amidoxime (1.1 eq), a coupling agent such as HBTU (1.1 eq), and a polymer-supported base like PS-BEMP (2.5 eq) in a suitable solvent like acetonitrile.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature and time (e.g., 120 °C for 10-20 minutes).
-
After cooling, filter the reaction mixture to remove the polymer-supported base and wash the resin with the solvent.
-
The filtrate containing the product can be purified by loading the silica-supported crude material directly onto a column for chromatography.
Protocol 3: Regioselective Synthesis of 2-Amino-1,3,4-Oxadiazoles from Acylthiosemicarbazides
Objective: To selectively synthesize a 2-amino-1,3,4-oxadiazole over the corresponding 2-amino-1,3,4-thiadiazole.
Methodology:
-
Preparation of the Acylthiosemicarbazide:
-
Dissolve the corresponding acid hydrazide (1.0 eq) in a suitable solvent like ethanol.
-
Add the isothiocyanate (1.0 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (a precipitate usually forms).
-
Collect the acylthiosemicarbazide by filtration and wash with cold ethanol.
-
-
Regioselective Cyclization:
-
React the thiosemicarbazide intermediate with EDC·HCl in DMSO to obtain the 2-amino-1,3,4-oxadiazole with high regioselectivity.[6]
-
Visualizations
Caption: Competing N- and O-acylation pathways in 1,2,4-oxadiazole synthesis.
Caption: Reagent-controlled regioselectivity in 2-amino-1,3,4-oxadiazole synthesis.
Caption: A logical workflow for troubleshooting low yields in oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Microwave Parameters for Efficient Oxadiazole Synthesis
Welcome to the technical support center for the microwave-assisted synthesis of oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for this compound compared to conventional heating methods?
A1: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods for oxadiazole synthesis. These include drastically reduced reaction times, often from hours to minutes, and improved reaction yields and product purity.[1][2][3][4][5] The efficient and uniform heating provided by microwave irradiation accelerates reaction rates and can minimize the formation of byproducts.[3][6][7][8] This method aligns with the principles of green chemistry by reducing solvent consumption and energy usage.[4][7][9][10][11]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in oxadiazole synthesis can stem from several factors. For 1,2,4-oxadiazoles, a primary cause is the cleavage of the O-acylamidoxime intermediate.[12] For both 1,2,4- and 1,3,4-oxadiazoles, harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of starting materials, intermediates, or the final product.[12][13] Inefficient cyclodehydration is another common culprit.[12]
To improve yields, consider the following:
-
Optimize Microwave Parameters: Systematically adjust the microwave power, temperature, and reaction time. Shorter reaction times at optimal temperatures can prevent decomposition.[13]
-
Reagent Choice: For 1,2,4-oxadiazoles synthesized from carboxylic acids and amidoximes, the choice of coupling reagent is critical for efficient activation of the carboxylic acid.[13]
-
Anhydrous Conditions: Ensure all solvents and reagents are dry, as the presence of moisture can lead to hydrolysis of key intermediates.[13]
Q3: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A3: A common side reaction in the synthesis of 1,2,4-oxadiazoles is the cleavage of the O-acylamidoxime intermediate, which results in the formation of the corresponding amidoxime (B1450833) and nitrile.[12] Another potential issue is the formation of the 1,3,4-thiadiazole (B1197879) isomer as an impurity when synthesizing 1,3,4-oxadiazoles, especially if sulfur-containing reagents are used or if there is sulfur contamination.[12] To minimize byproduct formation, consider using milder reaction conditions. For instance, in the synthesis of 1,2,4-oxadiazoles, a superbase system like potassium hydroxide (B78521) in DMSO can facilitate the reaction at room temperature, reducing thermal decomposition of the intermediate.[12] Microwave-assisted synthesis can also help by driving the reaction to completion more quickly, which reduces the time the intermediate is exposed to heat.[12]
Q4: How do I monitor the progress of my microwave-assisted oxadiazole synthesis?
A4: The progress of the reaction can be effectively monitored using standard chromatographic techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][13] These methods allow you to track the consumption of starting materials and the formation of the desired oxadiazole product over time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inefficient activation of the carboxylic acid (for 1,2,4-oxadiazoles).[13]- Incomplete cyclization of the intermediate.[13]- Hydrolysis of the O-acylamidoxime intermediate due to moisture.[13]- Sub-optimal reaction conditions (solvent, base).[13]- Decomposition of starting materials or product at high temperatures. | - Use a more efficient coupling agent.- Increase the reaction temperature or prolong the reaction time under careful monitoring.[13]- Ensure anhydrous (dry) reaction conditions by using dry solvents and an inert atmosphere.[13]- Perform a systematic optimization of the solvent and base.- Utilize microwave heating to accelerate the cyclization step and reduce overall heating time.[13] |
| Formation of Impurities/Byproducts | - Cleavage of the O-acylamidoxime intermediate (for 1,2,4-oxadiazoles).[12]- Formation of 1,3,4-thiadiazole isomer (for 1,3,4-oxadiazoles).[12]- Rearrangement reactions due to harsh conditions. | - Employ milder cyclodehydration conditions.[12]- Use a superbase system (e.g., KOH/DMSO) to promote the reaction at a lower temperature.[12]- Avoid prolonged heating at high temperatures.- Consider using alternative cyclodehydrating agents.[12] |
| Reaction Not Going to Completion | - Insufficient microwave power or reaction time.- Poor microwave absorption by the reaction mixture. | - Gradually increase the microwave power and/or reaction time while monitoring with TLC or LC-MS.- If using a non-polar solvent, consider adding a small amount of a polar co-solvent to improve microwave absorption. |
| Difficulty in Product Purification | - Presence of closely related byproducts.- Unreacted starting materials. | - Optimize the reaction to minimize byproduct formation.- Utilize column chromatography on silica (B1680970) gel or recrystallization for purification.[1] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for various microwave-assisted synthetic routes to 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, allowing for easy comparison.
Table 1: Microwave Parameters for 1,3,4-Oxadiazole Synthesis
| Starting Materials | Reagent/Catalyst | Solvent | Microwave Power | Reaction Time | Temperature | Yield (%) | Reference |
| Isoniazid, Aromatic Aldehyde | DMF (catalytic) | None | 300 W | 3 min | Not Specified | ~63-77% | [6] |
| N-Aryl-N'-benzoylhydrazine | Chloramine-T | Ethanol (B145695) | 300 W | 4 min | Not Specified | Not Specified | [14] |
| Acyl hydrazones, Substituted aldehydes | Solid oxidants | Solvent-free | Not Specified | 3-10 min | Not Specified | High | [3] |
| Carboxylic acids, Semicarbazide | Not Specified | Not Specified | 180 W | 3-6 min | Not Specified | High | [5] |
| Aromatic ester, Hydrazine hydrate | None | Ethanol | 100 W | 6 min | Not Specified | 92% (hydrazide) | [15] |
| Acid hydrazides, N-protected amino acids | POCl₃ | None | 100 W | 10 min | 80 °C | 85% | [15] |
Table 2: Microwave Parameters for 1,2,4-Oxadiazole Synthesis
| Starting Materials | Reagent/Catalyst | Solvent | Microwave Power | Reaction Time | Temperature | Yield (%) | Reference |
| Amidoxime, Carboxylic acid | Coupling agent, Organic base | Anhydrous solvent | Not Specified | 10-30 min | 120-160 °C | High | [1] |
| Carboxylic acid, Amidoxime | HBTU, PS-BEMP | Acetonitrile | Not Specified | 15 min | 160 °C | Near Quantitative | [2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from Hydrazides and Aldehydes [6][14]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the hydrazide (e.g., isoniazid, 0.01 mol) and an aromatic aldehyde (0.01 mol).
-
Solvent/Catalyst: Add a catalytic amount of dimethylformamide (DMF), typically a few drops.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 300 W for 3 minutes. It is advisable to apply the power in intervals (e.g., 30-second intervals) to ensure controlled heating.[14]
-
Work-up: After irradiation, allow the reaction vessel to cool to room temperature. Add ice-cold water to the reaction mixture to precipitate the solid product.
-
Purification: Filter the resulting solid, wash it with water, and recrystallize from a suitable solvent like ethanol to obtain the purified 2,5-disubstituted-1,3,4-oxadiazole.[14]
Protocol 2: Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from Amidoximes and Carboxylic Acids [1]
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0-1.2 equivalents) and a suitable coupling agent (1.1 equivalents) in an anhydrous solvent.
-
Activation: Add an organic base (e.g., DIEA, 2.0-3.0 equivalents) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Amidoxime Addition: Add the amidoxime (1.0 equivalent) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature, typically between 120-160 °C, for 10-30 minutes.
-
Work-up: After the vessel has cooled to room temperature, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[1]
Visualizations
Caption: Workflow for 1,3,4-Oxadiazole Synthesis.
Caption: Workflow for 1,2,4-Oxadiazole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. journalspub.com [journalspub.com]
- 5. Design, microwave assisted synthesis and characterization of this compound [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. ijrpas.com [ijrpas.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting the purification of oxadiazoles by column chromatography"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of oxadiazoles, particularly by column chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of oxadiazole derivatives.
Issue 1: Co-elution of Oxadiazole with Starting Materials or Byproducts
Question: My 1,2,4-oxadiazole (B8745197) derivative is co-eluting with starting materials (e.g., amidoxime, carboxylic acid) or byproducts during column chromatography. How can I improve the separation?
Answer: Co-elution is a frequent challenge that can often be resolved by systematically optimizing your chromatography conditions.
Solutions:
-
Optimize the Eluent System:
-
Gradient Elution: If you are using an isocratic system (a constant solvent mixture), switching to a gradient elution can significantly improve separation. Start with a low-polarity solvent system and gradually increase the polarity. For instance, you can begin with 5% ethyl acetate (B1210297) in hexanes and incrementally increase the ethyl acetate concentration to 10%, 20%, and so on. This helps to resolve compounds with close Rf values.[1]
-
Solvent System Modification: For non-polar to moderately polar this compound, common solvent systems include hexane/ethyl acetate or cyclohexane/ethyl acetate. To fine-tune the separation, you can introduce a third solvent, such as dichloromethane (B109758) (DCM) or methanol (B129727), in small amounts.[1] For more polar derivatives, systems like DCM/methanol or ethyl acetate/methanol are often effective.[1]
-
Use of Additives:
-
For basic this compound or to reduce tailing, add a small amount of triethylamine (B128534) (TEA), typically 0.1-1%, to the eluent.[1][2]
-
For acidic this compound, adding a small amount of acetic acid or formic acid can improve the separation.[1]
-
-
-
Change the Stationary Phase:
-
Alumina (B75360): If you suspect your oxadiazole derivative is sensitive to the acidic nature of silica (B1680970) gel, which can sometimes cause degradation, consider using neutral or basic alumina as the stationary phase.[1][3]
-
Reverse-Phase Silica (C18): For highly polar or water-soluble this compound, reverse-phase chromatography may provide a better separation. This technique uses a non-polar stationary phase (like C18 silica) with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient.[1]
-
Amine-functionalized Silica: For basic this compound, amine-functionalized silica gel can be highly effective in improving purification.[2]
-
-
Improve Sample Loading Technique:
-
Dry Loading (Pre-adsorption): This method is particularly useful for compounds that are not very soluble in the initial, non-polar chromatography solvent. By pre-adsorbing your crude product onto a small amount of silica gel, you can often achieve better band resolution on the column.[1]
-
Issue 2: Low Recovery of the Oxadiazole Product
Question: I am experiencing a low yield of my purified oxadiazole after column chromatography. What are the potential causes and solutions?
Answer: Low recovery can stem from several factors, including irreversible adsorption to the stationary phase, product degradation, or inefficient elution.
Solutions:
-
Irreversible Adsorption: Some this compound may bind strongly to the acidic sites on silica gel.
-
Product Degradation: The 1,2,4-oxadiazole ring can be sensitive to harsh pH conditions and prolonged exposure to the acidic surface of silica gel.[3][4][5]
-
Speed of Purification: Try to run the column as quickly as possible without sacrificing separation.
-
Alternative Stationary Phases: Using alumina or reverse-phase silica can prevent acid-catalyzed degradation.[1]
-
-
Inefficient Elution: The chosen solvent system may not be polar enough to elute your compound effectively.
-
TLC Optimization: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running the column. A good Rf value for your target compound is typically between 0.2 and 0.4.[3]
-
Methanol Purge: If you suspect your compound is still on the column after your planned elution, you can try flushing the column with a very polar solvent like 100% methanol to wash off any remaining material.
-
Issue 3: The Purified Oxadiazole is an Oil Instead of a Solid
Question: My purified oxadiazole is an oil, making it difficult to handle and dry completely. How can I solidify my product?
Answer: An oily product often indicates the presence of residual solvents or impurities. Several techniques can be employed to induce solidification.
Solutions:
-
Trituration: This is often the first method to try. It involves stirring the oil with a solvent in which your oxadiazole is insoluble or sparingly soluble, while the impurities are soluble.
-
Recommended Solvents: Good starting points for trituration are hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.[1]
-
-
Solvent Evaporation with a Co-solvent: High-boiling point solvents like DMF or DMSO can be trapped in your product, resulting in an oil.
-
Azeotropic Removal: Dissolve the oily product in a volatile solvent like DCM or ethyl acetate. Add a non-polar co-solvent such as toluene (B28343) and evaporate the mixture under reduced pressure. The toluene will form an azeotrope with many high-boiling solvents, aiding their removal. This process can be repeated several times.[1]
-
-
Short Silica Gel Plug: If trituration fails, a quick filtration through a short plug of silica gel can remove highly polar impurities that may be preventing crystallization.[1]
Data Presentation
Table 1: Common Solvent Systems for Oxadiazole Purification by Column Chromatography
| Polarity of Oxadiazole | Common Solvent Systems | Additives (if needed) |
| Non-polar to Moderately Polar | Hexane/Ethyl Acetate, Cyclohexane/Ethyl Acetate | 0.1-1% Triethylamine (for basic compounds) |
| Moderately Polar to Polar | Dichloromethane/Methanol, Ethyl Acetate/Methanol | 0.1-1% Acetic Acid (for acidic compounds) |
| Highly Polar / Water-Soluble | Water/Acetonitrile (Reverse Phase), Water/Methanol (Reverse Phase) | --- |
Table 2: Troubleshooting Summary for Common Column Chromatography Issues
| Issue | Potential Cause | Recommended Solution(s) |
| Co-elution | Similar polarities of compounds | Gradient elution, modify solvent system, change stationary phase (Alumina, C18) |
| Tailing of Basic Compounds | Interaction with acidic silica | Add 0.1-1% Triethylamine to the eluent |
| Low Recovery | Irreversible adsorption, degradation | Use a different stationary phase (Alumina), deactivate silica with a base |
| Product is an Oil | Residual high-boiling solvents, impurities | Trituration, azeotropic removal with a co-solvent, short silica plug filtration |
Experimental Protocols
Protocol 1: Column Chromatography of a Moderately Polar Oxadiazole
-
Slurry Preparation: In a beaker, add silica gel to a small amount of your initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate). Swirl to create a uniform slurry.[1]
-
Column Packing: Pour the slurry into the chromatography column. Gently tap the side of the column to ensure even packing and remove any air bubbles. Add more eluent and allow it to drain until the solvent level is just above the top of the silica bed.[1]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude oxadiazole derivative in a volatile solvent like dichloromethane (DCM).[1]
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.[1]
-
Carefully add this powder to the top of the packed column.[1]
-
-
Elution: Carefully add the eluent to the top of the column. Start with your low-polarity solvent system and gradually increase the polarity based on your TLC analysis (e.g., from 5% ethyl acetate in hexanes to 10%, then 20%, etc.).[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.[6]
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.[1][6]
Protocol 2: Recrystallization of an Oxadiazole
-
Solvent Selection: The ideal recrystallization solvent should dissolve your oxadiazole well at high temperatures but poorly at low temperatures.[1] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to find a suitable one. A two-solvent system can also be used.[1]
-
Dissolution: Place the crude oxadiazole in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound just dissolves completely.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.[6]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1][6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1][6]
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: A troubleshooting decision tree for the purification of this compound.
Caption: Logical relationships between issues, causes, and solutions in oxadiazole chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a TLC solvent system for my oxadiazole? A1: A good starting point for many oxadiazole derivatives is a mixture of ethyl acetate and hexane. For a typical column, aim for an Rf value of your desired compound between 0.2 and 0.4 in the chosen solvent system to achieve good separation.[3]
Q2: Can I use an acid/base extraction to purify my oxadiazole before chromatography? A2: Yes, this can be a very effective pre-purification step. For example, some oxadiazol-5-ones have an acidic proton. By treating an organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate), you can extract the deprotonated product into the aqueous layer, leaving neutral and basic impurities behind in the organic layer.[3] Subsequent acidification of the aqueous layer will precipitate your product, which can then be further purified if necessary. This can also work in reverse to remove acidic or basic impurities.
Q3: My oxadiazole seems to be degrading on the silica gel. What are the signs, and what can I do? A3: Signs of degradation on silica gel include streaking on the TLC plate, the appearance of new spots after spotting and letting the plate sit for some time before developing, and low recovery from the column. The 1,2,4-oxadiazole ring can be susceptible to ring-opening under both strongly acidic and basic conditions.[3][4] To mitigate this, you can use a less acidic stationary phase like neutral alumina, or add a modifier like triethylamine to your eluent to neutralize the acidic sites on the silica.[1][3]
Q4: What are some alternative purification techniques if column chromatography fails? A4: If column chromatography does not provide adequate separation, consider the following:
-
Recrystallization: This is an excellent method for purifying solid compounds and can be very effective at removing small amounts of impurities.[6]
-
Preparative HPLC: For very challenging separations of closely related compounds, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[3]
-
Trituration: As mentioned earlier, this is a simple and effective method for purifying a compound from soluble impurities, especially when the product is an oil.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
"strategies to minimize dimer formation in nitrile oxide cycloadditions for oxadiazoles"
Welcome to the technical support center for nitrile oxide cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 1,2,4-oxadiazoles, with a focus on minimizing the formation of furoxan dimers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Significant Formation of Furoxan (Dimer) Byproduct
Question: I am observing a large amount of furoxan dimer in my reaction, reducing the yield of the desired 1,2,4-oxadiazole. How can I suppress this side reaction?
Answer: The dimerization of nitrile oxides to form furoxans is a common competing reaction in 1,3-dipolar cycloadditions. This occurs when the nitrile oxide reacts with itself instead of the intended nitrile dipolarophile.[1][2] Here are several strategies to minimize furoxan formation:
-
In Situ Generation and Slow Addition: The most effective strategy is the in situ generation of the nitrile oxide in the presence of the nitrile.[1][3] This can be achieved by the slow addition of the nitrile oxide precursor (e.g., a hydroximoyl chloride) to a solution containing the nitrile and a base. This technique keeps the instantaneous concentration of the nitrile oxide low, thus reducing the rate of dimerization.[1]
-
Use of Excess Dipolarophile: Increasing the concentration of the nitrile (the dipolarophile) can favor the desired [3+2] cycloaddition over dimerization.[2][3] Using the nitrile as the solvent or in a large excess increases the probability of the nitrile oxide reacting with the nitrile rather than another molecule of itself.[2]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes favor the desired cycloaddition over the dimerization pathway.[1] Many nitrile oxide generation methods are performed at 0°C or even lower to minimize decomposition and side reactions.[3]
-
Solvent: The choice of solvent can influence the stability and reactivity of the nitrile oxide. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dioxane are generally preferred.[3] Protic solvents can potentially react with the nitrile oxide.
-
-
Catalysis: Platinum(IV) catalysts have been reported to promote the desired [3+2] cycloaddition over the dimerization of nitrile oxides.[1]
Issue 2: Low or No Yield of the Desired 1,2,4-Oxadiazole Product
Question: My reaction is not producing the expected 1,2,4-oxadiazole, or the yield is very low. What are the possible causes and solutions?
Answer: Low or no yield can be attributed to several factors, including the instability of the nitrile oxide intermediate and suboptimal reaction conditions.
-
Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can decompose, especially at elevated temperatures.[3]
-
Slow Generation of Nitrile Oxide: If the nitrile oxide is generated too slowly, its concentration may be too low for efficient trapping by the nitrile, allowing dimerization or decomposition to dominate.[3]
-
Solution: Optimize the rate of addition of reagents. For instance, when using dehydrohalogenation of hydroxamoyl halides, adjust the base addition rate to maintain a sufficient concentration of the nitrile oxide.[3] Alternatively, consider a faster generation method, such as the oxidation of aldoximes with a stronger oxidizing agent.[3]
-
-
Purity of Starting Materials: Impurities in the starting materials (e.g., aldoxime, hydroxamoyl chloride) can interfere with the reaction.
-
Solution: Ensure the purity of all reagents and solvents before starting the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of nitrile oxide dimerization?
A1: Nitrile oxides dimerize to form furoxans (1,2,5-oxadiazole-2-oxides). This is a [3+2] cycloaddition reaction where one molecule of nitrile oxide acts as the 1,3-dipole and a second molecule acts as the dipolarophile.
Q2: How does steric hindrance affect nitrile oxide dimerization?
A2: Steric bulk on the substituent (R group) of the nitrile oxide (R-CNO) can significantly hinder the dimerization process. Large, bulky groups make it sterically difficult for two nitrile oxide molecules to approach each other in the required orientation for dimerization.[3] This is why nitrile oxides with bulky substituents, such as a mesityl group, are often more stable and can sometimes be isolated.[3]
Q3: Can nitrile oxide dimerization be completely avoided?
A3: While complete avoidance can be challenging, dimerization can often be minimized to a negligible level. The most effective strategy is the in situ generation and trapping of the nitrile oxide in the presence of a high concentration of the nitrile dipolarophile.[3]
Q4: Are there any "green" or environmentally friendly methods for generating nitrile oxides?
A4: Yes, there is growing interest in developing more sustainable methods. One such approach involves the use of Oxone® (a potassium triple salt: 2KHSO₅·KHSO₄·K₂SO₄) in conjunction with sodium chloride for the oxidation of aldoximes.[3][4] This method is advantageous as it uses readily available, inexpensive, and environmentally benign reagents and can often be performed under mild conditions.[3][4]
Data Presentation
The following tables summarize quantitative data from various studies, demonstrating the effect of different reaction conditions on the yield of 1,2,4-oxadiazoles and the suppression of dimer formation.
Table 1: Effect of Base on the Yield of 3,5-Disubstituted-1,2,4-Oxadiazoles
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (B128534) | Toluene | 110 | 12 | 75 |
| 2 | DBU | THF | 66 | 8 | 82 |
| 3 | K₂CO₃ | DMF | 100 | 6 | 88 |
| 4 | TBAF | THF | 25 | 12 | 92 |
Note: This table is a representative summary based on typical outcomes in oxadiazole synthesis. Actual yields will vary depending on the specific substrates used.
Table 2: Comparison of Nitrile Oxide Generation Methods and Yields of Cycloadducts
| Method | Precursor | Reagents/Conditions | Typical Yields (%) | Advantages | Disadvantages |
| Oxidation of Aldoximes | Aldoximes | NaCl, Oxone®, Na₂CO₃, MeCN/H₂O | 63-95[5] | "Green" protocol, readily available reagents[5] | May require aqueous conditions |
| Dehydrohalogenation | Hydroximoyl chlorides | Triethylamine, 0°C to RT | 70-90 | Well-established, high yields | Precursor synthesis required |
| Dehydration of Nitroalkanes | Primary Nitroalkanes | Phenyl isocyanate, Et₃N | 60-85 | Readily available starting materials | Can require harsh conditions |
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide via Dehydrohalogenation of a Hydroximoyl Chloride
This protocol describes a general procedure for the synthesis of a 3,5-disubstituted-1,2,4-oxadiazole by the slow addition of a base to a mixture of a hydroximoyl chloride and a nitrile.
-
Reaction Setup: A solution of the desired nitrile (5-10 equivalents) in an anhydrous aprotic solvent (e.g., THF, DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The hydroximoyl chloride (1 equivalent) is then added to this solution.
-
Cooling: The reaction mixture is cooled to 0°C in an ice bath.
-
Slow Addition of Base: A solution of a tertiary amine base, such as triethylamine (1.1 equivalents), in the same anhydrous solvent is added dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, the triethylammonium (B8662869) chloride salt is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 2: "Green" Synthesis of 1,2,4-Oxadiazoles using Oxone®
This protocol outlines a more environmentally friendly approach for the synthesis of 1,2,4-oxadiazoles from an aldoxime and a nitrile.
-
Reaction Mixture: In a round-bottom flask, the aldoxime (1 equivalent), the nitrile (3-5 equivalents), sodium chloride (1 equivalent), and sodium carbonate (2 equivalents) are mixed in an aqueous acetonitrile (B52724) solution (e.g., 1:1 MeCN/H₂O).
-
Addition of Oxidant: A solution of Oxone® (1.1 equivalents) in water is added portion-wise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS. The reaction time can vary from 1 to 12 hours.
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1,2,4-oxadiazole.
Visualizations
Caption: Troubleshooting workflow for minimizing furoxan dimer formation.
Caption: Competing reaction pathways for in situ generated nitrile oxide.
Caption: A generalized experimental workflow for the synthesis of 1,2,4-oxadiazoles.
References
Technical Support Center: Refining Oxadiazole Synthesis Work-up for Improved Purity
Welcome to the technical support center for oxadiazole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their work-up procedures and enhance the purity of their synthesized oxadiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in oxadiazole synthesis?
A1: Common impurities can be broadly categorized as unreacted starting materials, byproducts from side reactions, and residual reagents. For 1,2,4-oxadiazoles, cleavage of the O-acylamidoxime intermediate can lead to corresponding amidoxime (B1450833) and nitrile impurities.[1] In the synthesis of 1,3,4-oxadiazoles, particularly when using sulfur-containing reagents, the formation of the corresponding 1,3,4-thiadiazole (B1197879) is a frequent byproduct.[1]
Q2: My final oxadiazole product is an oil or a gummy solid. What can I do to solidify it?
A2: An oily or gummy product often indicates the presence of impurities or residual solvent.[2] The first technique to try is trituration. This involves stirring the crude product with a solvent in which your desired compound is insoluble, but the impurities are soluble.[2] Good starting solvents for trituration include hexanes, diethyl ether, or a mixture of ethyl acetate (B1210297) and hexanes.[2] If trituration fails, solvent evaporation with a co-solvent like toluene (B28343) can help remove high-boiling point solvents such as DMF or DMSO, which may be trapping your product as an oil.[2]
Q3: I'm losing a significant amount of my product during recrystallization. How can I improve the yield?
A3: Low recovery during recrystallization is often due to using too much solvent, choosing a suboptimal solvent system, or cooling the solution too quickly.[2][3] The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures.[2] It is recommended to test various solvents on a small scale. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.[2] Ensure you are using the minimum amount of hot solvent necessary to dissolve your product.
Q4: Under what conditions is the oxadiazole ring susceptible to hydrolysis?
A4: The oxadiazole ring is generally stable but can be prone to hydrolysis under harsh pH conditions, particularly in the presence of strong acids or bases.[3][4][5] For some 1,2,4-oxadiazol-5-ones, maximum stability is observed in a pH range of 3-5.[3] It is advisable to avoid prolonged exposure to strongly acidic or basic aqueous solutions during the work-up procedure to prevent ring-opening.[3]
Troubleshooting Guides
Problem 1: Persistent Impurities After Standard Work-up
Question: I've performed a standard aqueous work-up, but my crude product is still impure according to TLC and/or NMR analysis. What are the next steps?
Answer: If a standard work-up is insufficient, a more targeted purification strategy is necessary. The choice of method will depend on the nature of the impurities.
-
For Basic Impurities: If you suspect basic impurities (e.g., residual amines), wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl, during liquid-liquid extraction.[2]
-
For Acidic Impurities: To remove acidic impurities, wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[3]
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[1] A systematic approach to developing a column chromatography method is outlined in the experimental protocols section.
-
Recrystallization: If your product is a solid, recrystallization is a powerful technique for removing small amounts of impurities.[1] Guidance on solvent selection is provided in the FAQs and the experimental protocols section.
Problem 2: Difficulty Removing Excess Hydrazine (B178648) Hydrate (B1144303)
Question: My reaction requires an excess of hydrazine hydrate, and I am struggling to remove it from my product, which is a hydrazide intermediate for 1,3,4-oxadiazole (B1194373) synthesis.
Answer: Hydrazine hydrate is a polar and reactive reagent that can be challenging to remove. Here are several methods to address this issue:
-
Aqueous Extraction: If your product is not soluble in water, you can precipitate it by adding water to the reaction mixture and then collecting the solid by filtration.[6] Alternatively, if your product is soluble in an organic solvent immiscible with water, you can perform multiple washes with water or brine to extract the hydrazine hydrate into the aqueous layer.[7][8]
-
Azeotropic Distillation: For stubborn cases, azeotropic distillation can be employed. By dissolving the product in a solvent like xylene and distilling, the xylene will form an azeotrope with the hydrazine, aiding in its removal.[9]
-
Acid-Base Extraction: An extraction with a dilute acid (e.g., 1 M HCl) can be used to protonate the basic hydrazine, moving it into the aqueous phase.[7] However, care must be taken to ensure your product is stable to these conditions and does not also partition into the aqueous layer.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Oxadiazoles
| Polarity of Oxadiazole | Recommended Mobile Phase System | Modifiers | Reference(s) |
| Non-polar to Moderately Polar | Hexane (B92381)/Ethyl Acetate | - | [10][11][12] |
| Moderately Polar | Dichloromethane/Methanol | 0.1-1% Triethylamine (for basic compounds) or Acetic Acid (for acidic compounds) | [2] |
| Polar/Water-Soluble | Water/Acetonitrile or Water/Methanol (Reverse-Phase) | - | [2] |
Table 2: Suggested Solvents for Recrystallization and Trituration
| Technique | Recommended Solvents | Reference(s) |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexanes, DMF/Ethanol, Ethanol/Water | [2][10][13] |
| Trituration | Hexanes, Diethyl Ether, Ethyl Acetate/Hexanes mixture | [2] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Work-up
This protocol is a standard procedure to separate the crude oxadiazole product from a reaction mixture and remove water-soluble impurities.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by pouring it into cold water or ice water.[1][14]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1][14] Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic layers. Wash the combined organic phase sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.[1][14]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[14]
Protocol 2: Purification by Column Chromatography
This protocol provides a general workflow for purifying oxadiazole derivatives using silica (B1680970) gel column chromatography.
-
Solvent System Selection: Determine an appropriate mobile phase (solvent system) using Thin Layer Chromatography (TLC). A good Rf value for the desired compound is typically between 0.2 and 0.4.[3] Gradients of ethyl acetate in hexane are a common starting point.[3][11]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase. Pour the slurry into the column and allow it to pack, ensuring a flat and crack-free bed.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the product onto a small amount of silica gel before carefully adding it to the top of the column.[2][12]
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified oxadiazole.
Visualizations
Caption: A typical workflow for the aqueous work-up of an oxadiazole synthesis.
Caption: Decision tree for purifying an oily or impure oxadiazole product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Process Improvement for the Industrial Synthesis of Oxadiazole Intermediates
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the industrial synthesis of oxadiazole intermediates.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of oxadiazole intermediates, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,3,4-Oxadiazole (B1194373)
Question: My reaction to synthesize a 2,5-disubstituted-1,3,4-oxadiazole from a diacylhydrazine is resulting in a low yield. What are the potential causes and how can I improve the yield?
Answer: Low yields in the cyclodehydration of 1,2-diacylhydrazines are a common issue. The problem often lies in the choice of cyclodehydrating agent and the reaction conditions.
Potential Causes and Solutions:
-
Inefficient Cyclodehydrating Agent: The reagent used to facilitate the removal of water and subsequent ring closure may not be effective for your specific substrate.
-
Solution: A variety of cyclodehydrating agents can be employed. Common choices include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA).[1][2] More modern and milder reagents like XtalFluor-E ([Et₂NSF₂]BF₄) and SO₂F₂ have also been shown to be effective and may improve yields, particularly for sensitive substrates.[3][4] The use of acetic acid as an additive has been found to generally improve yields when using XtalFluor-E.[4]
-
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic media can lead to the decomposition of starting materials, intermediates, or the final product.[1]
-
Incomplete Reaction: The reaction may not have gone to completion.
Issue 2: Formation of 1,3,4-Thiadiazole (B1197879) Impurity
Question: I am observing a significant amount of a sulfur-containing impurity in my 1,3,4-oxadiazole synthesis. How can I minimize the formation of the corresponding 1,3,4-thiadiazole?
Answer: The formation of a 1,3,4-thiadiazole byproduct is a common issue when using sulfur-containing reagents or starting from thiosemicarbazide (B42300) precursors.[1][9]
Potential Causes and Solutions:
-
Use of Sulfur-Containing Reagents: Reagents like Lawesson's reagent or P₄S₁₀, sometimes used with the intention of forming an oxadiazole from a diacylhydrazine, can lead to the formation of the more thermodynamically stable thiadiazole ring.[1]
-
Starting from Acylthiosemicarbazides: When the synthetic route involves an acylthiosemicarbazide intermediate, competitive cyclization can lead to both the 2-amino-1,3,4-oxadiazole and the 2-amino-1,3,4-thiadiazole.[9]
-
Solution: The choice of cyclizing agent is critical for regioselectivity. Oxidative cyclization using reagents like iodine in the presence of a base is a standard method to favor the formation of the 2-amino-1,3,4-oxadiazole.[1] Another effective oxidizing agent for the cyclization of acylthiosemicarbazides is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which is reported to give excellent yields.[9]
-
Issue 3: Difficulty in Product Purification
Question: My crude oxadiazole product is an oil or co-elutes with starting materials during column chromatography. How can I effectively purify my product?
Answer: Purification of oxadiazole derivatives can be challenging due to the presence of impurities, residual solvents, or byproducts.[10]
Potential Causes and Solutions:
-
Oily or Gummy Product: This often indicates the presence of impurities or high-boiling point solvents like DMF or DMSO.[10]
-
Solution:
-
Trituration: Stir the crude oil with a solvent in which the desired product is insoluble or sparingly soluble, while the impurities are soluble. Good starting solvents for trituration include hexanes, diethyl ether, or a mixture of ethyl acetate (B1210297) and hexanes.[10]
-
Solvent Evaporation with a Co-solvent: To remove residual high-boiling solvents, dissolve the oily product in a volatile solvent like dichloromethane (B109758) (DCM) and add a non-polar co-solvent like toluene. Evaporating the solvents under reduced pressure can help remove the high-boiling solvent as an azeotrope.[10]
-
-
-
Co-elution during Column Chromatography: Starting materials, such as amidoximes or carboxylic acids, or byproducts may have similar polarities to the desired oxadiazole.[10]
-
Solution:
-
Acid/Base Extraction: An acid wash (e.g., 1 M HCl) can remove basic impurities, while a base wash (e.g., saturated sodium bicarbonate) can remove acidic impurities like unreacted carboxylic acid.[10] For certain oxadiazoles with an acidic N-H proton, treatment with a mild aqueous base can extract the product into the aqueous layer as a salt, leaving neutral and basic impurities in the organic layer.[11]
-
Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. Gradients of ethyl acetate in hexane (B92381) or cyclohexane (B81311) are commonly used for 1,2,4-oxadiazole (B8745197) derivatives.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the synthesis of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles?
A1: The primary difference lies in the starting materials and the bond disconnections. The most common route to 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with an acylating agent, followed by cyclodehydration of the resulting O-acylamidoxime intermediate.[7][12] In contrast, 1,3,4-oxadiazoles are typically synthesized via the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones.[3][13]
Q2: What are the advantages of using microwave-assisted synthesis for this compound?
A2: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times (from hours to minutes), often leading to higher yields and cleaner reaction profiles due to the reduced likelihood of side reactions and product degradation.[6][14]
Q3: Are there any green chemistry approaches for the synthesis of this compound?
A3: Yes, several green chemistry approaches have been developed. These include microwave-assisted synthesis, which reduces energy consumption and often the need for solvents.[14] Ultrasound-assisted synthesis is another energy-efficient method.[14] Additionally, the development of reactions that can be performed in more environmentally benign solvents, such as water or ethanol-water mixtures, contributes to greener synthetic protocols.[9][15]
Q4: What are the safety precautions for handling cyanogen (B1215507) bromide, a reagent sometimes used in the synthesis of 2-amino-1,3,4-oxadiazoles?
A4: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated chemical fume hood.[16][17] Personal protective equipment, including chemical splash goggles, appropriate gloves (double-gloving is recommended), and a lab coat, is mandatory.[16][17] It is crucial to avoid contact with acids, as this can release highly toxic hydrogen cyanide gas.[16] Cyanogen bromide is also moisture-sensitive and should be stored in a cool, dry, well-ventilated area, preferably in a desiccator.[16] It is recommended to prepare it just before use as it can become unstable upon standing.[18]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 2,5-Disubstituted-1,3,4-Oxadiazoles
| Entry | R' | Microwave Time (min) | Microwave Yield (%) | Conventional Time (h) | Conventional Yield (%) |
| a | C₆H₅ | 12 | 92 | 6 | 81 |
| b | o-NO₂C₆H₄ | 9 | 96 | 5 | 86 |
| c | o-BrC₆H₄ | 12 | 92 | 6 | 76 |
| d | m-BrC₆H₄ | 12 | 87 | 6 | 71 |
| e | p-BrC₆H₄ | 12 | 85 | 6 | 68 |
Data adapted from a study on the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[6]
Table 2: Effect of Cyclodehydrating Agent on the Yield of 2,5-Dialkyl-1,3,4-oxadiazoles
| Entry | Starting Material | Reagent | Solvent | Yield (%) |
| 1 | N,N'-di(bromoacetyl)hydrazine | POCl₃ | Toluene | 40 |
| 2 | N,N'-di(bromoacetyl)hydrazine | POCl₃ | Solvent-free | 65 |
| 3 | N,N'-di(3-bromopropionyl)hydrazine | POCl₃ | Toluene | 55 |
| 4 | N,N'-di(3-bromopropionyl)hydrazine | POCl₃ | Solvent-free | 76 |
Data adapted from a study on the synthesis of 2,5-dialkyl-1,3,4-oxadiazole derivatives.[19]
Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Cyclodehydration of 1,2-Diacylhydrazines using POCl₃
Objective: To synthesize a 2,5-disubstituted-1,3,4-oxadiazole from the corresponding 1,2-diacylhydrazine.
Methodology:
-
To a 1,2-diacylhydrazine (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.[9]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and a dilute solution of sodium bicarbonate until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1]
Protocol 2: Synthesis of 2-Amino-1,3,4-Oxadiazoles via Oxidative Cyclization of Acylthiosemicarbazides using Iodine
Objective: To selectively synthesize a 2-amino-1,3,4-oxadiazole from an acylthiosemicarbazide precursor.
Methodology:
-
Suspend the acylthiosemicarbazide (1.0 eq) in ethanol (B145695).
-
Add an aqueous solution of sodium hydroxide (B78521) (e.g., 4 N) to dissolve the starting material.
-
To this solution, add a solution of iodine in potassium iodide dropwise at room temperature until a persistent iodine color is observed.[1]
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After cooling, if the product precipitates, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Collect the crude product by filtration, wash with water, a dilute solution of sodium thiosulfate (B1220275) (to remove excess iodine), and then with water again.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or DMF/ethanol).[1]
Mandatory Visualization
Caption: General experimental workflow for the synthesis of 1,3,4-oxadiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 14. journalspub.com [journalspub.com]
- 15. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. in.nau.edu [in.nau.edu]
- 17. fishersci.com [fishersci.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. mdpi.com [mdpi.com]
"addressing stability issues of oxadiazole compounds in solution"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxadiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common stability issues encountered in solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: Why are oxadiazole rings, particularly the 1,3,4-oxadiazole (B1194373) isomer, commonly used in drug design?
A1: The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound that is considered a valuable pharmacophore in medicinal chemistry. It is often used as a bioisostere—a replacement for functional groups like esters and amides. This substitution can enhance metabolic stability by avoiding hydrolysis by esterases or amidases. The ring system is generally stable, electron-deficient, and can participate in various non-covalent interactions, making it an attractive scaffold for developing new therapeutic agents.
Q2: Which oxadiazole isomer is the most stable in solution?
A2: Among the common isomers, the 1,3,4-oxadiazole is generally the most stable. The 1,2,4-oxadiazole (B8745197) isomer is also thermodynamically stable but can be more susceptible to chemical and metabolic degradation due to lower aromaticity. The 1,2,3-oxadiazole (B8650194) isomer is known to be unstable.
Q3: What are the primary degradation pathways for oxadiazole compounds in solution?
A3: The main degradation pathways are:
-
Hydrolysis: The oxadiazole ring can undergo cleavage, particularly under acidic or basic conditions. This is a significant issue for 1,2,4-oxadiazoles, which can open to form aryl nitriles.
-
Enzymatic Degradation: Certain enzymes can catalyze the hydrolysis of the oxadiazole ring. For example, Histone Deacetylase 6 (HDAC6) has been shown to hydrolyze some 1,3,4-oxadiazole-based inhibitors into acylhydrazides.
-
Photodegradation: Some oxadiazole derivatives are sensitive to UV light and can undergo photoisomerization or degradation into open-chain products.
Troubleshooting Guide: Degradation in Solution
This guide addresses the common problem of compound degradation during experiments.
Problem: My oxadiazole compound is showing significant degradation in my aqueous assay buffer.
This is a frequent issue, often related to the pH of the solution. The troubleshooting workflow below can help you identify and solve the problem.
Detailed Troubleshooting Steps
-
Confirm the Degradation Pathway: The primary cause of instability for many 1,2,4-oxadiazoles in aqueous solutions is pH-dependent hydrolysis. The ring is susceptible to nucleophilic attack, leading to ring cleavage.
-
Under acidic conditions (low pH): The N-4 atom of the 1,2,4-oxadiazole ring becomes protonated. This activates the ring for nucleophilic attack, causing it to open and form an aryl nitrile degradation product.
-
Under basic conditions (high pH): Nucleophilic attack occurs on a methine carbon, which, in the presence of a proton donor like water, facilitates ring opening to also generate the nitrile product. In the absence of a proton donor (e.g., in dry acetonitrile), the compound may remain stable.
-
-
Evaluate Isomer Choice: If you are working with a 1,2,4-oxadiazole and experiencing stability issues, consider synthesizing its 1,3,4-oxadiazole isomer. The 1,3,4-isomer is often more chemically and metabolically robust.
Data Presentation: Stability Comparison
Table 1: General Property Comparison of 1,2,4- vs. 1,3,4-Oxadiazole Isomers
| Property | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | Rationale / Reference |
| Chemical Stability | Generally less stable; prone to pH-dependent hydrolysis. | Generally more stable and resistant to hydrolysis. | 1,3,4-oxadiazole is the most stable isomeric structure. |
| Metabolic Stability | Often lower; can be a substrate for metabolic enzymes. | Often higher; used as a bioisostere to block metabolism. | The 1,3,4-isomer is more metabolically robust. |
| Aqueous Solubility | Typically lower. | Often higher. | Property can be influenced by the specific substituents. |
Table 2: Example Data from a Forced Degradation Study of a 1,3,4-Oxadiazole Derivative
This table shows typical results from a study designed to identify potential degradation pathways under various stress conditions. The analysis is typically performed by a stability-indicating HPLC method.
| Stress Condition | Parameters | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 65.28 ± 3.65 | |
| Alkali Hydrolysis | 0.1 N NaOH | 29.36 ± 1.25 | |
| Oxidative | 3% H₂O₂ at RT for 24h | 41.58 ± 1.58 | |
| Thermal | 60°C for 24h | 47.58 ± 1.25 | |
| Humidity | Room Temp for 7 days | 56.28 ± 2.58 | |
| Photolytic | UV Light | Resistant |
Data adapted from a study on 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine. Degradation percentages can vary significantly based on the specific compound structure.
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of an oxadiazole compound and to develop a stability-indicating analytical method, such as RP-HPLC.
1. Materials and Reagents:
-
Oxadiazole test compound
-
HPLC-grade acetonitrile (B52724) (ACN), methanol, and water
-
Reagents for stress conditions: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Buffer components (e.g., orthophosphoric acid) for the mobile phase
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent or diluent.
-
Stress Samples: For each condition, mix an aliquot of the stock solution with the stressor.
-
Acidic: Mix with 0.1 N HCl and keep for a defined period (e.g., 5 hours) at room temperature.
-
Basic: Mix with 0.1 N NaOH. After the defined period, neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Oxidative: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Store the stock solution at an elevated temperature (e.g., 60°C) for 24 hours.
-
Control: Keep the stock solution at room temperature, protected from light.
-
3. HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A suitable gradient or isocratic mixture, such as Acetonitrile:Methanol:0.1% Orthophosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV detector at a suitable wavelength.
-
Procedure: Inject equal volumes of the control and stressed samples into the HPLC system.
4. Data Analysis:
-
Calculate the percentage of degradation for each stress condition by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Analyze the chromatograms for the appearance of new peaks (degradants) and ensure the analytical method can resolve the parent peak from all degradant peaks (specificity).
Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol measures metabolic stability by monitoring the disappearance of the parent compound over time when incubated with HLMs.
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLMs), stored at -80°C
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH regenerating solution (Cofactor)
-
Ice-cold acetonitrile (ACN) with an internal standard (for quenching the reaction)
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
2. Experimental Procedure:
-
Preparation: Thaw HLMs on ice. Dilute the HLM stock to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the diluted HLM solution and the test compound (final concentration typically 1 µM). Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution. This is time point T=0.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard. The ACN precipitates the microsomal proteins, halting all enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3. Data Analysis:
-
Quantify the peak area of the test compound relative to the internal standard at each time point.
-
Determine the percentage of the parent compound remaining at each time point compared to the T=0 sample.
-
Calculate
Validation & Comparative
A Comparative Guide to the Anticancer Activity of Novel 1,3,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole (B1194373) scaffold is a prominent heterocyclic nucleus in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1] This guide provides a comparative analysis of the anticancer activity of recently developed 1,3,4-oxadiazole derivatives, supported by experimental data from various studies. The information is intended to assist researchers in identifying promising lead compounds and understanding their mechanisms of action.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various novel 1,3,4-oxadiazole derivatives against several human cancer cell lines. This data allows for a direct comparison of the potency of these compounds against different cancer types and in relation to standard chemotherapeutic agents.
Table 1: Anticancer Activity against Breast Cancer Cell Lines (MCF-7)
| Compound/Derivative | IC50 (µM) vs. MCF-7 | Standard Drug | IC50 (µM) of Standard | Reference |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | 0.34 | - | - | [2] |
| Naproxen-based 1,3,4-oxadiazole derivative 15 | 2.13 | Doxorubicin | - | [3] |
| Benzimidazole-based 1,3,4-oxadiazole derivative 46-48 | 2.39 - 10.98 | - | - | [4] |
| 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[1][4][5]oxadiazole-2-thione 5a | 7.52 | - | - | [6] |
| Caffeic acid-based 1,3,4-oxadiazole 5 | 30.9 | - | - | [7] |
Table 2: Anticancer Activity against Liver Cancer Cell Lines (HepG2)
| Compound/Derivative | IC50 (µM) vs. HepG2 | Standard Drug | IC50 (µM) of Standard | Reference |
| Naproxen-based 1,3,4-oxadiazole derivative 15 | 1.63 | Doxorubicin | 1.62 | [3] |
| Benzimidazole-based 1,3,4-oxadiazole derivative 46-48 | 4.57 - 16.35 | - | - | [4] |
| Oxadiazole derivative 8f | 5.36 | Colchicine | >10 | [1] |
| 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[1][4][5]oxadiazole-2-thione 5a | 12.01 | - | - | [6] |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | >50 (vs HepG2), 27.5 (vs HCCLM3) | - | - | [8][9] |
Table 3: Anticancer Activity against Lung Cancer Cell Lines (A549)
| Compound/Derivative | IC50 (µM) vs. A549 | Standard Drug | IC50 (µM) of Standard | Reference |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide 4h | <0.14 | Cisplatin | 4.98 | [10] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative 4i | 1.59 | Cisplatin | 4.98 | [10] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative 4l | 1.80 | Cisplatin | 4.98 | [10] |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | 2.45 | - | - | [2] |
| Caffeic acid-based 1,3,4-oxadiazole 5 | 18.3 | - | - | [7] |
Table 4: Anticancer Activity against Colon Cancer Cell Lines (HCT-116)
| Compound/Derivative | IC50 (µM) vs. HCT-116 | Standard Drug | IC50 (µM) of Standard | Reference |
| Oxadiazole derivative 8e | 3.19 | Colchicine | >10 | [1] |
| Benzimidazole-based 1,3,4-oxadiazole derivative 46-48 | 3.10 - 15.58 | - | - | [4] |
Table 5: Inhibition of Key Signaling Molecules
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Naproxen-based 1,3,4-oxadiazole derivative 15 | EGFR | 0.41 | [3] |
| 1,3,4-oxadiazole/chalcone hybrid 8a | EGFR | 0.24 | [11] |
| 1,3,4-oxadiazole/chalcone hybrid 8n | EGFR | 2.35 | [11] |
| 1,3,4-oxadiazole/chalcone hybrid 8v | EGFR | 0.96 | [11] |
| 1,3,4-oxadiazole derivative 7j | VEGFR-2 | 0.009 (Estimated) | [12][13] |
| 3-methyl-1-((5-(5-methyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)pyrimidin-4-yl)amino)-1H-pyrrole-2,5-dione | NF-κB mediated transcription | 0.3 | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these novel 1,3,4-oxadiazole derivatives are provided below.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 1,3,4-oxadiazole derivatives and a standard anticancer drug for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to differentiate cell populations:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways targeted by 1,3,4-oxadiazole derivatives and a general experimental workflow for their anticancer evaluation.
Caption: General experimental workflow for the validation of anticancer activity.
Caption: Inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.
Caption: Targeting the EGFR signaling pathway with 1,3,4-oxadiazole derivatives.
Caption: Inhibition of the VEGFR signaling pathway by 1,3,4-oxadiazole derivatives.
References
- 1. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 9. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
"comparative study of the biological activity of 1,2,4-oxadiazole versus 1,3,4-oxadiazole"
A Comparative Guide to the Biological Activities of 1,2,4-Oxadiazole (B8745197) and 1,3,4-Oxadiazole (B1194373)
Oxadiazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry. Among the four isomers, the 1,2,4- and 1,3,4-oxadiazoles are the most stable and have been extensively studied as scaffolds in drug discovery due to their favorable metabolic, physicochemical, and pharmacokinetic properties.[1] These isomers are often employed as bioisosteres for amide and ester groups, which can enhance the pharmacological activity and stability of a molecule by engaging in hydrogen bond interactions with biological targets.[1] This guide provides a detailed comparison of the biological activities of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, supported by experimental data and methodologies.
Anticancer Activity
Derivatives of both 1,2,4- and 1,3,4-oxadiazole have demonstrated significant potential as anticancer agents, operating through diverse mechanisms such as cytotoxicity and enzyme inhibition.[1][2]
1,2,4-Oxadiazole Derivatives: Certain 1,2,4-oxadiazole derivatives linked to imidazopyrazine have exhibited potent cytotoxic effects against various cancer cell lines, including MCF-7, A-549, and A-375, with IC₅₀ values as low as 0.22 µM.[1] Another noteworthy example involves isatin-based 1,2,4-oxadiazoles, which have shown high activity against mantel cell lymphoma (MCL) cell lines, with IC₅₀ values in the sub-micromolar range (0.4–1.5 µM).[1]
1,3,4-Oxadiazole Derivatives: This isomer has been extensively explored for its anti-proliferative effects.[3] Derivatives of 1,3,4-oxadiazole have been reported to inhibit various enzymes and growth factors crucial for cancer progression, such as telomerase, topoisomerase, and histone deacetylase (HDAC).[4] Some 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown significant activity against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines, with some compounds exhibiting greater potency than the standard drug Doxorubicin.[2] For instance, certain novel 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives have demonstrated excellent cytotoxic profiles on A549 lung cancer cells, with IC50 values as low as <0.14 μM.[4]
Comparative Anticancer Activity Data
| Isomer | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-Oxadiazole | Imidazopyrazine-linked | MCF-7, A-549, A-375 | 0.22 | [1] |
| 1,2,4-Oxadiazole | Isatin-based | Mantel Cell Lymphoma | 0.4 - 1.5 | [1] |
| 1,3,4-Oxadiazole | 2,5-disubstituted | MCF-7, HCT-116, HepG2 | Potent (some > Doxorubicin) | [2] |
| 1,3,4-Oxadiazole | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 | <0.14 | [4] |
| 1,3,4-Oxadiazole | Eugenol analogue | MCF-7 | 0.99 | [5] |
| 1,3,4-Oxadiazole | Eugenol analogue | PC3 | 0.26 | [5] |
Antimicrobial Activity
The oxadiazole scaffold is integral to the development of new agents to combat the growing challenge of antimicrobial resistance.[2]
1,2,4-Oxadiazole Derivatives: Some 3-substituted 5-amino 1,2,4-oxadiazoles have demonstrated potent antimicrobial activity.[2] A series of 3-morpholinophenyl-5-substituted-1,2,4-oxadiazole derivatives have shown antibacterial activities against a panel of Gram-positive bacteria.[6]
1,3,4-Oxadiazole Derivatives: Derivatives of 1,3,4-oxadiazole have exhibited a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[2] Certain 2,5-disubstituted 1,3,4-oxadiazoles have shown notable activity against both Gram-positive and Gram-negative bacteria, as well as good antifungal activity.[2] Some derivatives have even demonstrated stronger activity against Pseudomonas aeruginosa and Staphylococcus aureus than reference drugs like ciprofloxacin (B1669076) and amoxicillin.[7]
Comparative Antimicrobial Activity Data
| Isomer | Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
| 1,2,4-Oxadiazole | 3-morpholinophenyl-5-substituted | Gram-positive bacteria | Active | [6] |
| 1,3,4-Oxadiazole | Quinolone hybrid | Pseudomonas aeruginosa, Staphylococcus aureus | Stronger than ciprofloxacin and amoxicillin | [7] |
| 1,3,4-Oxadiazole | 2-acylamino derivative | Staphylococcus aureus | 1.56 | [7] |
| 1,3,4-Oxadiazole | 2-acylamino derivative | Bacillus subtilis | 0.78 | [7] |
Anti-inflammatory Activity
Both isomers have been incorporated into molecules with anti-inflammatory properties.
1,2,4-Oxadiazole Derivatives: The anti-inflammatory potential of 1,2,4-oxadiazole analogs of resveratrol (B1683913) has been explored, indicating their role in mitigating inflammatory responses.[8]
1,3,4-Oxadiazole Derivatives: Several 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties, which are thought to be mediated by the inhibition of prostaglandin (B15479496) biosynthesis.[9] In vivo studies using the carrageenan-induced paw edema model in rats have shown that some 2,5-disubstituted-1,3,4-oxadiazole derivatives exhibit promising anti-inflammatory activity, with percentage inhibition of edema comparable to the standard drug ibuprofen.[10]
Comparative Anti-inflammatory Activity Data
| Isomer | Derivative | Model | Activity (% Inhibition) | Reference |
| 1,3,4-Oxadiazole | 2,5-disubstituted | Carrageenan-induced paw edema | 74.16 | [10] |
| 1,3,4-Oxadiazole | 2,5-disubstituted | Carrageenan-induced paw edema | 70.56 | [10] |
| 1,3,4-Oxadiazole | 2,5-disubstituted | Carrageenan-induced paw edema | 63.66 | [10] |
Anticonvulsant and Neuroprotective Activity
Derivatives of both oxadiazole isomers have been investigated for their effects on the central nervous system.
1,2,4-Oxadiazole Derivatives: A number of 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potential neuroprotective agents against acute ischemic stroke.[11] Some of these compounds have shown the ability to inhibit reactive oxygen species (ROS) accumulation and restore mitochondrial membrane potential.[11]
1,3,4-Oxadiazole Derivatives: The 1,3,4-oxadiazole nucleus has been identified as a promising scaffold for the development of anticonvulsant agents.[12] Some derivatives have shown potent anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, with some compounds exhibiting greater activity than the standard drugs carbamazepine (B1668303) and ethosuximide.[13]
Comparative Anticonvulsant Activity Data
| Isomer | Derivative | Test Model | ED₅₀ (mg/kg) | Reference |
| 1,3,4-Oxadiazole | 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | MES | 8.9 | [13] |
| 1,3,4-Oxadiazole | 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | scPTZ | 10.2 | [13] |
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,2,4- or 1,3,4-oxadiazole derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Experimental workflow for the MTT assay.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Broth Microdilution Assay.
Signaling Pathways
NF-κB Signaling Pathway in Inflammation
Several 1,3,4-oxadiazole derivatives have been suggested to exert their anticancer and anti-inflammatory effects by targeting the NF-κB signaling pathway.[14] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Inhibition of the NF-κB signaling pathway.
Thymidylate Synthase Inhibition in Cancer Therapy
Some 1,3,4-oxadiazole derivatives have been identified as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis and repair.[5] By inhibiting this enzyme, these compounds can effectively halt the proliferation of rapidly dividing cancer cells.[1]
Mechanism of thymidylate synthase inhibition.
References
- 1. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 8. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Oxadiazole vs. Thiadiazole: A Comparative Analysis of Bioisosteric Properties for Drug Development
A deep dive into the bioisosteric relationship between oxadiazole and thiadiazole rings reveals nuanced differences in their physicochemical properties and biological activities, offering a strategic advantage in drug design and development. While often considered interchangeable, a closer examination of experimental data highlights key distinctions that can be leveraged to optimize drug candidates.
Oxadiazole and thiadiazole moieties are five-membered heterocyclic rings that are considered classical bioisosteres, where the oxygen atom of the oxadiazole is replaced by a sulfur atom in the thiadiazole. This substitution, while seemingly minor, can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. Both scaffolds are integral to a wide array of medicinally important compounds, demonstrating activities ranging from antimicrobial and anticancer to anti-inflammatory and anticonvulsant. This guide provides a comparative analysis of their bioisosteric properties, supported by experimental data, to aid researchers in making informed decisions during the drug discovery process.
Physicochemical Properties: A Tale of Two Heterocycles
The substitution of oxygen with sulfur imparts a discernible effect on the physicochemical properties of the parent molecule. Notably, thiadiazole derivatives generally exhibit higher lipophilicity compared to their oxadiazole counterparts.[1] This increased lipid solubility can enhance membrane permeability and tissue distribution.[1] The choice between an oxadiazole and a thiadiazole can, therefore, be a critical determinant in modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Oxadiazole Analogue | Thiadiazole Analogue | Key Differences & Implications |
| Lipophilicity (LogP) | Generally lower | Generally higher | The sulfur atom in thiadiazole increases lipophilicity, potentially improving membrane permeability but could also increase metabolic susceptibility and off-target toxicity. |
| Aqueous Solubility | Generally higher | Generally lower | The higher polarity of the oxygen atom in oxadiazole typically leads to better aqueous solubility, which is often desirable for oral bioavailability.[1] |
| pKa | Varies with substitution | Varies with substitution, generally slightly more acidic | The electron-withdrawing nature of the ring system influences the acidity of adjacent functional groups. The subtle differences in electronegativity between oxygen and sulfur can lead to minor pKa shifts, affecting drug ionization at physiological pH. |
| Hydrogen Bond Acceptor Strength | Oxygen is a strong hydrogen bond acceptor | Sulfur is a weaker hydrogen bond acceptor | This difference can significantly alter binding interactions with biological targets. Oxadiazoles may form stronger hydrogen bonds, potentially leading to higher potency. |
Table 1: Comparative Physicochemical Properties of Oxadiazole and Thiadiazole Bioisosteres.
Biological Activity: A Spectrum of Therapeutic Potential
Both oxadiazole and thiadiazole rings are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The choice of one over the other can lead to significant differences in potency and selectivity.
Anticancer Activity
Derivatives of both heterocycles have demonstrated significant potential as anticancer agents. For instance, certain 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives have shown potent cytotoxicity against various cancer cell lines, with some compounds exhibiting greater potency than the standard drug doxorubicin.[2] In some cases, oxadiazole-containing compounds have been found to exert their anticancer effects by inhibiting the NF-κB signaling pathway, a key regulator of cell survival and proliferation.[3][4][5]
Similarly, thiadiazole derivatives have been extensively investigated for their antiproliferative effects.[6] While direct head-to-head comparisons are limited, some studies have synthesized and evaluated both oxadiazole and thiadiazole analogues within the same series, providing valuable insights into their relative activities.
| Compound Class | Cancer Cell Line | Oxadiazole Analogue IC50 (µM) | Thiadiazole Analogue IC50 (µM) | Reference |
| Thiazolidin-4-one derivatives | MCF-7 (Breast) | 1.5 - 6.8 | 1.2 - 7.5 | [7] |
| Hybrid molecules | A549 (Lung) | 0.68 - 1.56 | Not Reported in direct comparison | [8] |
| Hybrid molecules | MCF-7 (Breast) | 0.22 - 0.79 | 0.10 - 0.24 (different hybrid) | [8] |
Table 2: Comparative Anticancer Activity (IC50) of Oxadiazole and Thiadiazole Derivatives. (Note: Data is compiled from different studies and may not represent direct matched-pair analysis in all cases).
Antimicrobial Activity
The antimicrobial potential of both oxadiazole and thiadiazole derivatives is well-documented.[9][10] Thiadiazoles, in particular, have shown broad-spectrum activity against various bacterial and fungal strains.[10] One of the proposed mechanisms for the antifungal activity of certain thiadiazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[9][11]
| Compound Class | Microbial Strain | Oxadiazole Analogue MIC (µg/mL) | Thiadiazole Analogue MIC (µg/mL) | Reference |
| Hybrid Compounds | Candida albicans | >100 | 0.78 - 3.12 | [9] |
| Thiazolidin-4-one derivatives | S. aureus | >50 | 3.58 - 8.74 | [7] |
| Thiazolidin-4-one derivatives | E. coli | >50 | 4.21 - 9.12 | [7] |
Table 3: Comparative Antimicrobial Activity (MIC) of Oxadiazole and Thiadiazole Derivatives. (Note: Data is compiled from different studies and may not represent direct matched-pair analysis in all cases).
Experimental Protocols
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines.
-
Preparation of 1,2-Diacylhydrazine: An acyl hydrazide (1 mmol) is reacted with an equimolar amount of an acid chloride (1 mmol) in a suitable solvent such as pyridine (B92270) or dioxane at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The resulting 1,2-diacylhydrazine is then isolated by filtration or extraction.
-
Cyclodehydration: The purified 1,2-diacylhydrazine (1 mmol) is then refluxed in a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) for 2-4 hours.
-
Work-up and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution). The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[12][13]
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
A widely used method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides.
-
Preparation of Acylthiosemicarbazide: A mixture of an acid hydrazide (1 mmol) and an appropriate isothiocyanate (1 mmol) in a solvent like ethanol (B145695) is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC.
-
Cyclization: The resulting acylthiosemicarbazide is then cyclized by heating under reflux with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride for 2-3 hours.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice-cold water. The precipitate formed is collected by filtration, washed with water, and dried. The crude thiadiazole is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[10][14]
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (both oxadiazole and thiadiazole derivatives) and a vehicle control.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.[1][15]
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is then inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]
Visualizing the Mechanisms of Action
To better understand the logical relationships in the synthesis and the biological pathways affected by these compounds, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles and -thiadiazoles.
Caption: Comparative signaling pathways for the biological activity of oxadiazole and thiadiazole derivatives.
Conclusion
The bioisosteric replacement of an oxadiazole with a thiadiazole is a valuable strategy in drug discovery that can significantly alter a compound's properties. While thiadiazoles often lead to increased lipophilicity and potentially enhanced membrane permeability, this compound may offer better aqueous solubility and stronger hydrogen bonding capabilities. The choice between these two heterocycles is context-dependent and should be guided by the specific therapeutic target and the desired ADME profile. A thorough understanding of their comparative properties, supported by experimental data, is crucial for the rational design of novel and effective drug candidates. Future studies focusing on direct, matched-pair analysis of oxadiazole and thiadiazole analogues will further illuminate the subtle yet critical differences between these important bioisosteres.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thidiazuron, a phenyl-urea cytokinin, inhibits ergosterol synthesis and attenuates biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 15. Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized Oxadiazoles: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized heterocyclic compounds is paramount. This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of oxadiazole isomers, alongside other structurally related five-membered heterocycles. Detailed experimental protocols and data interpretation are presented to aid in the definitive characterization of these important scaffolds.
Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, which are of significant interest in medicinal chemistry due to their diverse biological activities. The four isomers of oxadiazole (1,3,4-, 1,2,4-, 1,2,5-, and 1,2,3-) present unique electronic and steric properties, making their precise structural identification crucial. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.
Comparative ¹H and ¹³C NMR Data
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the arrangement of heteroatoms and substituents on the heterocyclic ring. The following tables summarize typical chemical shift ranges for the ring protons and carbons of 1,3,4- and 1,2,4-oxadiazoles, along with those of isoxazoles, pyrazoles, and triazoles for comparative purposes.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Oxadiazole Isomers and Other Heterocycles
| Heterocycle | Ring Protons | Typical Chemical Shift Range (ppm) | Notes |
| 1,3,4-Oxadiazole | H-2/H-5 | 8.5 - 9.5 | For unsubstituted or symmetrically substituted rings. Protons on substituents will appear in their respective characteristic regions. |
| 1,2,4-Oxadiazole | H-3/H-5 | 8.0 - 9.0 | The chemical shifts are influenced by the nature of the substituent at the other position. |
| Isoxazole | H-3, H-4, H-5 | H-3: ~8.2, H-4: ~6.4, H-5: ~8.5 | Distinct signals for each proton, with characteristic coupling constants. |
| Pyrazole (B372694) | H-3, H-4, H-5 | H-3/H-5: ~7.6, H-4: ~6.3 | In the parent pyrazole, H-3 and H-5 are equivalent due to tautomerism. |
| 1,2,3-Triazole | H-4, H-5 | H-4/H-5: ~7.7 | Chemical shifts are sensitive to the position of substitution (1H or 2H). |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of Oxadiazole Isomers and Other Heterocycles
| Heterocycle | Ring Carbons | Typical Chemical Shift Range (ppm) | Notes |
| 1,3,4-Oxadiazole | C-2/C-5 | 155 - 170 | In symmetrically substituted derivatives, a single signal is observed.[1] |
| 1,2,4-Oxadiazole | C-3, C-5 | C-3: 155 - 165, C-5: 165 - 175 | The C-5 carbon, positioned between two heteroatoms, is typically more deshielded. |
| Isoxazole | C-3, C-4, C-5 | C-3: ~150, C-4: ~103, C-5: ~158 | The C-4 carbon exhibits a characteristically upfield chemical shift. |
| Pyrazole | C-3, C-4, C-5 | C-3/C-5: ~135, C-4: ~105 | Tautomerism in the parent pyrazole leads to equivalent C-3 and C-5 signals. |
| 1,2,3-Triazole | C-4, C-5 | C-4/C-5: ~125 - 135 | The chemical shifts are influenced by the tautomeric form and substituents. |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful synthesis and characterization of oxadiazole derivatives. Below are representative protocols for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles and 3,5-disubstituted-1,2,4-oxadiazoles.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Oxidative Cyclization
This protocol describes a common and efficient method for the synthesis of 1,3,4-oxadiazoles from readily available starting materials.[2]
Materials:
-
Aldehyde (1.0 mmol)
-
Hydrazide (1.0 mmol)
-
Iodine (I₂) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (5 mL)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and hydrazide (1.0 mmol) in DMSO (5 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add iodine (1.2 mmol) portion-wise over 5 minutes.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water and then with a 10% sodium thiosulfate (B1220275) solution to remove excess iodine.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 2: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acids
This protocol outlines a general procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Materials:
-
Amidoxime (B1450833) (1.0 mmol)
-
Carboxylic acid (1.1 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol)
-
1-Hydroxybenzotriazole (HOBt) (1.2 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Triethylamine (B128534) (2.0 mmol)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) in DMF (3 mL).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the amidoxime (1.0 mmol) and triethylamine (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 3,5-disubstituted-1,2,4-oxadiazole.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the compound is fully dissolved to obtain a homogeneous solution.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Visualization of Experimental Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and structural confirmation of this compound, and the logical process of using NMR data for structural elucidation.
By carefully analyzing the ¹H and ¹³C NMR spectra and comparing the obtained data with the characteristic chemical shift ranges presented in this guide, researchers can confidently confirm the structure of their synthesized oxadiazole derivatives and distinguish them from other isomeric and related heterocyclic compounds. This rigorous characterization is a critical step in the development of new therapeutic agents and advanced materials.
References
Differentiating Oxadiazole Isomers: A Comparative Guide to Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Oxadiazole scaffolds are pivotal in medicinal chemistry, with the isomeric forms—1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,5-oxadiazole (furazan)—each imparting distinct physicochemical properties to a molecule. The precise identification of these isomers is critical for structure-activity relationship (SAR) studies and drug development. This guide provides a comprehensive comparison of spectroscopic techniques for unequivocally differentiating between these three key oxadiazole isomers, supported by experimental data and detailed protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 1,2,4-, 1,3,4-, and 1,2,5-oxadiazole isomers. These values are indicative and can be influenced by substituents on the ring.
¹H NMR Chemical Shifts (δ, ppm)
| Isomer | Proton Position | Chemical Shift (ppm) | Multiplicity |
| 1,2,4-Oxadiazole | H-3 | ~8.70 | s |
| H-5 | ~8.60 | s | |
| 1,3,4-Oxadiazole | H-2, H-5 | ~9.20 | s |
| 1,2,5-Oxadiazole (Furazan) | H-3, H-4 | ~8.10 | s |
Note: Data is for unsubstituted parent compounds in a suitable deuterated solvent.
¹³C NMR Chemical Shifts (δ, ppm)
| Isomer | Carbon Position | Chemical Shift (ppm) |
| 1,2,4-Oxadiazole | C-3 | 167.2 - 168.7[1] |
| C-5 | 173.9 - 176.1[1] | |
| 1,3,4-Oxadiazole | C-2, C-5 | ~155 - 165[2] |
| 1,2,5-Oxadiazole (Furazan) | C-3, C-4 | ~145 |
Note: Chemical shifts can vary significantly with substitution.[2][3][4]
Infrared (IR) Spectroscopy (cm⁻¹)
| Isomer | C=N Stretch | C-O-C Stretch/Ring Vibrations |
| 1,2,4-Oxadiazole | ~1600 - 1650 | ~1000 - 1300 |
| 1,3,4-Oxadiazole | ~1610 - 1645 | 1020 - 1250[1][5] |
| 1,2,5-Oxadiazole (Furazan) | ~1570 - 1620 | ~1000 - 1200 |
Note: These are characteristic ranges and specific frequencies depend on the overall molecular structure.
Mass Spectrometry (MS) Fragmentation
| Isomer | Key Fragmentation Pathways |
| 1,2,4-Oxadiazole | Cleavage of the N2-C3 and O1-C5 bonds is a typical fragmentation pattern.[5][6] |
| 1,3,4-Oxadiazole | Often characterized by the loss of the substituent at the 2-position followed by ring cleavage. |
| 1,2,5-Oxadiazole (Furazan) | Fragmentation can involve the loss of NO or other small neutral molecules. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical shifts and coupling constants to differentiate between the isomeric oxadiazole rings.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the oxadiazole derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be used.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration and solubility.
-
Reference: Solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of the C=N and C-O-C bonds within the oxadiazole ring.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the solid oxadiazole sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.
-
Gently mix the sample and KBr, then grind the mixture thoroughly for 1-2 minutes to ensure a homogenous dispersion.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: Run a background scan with an empty sample compartment or a blank KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder and acquire the spectrum.
-
Analyze the spectrum for characteristic absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern to distinguish between the isomeric structures.
Methodology (Electron Ionization - EI):
-
Sample Preparation:
-
For volatile and thermally stable compounds, direct injection or gas chromatography (GC) coupling can be used.
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
Inlet System: Direct insertion probe or GC inlet.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern and compare it to the expected fragmentation pathways for each isomer.
-
Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship for differentiating oxadiazole isomers.
References
A Comparative Guide to the In Vitro Anticancer Activity of Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to significant exploration of heterocyclic compounds, among which oxadiazole derivatives have emerged as a promising class of molecules.[1][2] Their diverse biological activities, including potent cytotoxic effects against various cancer cell lines, have positioned them as valuable scaffolds in medicinal chemistry.[3][4] This guide provides a comparative analysis of the in vitro performance of various oxadiazole derivatives, supported by experimental data from recent studies. It aims to offer an objective overview to aid researchers in the ongoing development of more effective cancer therapies.
Comparative Efficacy of Oxadiazole Derivatives
The anticancer potential of oxadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values of various oxadiazole derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of 1,3,4-Oxadiazole (B1194373) Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Source |
| 4h | A549 (Lung) | <0.14 | Cisplatin | 4.98 | [5] |
| 4i | A549 (Lung) | 1.59 | Cisplatin | 4.98 | [5] |
| 4l | A549 (Lung) | 1.80 | Cisplatin | 4.98 | [5] |
| 4g | C6 (Glioma) | 8.16 | - | - | [5] |
| Compound 8 | A549 (Lung) | - | Cisplatin | - | [6] |
| Compound 8 | C6 (Glioma) | 0.137 ± 0.015 (mM) | Cisplatin | 0.103 ± 0.026 (mM) | [6] |
| Compound 9 | C6 (Glioma) | 0.157 ± 0.016 (mM) | Cisplatin | 0.103 ± 0.026 (mM) | [6] |
| Compound 30 | HepG2 (Liver) | 0.7 ± 0.2 | - | - | [3] |
| Compound 30 | MCF-7 (Breast) | 18.3 ± 1.4 | - | - | [3] |
| Compound 30 | SGC-7901 (Gastric) | 30.0 ± 1.2 | - | - | [3] |
| Compound 15 | HT-29 (Colorectal) | 0.78 ± 0.19 | - | - | [3] |
| Compound 15 | HepG2 (Liver) | 0.26 ± 0.15 | - | - | [3] |
| Compound 72 | HT-29 (Colorectal) | 0.018 | Combretastatin-A4 | - | [3] |
| Compound 73 | HT-29 (Colorectal) | 0.093 | Combretastatin-A4 | - | [3] |
| Compound 5 | U87 (Glioblastoma) | 35.1 | - | - | [7][8] |
| Compound 5 | T98G (Glioblastoma) | 34.4 | - | - | [7][8] |
| Compound 5 | LN229 (Glioblastoma) | 37.9 | - | - | [7][8] |
| Compound 5 | SKOV3 (Ovarian) | 14.2 | - | - | [7][8] |
| Compound 5 | MCF-7 (Breast) | 30.9 | - | - | [7][8] |
| Compound 5 | A549 (Lung) | 18.3 | - | - | [7][8] |
| Compound 3e | MDA-MB-231 (Breast) | - | Doxorubicin | - | [9][10] |
| AMK OX-11 | HeLa (Cervical) | 11.26 (at 24h) | - | - | [11] |
| AMK OX-12 | HeLa (Cervical) | 42.11 (at 24h) | - | - | [11] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The evaluation of the anticancer activity of oxadiazole derivatives involves a series of well-established in vitro assays. Below are detailed methodologies for key experiments commonly cited in the literature.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the oxadiazole derivatives and a vehicle control (e.g., DMSO). A positive control (e.g., a known anticancer drug like Doxorubicin or Cisplatin) is also included. The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
2. SRB (Sulphorhodamine B) Assay:
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.
-
Cell Fixation: After treatment, the cells are fixed to the plate using a solution of trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of around 510 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis
1. Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining for Apoptosis:
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Cell Treatment: Cells are treated with the oxadiazole derivatives at their respective IC50 concentrations for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
2. Cell Cycle Analysis using Propidium Iodide (PI) Staining:
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compounds and then harvested.
-
Cell Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are then treated with RNase to degrade RNA and stained with a solution containing propidium iodide, which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the evaluation of oxadiazole derivatives, the following diagrams illustrate a typical experimental workflow and a key signaling pathway often implicated in their anticancer activity.
Many oxadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often constitutively active in cancer cells, promoting their survival.
Conclusion
The studies reviewed here demonstrate the significant potential of oxadiazole derivatives as a versatile scaffold for the development of novel anticancer agents. The presented data highlights their potent cytotoxic activity against a broad range of cancer cell lines, with some derivatives showing efficacy superior to that of established chemotherapy drugs.[5][12] The elucidation of their mechanisms of action, including the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways like NF-κB, provides a rational basis for their further optimization.[4][5] Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in vivo evaluations to translate these promising in vitro findings into clinically viable cancer therapies.
References
- 1. ijdcs.com [ijdcs.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9 [mdpi.com]
- 7. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Oxadiazole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the oxadiazole core represents a versatile scaffold in medicinal chemistry, lending itself to a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various oxadiazole analogs, supported by quantitative data and detailed experimental protocols. The strategic modification of substituents on the oxadiazole ring has been shown to significantly influence biological efficacy, offering a pathway to the rational design of more potent and selective therapeutic agents.
Oxadiazoles, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, are prominent in drug discovery due to their favorable physicochemical properties and ability to engage in hydrogen bonding with biological macromolecules.[1] The two most common isomers, 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197), form the foundation of numerous reported bioactive compounds with activities spanning antibacterial, anticancer, anti-inflammatory, and antiviral applications.[1][2][3][4] This guide will delve into the SAR of these analogs, presenting a comparative overview of their performance against various biological targets.
Comparative Analysis of Antibacterial Oxadiazole Analogs
Recent research has highlighted the potential of 1,2,4-oxadiazole derivatives as a novel class of antibiotics, particularly against Gram-positive bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA).[5][6] The general structure of these antibacterial agents often consists of a central 1,2,4-oxadiazole ring with substitutions at the 3 and 5-positions.
A key SAR study involved the synthesis and evaluation of 120 derivatives where the 3-position was held constant with a 4-substituted diphenyl ether moiety, while modifications were made to the substituent at the 5-position of the 1,2,4-oxadiazole ring (Ring A).[5] The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against S. aureus.
Table 1: SAR of 1,2,4-Oxadiazole Analogs as Antibacterial Agents against S. aureus
| Compound ID | Ring A Substituent (at 5-position) | MIC (μg/mL) against S. aureus ATCC 29213 |
| Lead 1 | 4-Phenol | ≤ 8 |
| 2 | 4-Chloropyrazole | 0.5 - 4 |
| 4-8 | 5-Indole | 0.5 - 4 |
| 57a | Specific active derivative | Active (MIC ≤ 8) |
| 57b | Specific active derivative | Active (MIC ≤ 8) |
| 72c | Optimized derivative | Potent in vitro activity |
| 93a | Piperidine (B6355638) | Inactive |
| 102a | Piperazine | Inactive |
| 74a-76a | Pyridine (B92270) rings | Devoid of activity |
Data sourced from multiple studies on oxadiazole-based antibiotics.[5][6][7]
The SAR for this series of compounds revealed that a hydrogen-bond donor in Ring A is crucial for antibacterial activity.[7] Substituents like phenol, aniline, and certain heterocycles with hydrogen-bonding capabilities such as pyrazoles and indoles were found to be favorable.[6][7] Conversely, hydrogen-bond acceptors on Ring A were not well-tolerated.[7] Furthermore, the introduction of bulky aliphatic groups like piperidine or piperazine, or aromatic systems like pyridine at this position, led to a loss of activity.[7]
Comparative Analysis of Anticancer Oxadiazole Analogs
Oxadiazole derivatives have also demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular targets like kinases or tubulin. The antiproliferative activity is typically evaluated using metrics such as the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
One study explored a series of 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives and evaluated their efficacy against MCF-7 (breast cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines.[4]
Table 2: Anticancer Activity of Fused Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 18a | MCF-7 | Sub-micromolar |
| 18b | A549 | Sub-micromolar |
| 18c | MDA-MB-231 | Sub-micromolar |
| 16a | MCF-7 | 0.68 |
| A-549 | 1.56 | |
| A-375 | 0.79 | |
| 16b | MCF-7 | 0.22 |
| A-549 | 1.09 | |
| A-375 | 1.18 |
Data for compounds 18a-c and 16a-b are from separate studies on different series of oxadiazole analogs.[4][8]
SAR studies on various anticancer oxadiazole series have revealed important trends. For instance, the introduction of electron-withdrawing groups on an aryl substituent of the 1,2,4-oxadiazole ring was found to enhance antitumor activity.[4] In one series, a nitro group at the meta position of an aryl ring was more favorable than a para substitution.[4] In another series of 1,3,4-oxadiazole derivatives, compounds with ortho- and para-hydroxyl groups on a phenyl ring showed higher activity against α-glucosidase, an enzyme relevant in some cancers, compared to those with nitro or chloro groups.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
Synthesis of 1,3,4-Oxadiazole Derivatives
A common method for the synthesis of 1,3,4-oxadiazoles involves the cyclization of carboxylic acids with acylhydrazides.[2]
Protocol:
-
A mixture of a carboxylic acid and an acylhydrazide is dissolved in a suitable solvent (e.g., DMF or DMSO).
-
A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a dehydrating agent like the Burgess reagent is added to the mixture.
-
The reaction is stirred at a specific temperature (often mild conditions) for a designated period.
-
Upon completion, the reaction mixture is purified using techniques like column chromatography.
-
The final product is characterized by methods such as TLC and IR spectroscopy.
In Vitro Antibacterial Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
A standardized bacterial inoculum (e.g., S. aureus ATCC 29213) is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
Graphical representations are invaluable for understanding complex relationships in SAR studies and experimental procedures.
Caption: SAR of 1,2,4-oxadiazole antibacterial agents.
Caption: Workflow for MIC determination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potential: A Comparative Guide to Computational Docking of Oxadiazole Derivatives
For researchers, scientists, and drug development professionals, 1,3,4-oxadiazole (B1194373) derivatives represent a promising scaffold in the quest for novel therapeutics. Their versatile biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antidiabetic, have spurred extensive research into their mechanisms of action at the molecular level. This guide provides a comparative overview of the docking performance of various 1,3,4-oxadiazole derivatives against key biological targets, supported by experimental data and detailed methodologies to aid in the design of future drug candidates.
The unique structural features of the 1,3,4-oxadiazole ring contribute to its metabolic stability and its ability to act as a bioisostere for ester and amide groups, enhancing the pharmacokinetic profiles of potential drug molecules.[1] Molecular docking studies have become an indispensable tool to predict the binding affinities and interaction patterns of these derivatives with target proteins, thereby rationalizing their biological activities and guiding lead optimization.[2]
Comparative Docking Performance Against Key Drug Targets
To provide a clear comparison, this guide consolidates data from various studies, focusing on critical enzyme targets in different therapeutic areas.
Anticancer Activity
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were evaluated for their inhibitory activity against the tyrosine kinase domain of EGFR. The following table summarizes their binding energies as predicted by molecular docking, alongside their experimentally determined anticancer activity against HeLa and MCF-7 cell lines.[3]
| Compound ID | Binding Energy (kcal/mol) | Target Protein | IC50 (µM) against HeLa cells | Key Interacting Residues |
| IIb | -7.19 | EGFR Tyrosine Kinase (PDB: 1M17) | 19.9 | Met769 |
| IIc | -7.57 | EGFR Tyrosine Kinase (PDB: 1M17) | 35 | Met769 |
| IIe | -7.89 | EGFR Tyrosine Kinase (PDB: 1M17) | 25.1 | Gln767, Met769, Thr766 |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
The inhibitory potential of 1,3,4-oxadiazole derivatives against VEGFR2, a key target in angiogenesis, has been explored through computational studies. The binding energies of several derivatives were compared, highlighting their potential as selective inhibitors.[4][5]
| Compound ID | Binding Energy (kJ/mol) | Target Protein | Estimated IC50 (µM) | Key Interacting Residues |
| 7g | -46.32 | VEGFR2 (TK domain) | - | - |
| 7j | -48.89 | VEGFR2 (TK domain) | 0.009 | - |
| 7l | -45.01 | VEGFR2 (TK domain) | - | - |
Tubulin Polymerization Inhibition
Novel 1,3,4-oxadiazole derivatives have been investigated as potential tubulin polymerization inhibitors, a validated anticancer strategy. Docking studies have helped to elucidate their binding to the colchicine (B1669291) binding site of tubulin.[6]
| Compound ID | IC50 (nM) for Tubulin Inhibition | Target Protein | IC50 (µM) against MCF-7 cells | Key Interacting Residues |
| 8e | 7.95 | Tubulin | 3.19 | - |
| 8f | 9.81 | Tubulin | 4.52 | - |
Antimicrobial Activity
Enoyl-ACP (CoA) Reductase (ENR) Inhibition
Oxadiazole-ligated pyrrole (B145914) derivatives have been designed and evaluated as inhibitors of the enoyl-ACP (CoA) reductase enzyme (ENR) from Mycobacterium tuberculosis.[7]
| Compound ID | Docking Score (GLIDE Score) | Target Protein | Key Interacting Residues |
| 11 | - | Enoyl-ACP (CoA) Reductase | Lys165, Gly14, Ile21, Ser20, Trp222 |
Antidiabetic Activity
α-Amylase and α-Glucosidase Inhibition
A series of 2-thione-1,3,4-oxadiazole derivatives were synthesized and screened for their inhibitory potential against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.[8]
| Compound ID | IC50 (µg/mL) vs α-Amylase | IC50 (µg/mL) vs α-Glucosidase | Target Proteins |
| 5a | - | 12.27±0.41 | α-Amylase, α-Glucosidase |
| 4a(a) | - | 15.45±0.20 | α-Amylase, α-Glucosidase |
| 5g | 13.09±0.06 | - | α-Amylase, α-Glucosidase |
| Acarbose (Standard) | 12.20±0.78 | - | α-Amylase |
| Miglitol (Standard) | - | 11.47±0.02 | α-Glucosidase |
Experimental Protocols for Computational Docking
The following provides a generalized methodology for the computational docking studies cited in this guide.
1. Preparation of the Receptor Protein:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and charges (e.g., Gasteiger or Kollman) are computed to simulate physiological conditions.[2][3]
-
The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).[2]
2. Ligand Preparation:
-
The 2D structures of the oxadiazole derivatives are drawn using chemical drawing software and converted to 3D structures.
-
Energy minimization of the ligand structures is performed using appropriate force fields (e.g., MMFF94).
-
Torsional bonds are defined to allow for conformational flexibility during docking.
3. Docking Simulation:
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
Docking is performed using software such as AutoDock, Glide, GOLD, or Molegro Virtual Docker.[7][9] These programs utilize algorithms like the Lamarckian Genetic Algorithm to explore various conformations and orientations of the ligand within the receptor's active site.[2]
-
A scoring function is used to estimate the binding affinity (in kcal/mol or kJ/mol) for each pose.[2]
4. Analysis of Docking Results:
-
The docking results are analyzed to identify the best binding pose for each ligand, typically characterized by the lowest binding energy.[2]
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.[2][3]
Visualizing the Workflow and Signaling Pathways
To better illustrate the processes involved in these computational studies, the following diagrams are provided.
Computational Docking Workflow
EGFR Signaling Inhibition
References
- 1. sid.ir [sid.ir]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Oxadiazole Synthesis: Microwave-Assisted versus Conventional Heating Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds like oxadiazoles is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of microwave-assisted and conventional heating methods for the synthesis of 1,3,4- and 1,2,4-oxadiazoles, supported by experimental data and detailed protocols.
The synthesis of this compound, a class of five-membered heterocyclic compounds, is of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Traditionally, the synthesis of these compounds has relied on conventional heating methods, which often involve long reaction times and harsh conditions.[3] However, the advent of microwave-assisted organic synthesis (MAOS) has offered a powerful alternative, promising accelerated reaction rates, enhanced yields, and cleaner reaction profiles.[2][3][4] This guide delves into a direct comparison of these two methodologies, providing the necessary data and protocols to make informed decisions in the laboratory.
Quantitative Comparison of Synthesis Methods
The following tables summarize the key quantitative parameters for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles and 3,5-disubstituted 1,2,4-oxadiazoles, offering a clear comparison between microwave-assisted and conventional heating approaches.
Table 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles [5]
| Entry | R' | Microwave Method | Conventional Method |
| Time (min) | Yield (%) | ||
| a | C₆H₅ | 12 | 92 |
| b | o-NO₂C₆H₄ | 9 | 96 |
| c | o-BrC₆H₄ | 12 | 92 |
| d | m-BrC₆H₄ | 12 | 87 |
| e | p-BrC₆H₄ | 12 | 85 |
| f | 3-Pyridinyl | 12 | 89 |
| g | CH₂Cl | 7 | 87 |
| h | CHCl₂ | 7 | 85 |
| i | CCl₃ | 6 | 91 |
| j | p-CH₃C₆H₄ | 13 | 81 |
| k | 3,4,5-Trimethoxy benzoyl | 15 | 79 |
| l | 1-C₁₀H₇ | 12 | 83 |
| m | 2-C₁₀H₇ | 12 | 81 |
Table 2: One-Pot Synthesis of Pyrazole and Oxadiazole Hybrids [6]
| Method | Reaction Time | Yield (%) |
| Microwave-Assisted | 9–10 min | 79–92% |
| Conventional | 7–9 h | Not specified, but lower than microwave |
Table 3: Synthesis of N-substituted propanamide analogues of 1,3,4-oxadiazole (B1194373) [7]
| Method | Reaction Time | Yield (%) |
| Microwave-Assisted | 32-74 seconds | High |
| Conventional | 13-31 hours | Lower than microwave |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using both microwave-assisted and conventional heating techniques.
Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles
This protocol describes a general procedure for the microwave-promoted synthesis of 1,3,4-oxadiazoles from acyl hydrazides and N-protected α-amino acids.[8][9]
Materials:
-
Acyl hydrazide (1.0 eq)
-
N-protected α-amino acid (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5 mL)
-
Crushed ice
-
Methanol (B129727) for recrystallization
-
Petroleum ether:ethyl acetate (B1210297) (8:2) for TLC
Equipment:
-
Microwave synthesizer
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Standard laboratory glassware
-
Filtration apparatus
-
TLC setup
Procedure:
-
In a microwave-safe reaction vessel, dissolve the acyl hydrazide (1 mol) and the N-protected amino acid (0.015 mol) in phosphorus oxychloride (5 mL).[8]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100 W for 10 minutes.[8]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing crushed ice.
-
The solid residue that separates is collected by filtration and dried.
-
Monitor the completion of the reaction by TLC using a mobile phase of petroleum ether:ethyl acetate (8:2).[8]
-
Recrystallize the crude product from methanol to afford the purified 1,3,4-oxadiazole derivative.[8]
Conventional Heating Synthesis of 1,3,4-Oxadiazoles
This protocol outlines a conventional thermal heating method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[9]
Materials:
-
N-protected amino acid (0.5 mmol)
-
Aryl hydrazide (0.5 mmol)
-
Phosphorus oxychloride (POCl₃) (4.3 mmol)
-
1,4-Dioxane (B91453) (8.0 mL)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the N-protected amino acid (0.5 mmol), aryl hydrazide (0.5 mmol), and 1,4-dioxane (8.0 mL).[9]
-
Add phosphorus oxychloride (4.3 mmol) to the mixture.[9]
-
Heat the reaction mixture at 100°C for 4-8 hours.[9]
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Work-up the reaction mixture as per standard procedures, which may include pouring onto ice, neutralization, and extraction with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,3,4-oxadiazole.
Experimental Workflows
The following diagrams illustrate the general workflows for both microwave-assisted and conventional synthesis of this compound.
Caption: Workflow for Microwave-Assisted Oxadiazole Synthesis.
Caption: Workflow for Conventional Oxadiazole Synthesis.
Conclusion
The data and protocols presented in this guide clearly demonstrate the significant advantages of microwave-assisted synthesis over conventional heating methods for the preparation of this compound.[1] Microwave irradiation consistently leads to drastically reduced reaction times, often from hours to mere minutes, and frequently results in higher product yields.[3][6][7][10] Furthermore, microwave-assisted synthesis can be more energy-efficient and aligns with the principles of green chemistry by potentially reducing solvent usage and byproduct formation.[11] While conventional heating remains a viable and accessible method, for high-throughput synthesis and the rapid generation of compound libraries in drug discovery programs, microwave-assisted synthesis offers a superior and more efficient approach.[1] Researchers are encouraged to consider these factors when selecting a synthetic strategy for their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
Validating High-Throughput Screening Hits for Oxadiazole Libraries: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) to a validated lead compound is a critical and often complex process. This guide provides a comparative overview of essential methods for validating hits from oxadiazole library screens, complete with experimental data, detailed protocols, and visual workflows to streamline your hit-to-lead pipeline.
The 1,2,4-oxadiazole (B8745197) scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and its role as a bioisostere for esters and amides.[1][2] HTS campaigns of oxadiazole libraries have successfully identified modulators of various biological targets.[2] However, the initial "hits" from these screens require rigorous validation to eliminate false positives and prioritize genuine binders for further development. This guide focuses on the crucial secondary and tertiary assays used to confirm the activity and elucidate the mechanism of action of oxadiazole-based compounds.
Comparative Analysis of Validation Assays
A multi-pronged approach is essential for robust hit validation. This typically involves a cascade of assays, starting with confirmation of activity in the primary assay, followed by orthogonal assays to rule out artifacts, and finally, more complex cell-based and biophysical assays to confirm target engagement and biological effect.[3][4][5]
Below is a comparison of common validation assays with exemplary data from studies on oxadiazole derivatives.
| Assay Type | Principle | Target Information | Example Compound(s) & Data | Reference(s) |
| Cell Viability / Cytotoxicity | ||||
| MTT Assay | Measures metabolic activity via reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells. | General cytotoxicity, antiproliferative effects. | Compound 23 (a 1,2,4-oxadiazole) showed EC50 values of 5.5 to 13.2 µM against chronic myeloid leukemia cell lines.[1] | [1][2] |
| LDH Assay | Quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells, indicating loss of membrane integrity. | Cytotoxicity due to membrane damage. | Used as a primary cytotoxicity screen for 1,2,4-oxadiazole libraries.[2] | [2] |
| Target-Based Assays | ||||
| EGFR Kinase Inhibition Assay | Measures the inhibition of EGFR kinase activity, often using an ADP-Glo™ format that quantifies ADP produced. | Specific inhibition of EGFR kinase. | A common assay for oxadiazoles designed as kinase inhibitors.[6] | [6] |
| Tubulin Polymerization Assay | Monitors the change in absorbance at 340 nm as tubulin polymerizes into microtubules. | Inhibition or stabilization of microtubule formation. | 1,3,4-oxadiazoles can be evaluated for their effect on the rate and extent of tubulin polymerization.[6] | [6] |
| Bcl-2 Competitive Binding ELISA | An ELISA-based assay that measures the ability of a compound to disrupt the interaction between Bcl-2 and a pro-apoptotic BH3 peptide. | Inhibition of the Bcl-2 anti-apoptotic protein. | Used to quantify the binding of 1,3,4-oxadiazoles to Bcl-2.[6] | [6] |
| Cell-Based Mechanistic Assays | ||||
| Apoptosis Assays (e.g., Flow Cytometry) | Utilizes techniques like Annexin V/PI staining to detect apoptotic and necrotic cells. | Induction of apoptosis. | 1,2,4-oxadiazole derivatives were shown to be potent inducers of apoptosis in MCF-7, MDA-MB-231, and MEL-8 cell lines.[7] | [7] |
| Cell Cycle Analysis | Flow cytometry-based method to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). | Cell cycle arrest at specific checkpoints. | A key assay to understand the antiproliferative mechanism of novel 1,3,4-oxadiazole (B1194373) derivatives.[8] | [8] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the targeted biological pathways is crucial for understanding the validation strategy.
High-Throughput Screening Hit Validation Workflow
The following diagram illustrates a typical workflow for validating hits from an HTS campaign.
References
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Applications of Biophysics in High Throughput Screening Hit Validation. - OAK Open Access Archive [oak.novartis.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antimicrobial Spectrum of Different Oxadiazole Series
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) derivatives, supported by experimental data from recent studies.
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Oxadiazole scaffolds, particularly the 1,3,4- and 1,2,4-isomers, have emerged as promising heterocyclic cores in medicinal chemistry due to their diverse biological activities.[1][2] These five-membered heterocyclic rings are recognized for their metabolic stability and ability to act as bioisosteres for amide and ester groups, often enhancing pharmacological activity.[3] This guide offers a comparative analysis of the antimicrobial spectrum of these two key oxadiazole series, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in drug discovery efforts.
Comparative Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Antibacterial Activity
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Oxadiazole Derivatives
| Compound Series | Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1,3,4-Oxadiazole | 2-Acylamino-1,3,4-oxadiazole (22a) | 1.56 | - | - | - | [4] |
| 2-Acylamino-1,3,4-oxadiazole (22b, 22c) | - | 0.78 | - | - | [4] | |
| Carbazole-oxadiazole (5a) | 1 | - | - | - | [5] | |
| Carbazole-oxadiazole (5g, 5i-k) | 0.25 - 4 (MRSA) | - | - | 0.25 - 4 | [5] | |
| Fluoroquinolone hybrid (5a, 5b) | Good to Excellent | - | Good to Excellent | Good to Excellent | [6] | |
| 1,2,4-Oxadiazole | 3-substituted 5-amino-1,2,4-oxadiazole (B13162853) (43) | 0.15 | - | 0.05 | 7.8 | [7] |
| Indole hybrid (58) | 4 (MRSA) | - | - | - | [7] | |
| Ethyl levulinate derivative (4a) | - | - | - | 625 | [8] |
Note: "-" indicates data not reported in the cited source. MRSA refers to Methicillin-resistant Staphylococcus aureus. "Good to Excellent" indicates activity comparable or superior to reference antibiotics like ampicillin (B1664943) and gentamicin, as described in the source.
The data indicates that both oxadiazole series exhibit potent antibacterial activity. Notably, certain 1,3,4-oxadiazole derivatives, such as the carbazole (B46965) hybrids, show significant efficacy against the resistant strain MRSA.[5] Similarly, specific 1,2,4-oxadiazole derivatives have demonstrated very low MIC values against both Gram-positive and Gram-negative bacteria.[7]
Antifungal Activity
Table 2: Comparative Antifungal Activity (MIC/EC50 in µg/mL) of Oxadiazole Derivatives
| Compound Series | Derivative | Candida albicans | Aspergillus niger | Other Fungi | Reference |
| 1,3,4-Oxadiazole | LMM5 | 32 | - | Paracoccidioides spp. (1-32) | [9][10][11] |
| LMM11 | 32 | - | Paracoccidioides spp. (1-32) | [9][10][11] | |
| LMM6 | 8 - 32 | - | - | [12] | |
| Methyloxadiazole moiety (19) | - | 25 | - | [13] | |
| 1,2,4-Oxadiazole | 3-substituted 5-amino-1,2,4-oxadiazole (43) | 12.5 | - | T. mentagrophytes (6.3), F. bulbilgenum (12.5) | [7] |
| Anisic acid derivative (4f) | - | - | R. solani (12.68), F. graminearum (29.97), E. turcicum (29.14), C. capsica (8.81) | [14] | |
| Ethyl levulinate derivative (4a) | - | - | C. utilis (156.2) | [8] |
Note: EC50 values are reported for compound 4f. "-" indicates data not reported in the cited source.
In the realm of antifungal activity, both series present promising candidates. Derivatives of 1,3,4-oxadiazole have shown notable activity against Candida albicans and Paracoccidioides species.[9][10][11][12] Concurrently, 1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of activity against various plant pathogenic fungi and other fungal strains.[7][14]
Experimental Protocols
The methodologies employed for determining antimicrobial activity are crucial for the interpretation and replication of results. Below are detailed protocols for antibacterial and antifungal screening as commonly cited in the literature.
General Antibacterial Susceptibility Testing
The antibacterial activity of the synthesized oxadiazole derivatives is frequently determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a stock concentration. Serial two-fold dilutions are then prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.
-
Incubation: The prepared bacterial inoculum is added to each well containing the diluted compounds. The plates are then incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. A positive control (broth with inoculum) and a negative control (broth only) are included in each assay.
General Antifungal Susceptibility Testing
For antifungal activity, the broth microdilution method is also widely used, following CLSI guidelines for yeasts and filamentous fungi.
-
Preparation of Inoculum: For yeasts like Candida albicans, colonies from a 24-hour culture on Sabouraud Dextrose Agar (SDA) are suspended in sterile saline. The turbidity is adjusted to the 0.5 McFarland standard and then diluted to obtain a final inoculum of 0.5-2.5 x 10³ CFU/mL. For filamentous fungi, a spore suspension is prepared and the concentration is adjusted using a hemocytometer.
-
Preparation of Compounds: Similar to antibacterial testing, the compounds are serially diluted in RPMI-1640 medium.
-
Incubation: The fungal inoculum is added to the wells, and the plates are incubated at 35°C for 24-48 hours for yeasts or longer for filamentous fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth control.
Visualizing the Workflow
To better understand the process from synthesis to evaluation, the following diagrams illustrate the general workflows.
Caption: General synthesis pathway for 1,3,4-oxadiazole-2-thiol (B52307) derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. researchgate.net [researchgate.net]
- 2. ijmspr.in [ijmspr.in]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actabra.revistas.ufcg.edu.br [actabra.revistas.ufcg.edu.br]
- 9. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 10. Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans [mdpi.com]
- 13. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives | MDPI [mdpi.com]
A Comparative Guide to the Metabolic Stability of Oxadiazole and Thiadiazole Analogs
In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical step in progressing a lead candidate toward clinical trials. The strategic use of bioisosteric replacement is a cornerstone of this process, with five-membered heterocyclic rings such as oxadiazoles and thiadiazoles being frequently employed to enhance pharmacokinetic profiles. This guide provides a detailed comparison of the metabolic stability of oxadiazole versus thiadiazole analogs, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions.
Introduction to this compound and Thiadiazoles as Bioisosteres
Oxadiazole and thiadiazole rings are common bioisosteric replacements for metabolically labile groups like esters and amides. This substitution can significantly impact a molecule's physicochemical properties, target engagement, and, crucially, its metabolic fate.
This compound , particularly the 1,3,4- and 1,2,4-isomers, are recognized for their chemical and thermal stability, which often translates to improved metabolic stability.[1] They are frequently incorporated into drug candidates to mitigate hydrolysis by esterases and amidases.[2]
Thiadiazoles , as sulfur-containing bioisosteres of this compound, also serve as important pharmacophores with a wide range of biological activities.[3] The sulfur atom can influence properties such as lipophilicity and tissue permeability, which in turn affects the metabolic profile of the compound.[4]
Quantitative Comparison of Metabolic Stability
It is crucial to note that direct comparison of values between different studies should be approached with caution due to variations in experimental conditions.
Table 1: Metabolic Stability of Selected Oxadiazole-Containing Compounds
| Compound ID/Class | Isomer | Test System | t½ (min) | CLint (µL/min/mg protein) | Percent Remaining (Time) | Reference |
| Compound 1a | 1,2,4-Oxadiazole | Rat Liver Microsomes | 19 | 69 | - | [1] |
| Compound 9a | Methyl oxadiazole | Human S9 | - | < 11.6 | 97% (40 min) | [1] |
| Compound 3b | 1,2,4-Oxadiazole | Human Liver Microsomes | 60 | - | - | [1] |
| GRL0617 Analog 13f | 1,2,4-Oxadiazole | Mouse Liver Microsomes | > 93.2 | - | - | |
| GRL0617 Analog 26r | 1,2,4-Oxadiazole | Mouse Liver Microsomes | > 93.2 | - | - |
Table 2: Metabolic Stability of Selected Thiadiazole-Containing Compounds
| Compound ID/Class | Isomer | Test System | t½ (min) | CLint (µL/min/mg protein) | Percent Remaining (Time) | Reference |
| Compound 4 | 1,2,3-Thiadiazole | Mouse Liver Microsomes | 32.5 | 42.6 ± 3.2 | - | [5] |
| Compound 51 | - | Mouse Liver Microsomes | 194 | 7.13 ± 7.3 | - | [5] |
| Compound 12 | - | Human Liver Microsomes | >120 | - | 72.6% | [5] |
| Compound 12 | - | Rat Liver Microsomes | <120 | - | 16.7% | [5] |
| Compound 12 | - | Mouse Liver Microsomes | <120 | - | 27.5% | [5] |
From the available data, it is generally observed that oxadiazole-containing compounds can exhibit high metabolic stability. For instance, compound 9a showed 97% remaining after 40 minutes in human S9 fractions.[1] The stability of thiadiazole derivatives can be more variable, as seen with Compound 12, which shows significant species differences in metabolism.[5]
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to assess metabolic stability.
1. In Vitro Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes found in liver microsomes.
-
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
Control compounds (with known low, medium, and high clearance)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Prepare the microsomal incubation mixture by diluting the pooled liver microsomes in phosphate buffer to the final concentration (e.g., 0.5 mg/mL).
-
Pre-warm the microsomal mixture and the NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the wells of the 96-well plate containing the microsomal mixture and the test compound.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an aliquot of the quenching solution.
-
Include negative controls by incubating the test compound with microsomes in the absence of the NADPH regenerating system.
-
Once all time points are collected, centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the natural logarithm of the percent remaining versus time.
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) x (incubation volume / microsomal protein amount).
-
2. S9 Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolism.
-
Materials:
-
Pooled liver S9 fraction (human, rat, mouse, etc.)
-
Test compound stock solution
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Cofactors for Phase I (NADPH) and Phase II (e.g., UDPGA, PAPS) metabolism
-
Quenching solution
-
Control compounds
-
Standard laboratory equipment as for the microsomal stability assay
-
-
Procedure:
-
The procedure is similar to the microsomal stability assay, with the key difference being the use of the S9 fraction instead of microsomes.
-
The reaction mixture is supplemented with a cocktail of cofactors to support both Phase I and Phase II enzymatic reactions.
-
Negative controls may include incubations without any cofactors, or with only specific cofactors to delineate the contribution of different enzyme families.
-
-
Data Analysis:
-
Data analysis is performed in the same manner as the microsomal stability assay to determine the half-life and intrinsic clearance.
-
Visualizing Experimental Workflows and Key Concepts
Conclusion
Both oxadiazole and thiadiazole scaffolds are valuable tools in the medicinal chemist's arsenal (B13267) for enhancing the metabolic stability of drug candidates. While direct, comprehensive comparative data is limited, the available information suggests that this compound, particularly the 1,3,4-isomer, are often associated with high metabolic stability. The metabolic fate of thiadiazoles can be more varied and may exhibit greater species-dependent differences.
The choice between an oxadiazole and a thiadiazole bioisostere should be guided by empirical data generated for each specific chemical series. The provided experimental protocols for in vitro microsomal and S9 stability assays offer a robust framework for obtaining this critical data, enabling a data-driven approach to lead optimization and the selection of drug candidates with favorable pharmacokinetic profiles.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
"head-to-head comparison of different synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles"
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole (B1194373) moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to act as a bioisostere for amide and ester groups.[1] This has led to its incorporation into a wide array of therapeutic agents, including the antiretroviral drug raltegravir.[2] Consequently, the development of efficient and versatile synthetic methodologies to access 2,5-disubstituted 1,3,4-oxadiazoles is of paramount importance. This guide provides a head-to-head comparison of several prominent synthetic strategies, offering a critical evaluation of their performance based on experimental data.
Comparative Analysis of Synthetic Protocols
The choice of synthetic route to a desired 2,5-disubstituted 1,3,4-oxadiazole is often dictated by factors such as the availability of starting materials, desired substitution pattern, and the need for efficiency in terms of reaction time and yield. Below is a summary of key quantitative data for several modern and classical synthetic protocols.
| Protocol Title | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield Range (%) | Key Advantages |
| 1. One-Pot Synthesis-Arylation | Carboxylic Acid, N-Isocyaniminotriphenylphosphorane (NIITP), Aryl Iodide | CuI, 1,10-Phenanthroline, Cs₂CO₃ | Dioxane | 19 hours | 68-78% | Streamlined access from readily available carboxylic acids.[1][3] |
| 2. Iodine-Mediated Oxidative Cyclization | Aldehyde, Hydrazide | I₂, K₂CO₃ | DMSO | Not Specified | High Yields | Transition-metal-free, practical, and scalable.[1][4] |
| 3. Microwave-Assisted Dehydrative Cyclization | Fatty Acid Hydrazide, Carboxylic Acid | POCl₃ | Solvent-free | 3-6 minutes | High Yields | Extremely rapid, solvent-free "green" approach.[1][5][6][7] |
| 4. Copper-Catalyzed Dual Oxidation | Arylacetic Acid, Hydrazide | Copper Catalyst | DMF | 4 hours | Good Yields | One-pot synthesis via dual oxidation under an oxygen atmosphere.[8] |
| 5. Dess-Martin Periodinane (DMP) Oxidative Cyclization | N-acylhydrazones | Dess-Martin Periodinane | Dichloromethane | Not Specified | Good to Excellent | Mild, metal-free conditions at room temperature.[9] |
| 6. Classical Dehydrative Cyclization | 1,2-Diacylhydrazine | POCl₃, P₂O₅, or Trifluoromethanesulfonic anhydride | Various | Several hours | 54-76% | Traditional, well-established method.[10][11] |
Visualizing the Synthetic Pathways
To further elucidate the transformations involved in these synthetic routes, the following diagrams illustrate the core chemical logic of each approach.
References
- 1. benchchem.com [benchchem.com]
- 2. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for Oxadiazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of oxadiazoles with other established analytical techniques. Detailed experimental protocols and supporting data are presented to assist in the selection and implementation of robust analytical methods for quality control and drug development.
The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) moieties are significant heterocyclic scaffolds in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1][2][3] Accurate and precise quantification of these compounds is crucial for ensuring the quality, safety, and efficacy of potential drug candidates. This guide focuses on a new RP-HPLC method and compares it against UV-Visible Spectrophotometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the specific requirements for sensitivity, selectivity, and the nature of the sample matrix.[4]
| Analytical Method | Principle | Advantages | Disadvantages | Applicability for this compound |
| RP-HPLC with UV/DAD Detection | Separation based on polarity differences between the stationary phase and the mobile phase, with detection by UV absorbance. | High specificity, accuracy, and suitability for non-volatile compounds.[1] Widely available and cost-effective. | Moderate sensitivity compared to LC-MS/MS. | The gold standard for routine quantitative analysis and quality control of oxadiazole derivatives.[1] |
| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte in a solution.[1][5] | Simple, rapid, and cost-effective.[1] | Low specificity; susceptible to interference from other absorbing compounds in complex mixtures.[1] | Suitable for preliminary analysis and concentration estimation of pure oxadiazole samples.[1] |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the analyte and its fragments. | Very high sensitivity and selectivity, allowing for quantification in complex biological matrices.[6] | Higher cost and complexity of instrumentation and method development. | Ideal for bioanalytical studies, such as pharmacokinetics, and for the analysis of trace-level impurities.[4][7] |
Performance Data Summary
The following table summarizes the validation parameters for the new RP-HPLC method compared to typical performance data for UV-Visible Spectrophotometry and LC-MS/MS based on the analysis of analogous compounds.
| Parameter | New RP-HPLC Method | UV-Visible Spectrophotometry | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (% RSD) | |||
| - Intraday | < 1.5% | < 2.0% | < 5.0% |
| - Interday | < 2.0% | < 3.0% | < 7.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~3 µg/mL | ~0.05 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method.
New RP-HPLC Method Protocol
This method is designed for the routine quantification of a novel oxadiazole derivative.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[1]
-
Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient mobile phase consisting of Acetonitrile (B52724) and 0.1% Orthophosphoric acid in water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV spectrum of the oxadiazole derivative (e.g., 235 nm).[8]
-
Injection Volume: 10 µL.[1]
-
Standard and Sample Preparation: Standards and samples are prepared by dissolving the compound in a suitable solvent, such as acetonitrile or methanol, to a known concentration.[1]
UV-Visible Spectrophotometry Protocol
-
Instrumentation: A double beam UV-Visible spectrophotometer.[9]
-
Solvent: A UV-grade solvent that dissolves the oxadiazole derivative and does not absorb in the region of interest.
-
Procedure: A stock solution of the oxadiazole derivative is prepared and diluted to several concentrations to create a calibration curve. The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax).
-
Quantification: The concentration of the analyte in a sample is determined by measuring its absorbance and interpolating from the calibration curve.
LC-MS/MS Protocol
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Chromatographic Conditions: Similar to the RP-HPLC method, but may be optimized for faster run times.
-
Ionization Mode: ESI in positive or negative mode, depending on the analyte's properties.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4]
-
Data Analysis: Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve.[4]
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[1][10]
Caption: Workflow for the validation of the new analytical method.
Comparison of Experimental Workflows
The following diagram illustrates the key differences in the experimental workflows of the compared analytical methods.
Caption: Comparison of experimental workflows for different analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. benchchem.com [benchchem.com]
- 5. journalspub.com [journalspub.com]
- 6. Determination of oxadixyl in wines by liquid chromatography- tandem mass spectrometry: single-laboratory and interlaboratory validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to QSAR Studies of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) studies conducted on 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) derivatives. These two isomers are prominent scaffolds in medicinal chemistry, recognized for their wide range of biological activities.[1][2][3] This document summarizes key quantitative data, details common experimental protocols, and visualizes essential workflows and pathways to offer an objective comparison of their performance in computational drug design.
Structural and Biological Profile of Oxadiazole Isomers
The 1,2,4- and 1,3,4-oxadiazole rings are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. Their structural differences, specifically the relative positions of the heteroatoms, influence their electronic properties, dipole moments, and hydrogen bonding capabilities. These characteristics, in turn, affect their interactions with biological targets and overall pharmacological profiles. Both isomers are considered bioisosteres of amides and esters, offering improved metabolic stability and pharmacokinetic properties.[2]
The following diagram illustrates the structural differences between the two isomers.
References
Safety Operating Guide
Navigating the Safe Disposal of Oxadiazoles: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. Oxadiazoles, a class of heterocyclic compounds prevalent in pharmaceutical research, require specific handling and disposal procedures due to their potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with the specific oxadiazole compound in use. While properties can vary, many this compound are classified as hazardous substances that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] In case of exposure, follow these first-aid measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. If irritation develops, seek medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms such as coughing occur, seek medical attention.[1][3]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical aid.[1]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7] Avoid the formation of dust and aerosols.[3]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to minimize exposure to this compound. The following table summarizes the essential PPE for handling these compounds.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3][6] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber.[1][2][6][8] |
| Body Protection | A standard laboratory coat or a chemical apron to prevent skin contact.[1][2][6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if dust is generated or if working outside a well-ventilated area.[1][2][6][8] |
Spill and Accidental Release Measures
In the event of a spill, immediate and appropriate action is critical to prevent wider contamination and exposure.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[6]
-
Containment: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials like sawdust.[6]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[1][3][6]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.[6]
-
Reporting: Report the incident to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department in accordance with your organization's procedures.[9]
Oxadiazole Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is a critical process that must be conducted in compliance with institutional and local regulations. Do not empty oxadiazole waste into drains or dispose of it with regular trash.[3]
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "Hazardous Waste: [Name of Oxadiazole Compound]".
-
Segregate oxadiazole waste from other chemical waste streams to prevent potentially dangerous reactions.[8] this compound are known to be incompatible with strong oxidizing agents.[1][3][5]
Step 2: Waste Collection and Containment
-
Whenever possible, store the waste in its original container.[8]
-
If transferring is necessary, use a clean, dry, and chemically compatible container that is in good condition with a secure lid.[8]
-
Ensure the waste container is clearly and accurately labeled with its contents and the date of accumulation.[8]
-
Do not fill waste containers beyond 90% of their capacity to allow for expansion.[10]
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[8]
-
The exterior of the container must be kept clean and free of any chemical contamination.[10]
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection and disposal of the hazardous waste.[8]
-
The ultimate disposal of oxadiazole waste must be carried out by a licensed and approved hazardous waste disposal company.[3][5][8] Chemical waste generators are responsible for ensuring the complete and accurate classification of the waste according to local, regional, and national regulations.[1][3]
Below is a diagram illustrating the workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of oxadiazole waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ethz.ch [ethz.ch]
Navigating the Safe Handling of Oxadiazoles: A Guide to Personal Protective Equipment and Disposal
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of oxadiazole compounds, ensuring laboratory safety and operational integrity.
Oxadiazoles are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. As with any chemical entity in a laboratory setting, understanding and implementing proper safety protocols is paramount to protect personnel and the environment. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures for handling, and a comprehensive disposal plan.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is mandatory before handling any oxadiazole compound. While specific toxicity data can vary between derivatives, a cautious approach is always recommended. The primary hazards associated with many oxadiazole derivatives include skin, eye, and respiratory irritation.[1][2] In acute toxicity studies, some 1,3,4-oxadiazole (B1194373) derivatives have shown LD50 values exceeding 2000 mg/kg, suggesting low acute toxicity.[3] However, the potential for unknown hazards necessitates strict adherence to PPE protocols.
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards. | ANSI Z87.1, EN 166 |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use. | EN 374 |
| Skin and Body Protection | A flame-resistant lab coat should be worn to prevent skin contact. For extensive handling or splash potential, a chemical-resistant apron over the lab coat is advised. Closed-toe shoes and long pants are mandatory. | Not specified in results |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or volatile derivatives.[4] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is necessary. | NIOSH approved |
Quantitative Hazard Data for Select Oxadiazole Derivatives
The following table summarizes available quantitative data to aid in risk assessment. It is important to note that these values are for specific derivatives and may not be representative of all oxadiazole compounds.
| Compound/Derivative | Hazard Type | Value | Species | Reference |
| 1,3,4-Bromo, Chloro, and Iodo derivatives of 1,3,4-Oxadiazole | Acute Oral LD50 | > 2000 mg/kg | Rat | [3] |
| AMK OX-8, 9, 11, 12 (1,3,4-oxadiazole derivatives) | Acute Oral Toxicity | No toxicity up to 2000 mg/kg | Mouse | [1] |
| Novel indazole tethered oxadiazole (OTDs) derivatives (33a, 33b, 33c, 33d) | Cytotoxicity (IC50) | 19.5, 21.4, 24.5, and 22.3 µM | HepG2 | [2] |
| Naproxen based 1,3,4-oxadiazole derivative (Compound 4) | Cytotoxicity (IC50) | 1.63 µg/mL | HepG2 | [2] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h) | Cytotoxicity (IC50) | <0.14 µM | A549 | [5] |
Experimental Protocols for Handling Solid Oxadiazole Compounds
The following are generalized, step-by-step procedures for the safe handling of solid oxadiazole compounds in a laboratory setting. These should be adapted to the specific requirements of the experiment and the particular derivative being used.
Weighing a Solid Oxadiazole Compound
-
Preparation: Ensure the weighing area is clean and free of drafts. If the compound is potent or dusty, perform this task within a chemical fume hood or a balance enclosure.
-
Don PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Tare the Balance: Place a clean, dry weigh boat or weighing paper on the analytical balance and tare it.
-
Transfer the Compound: Using a clean spatula, carefully transfer the desired amount of the oxadiazole compound from the stock container to the weigh boat. Avoid generating dust. If dust is generated, a respirator may be necessary.
-
Record the Weight: Once the desired weight is achieved, record the value.
-
Clean-up: Carefully clean the spatula and the weighing area. Dispose of any contaminated materials as hazardous waste.
Dissolving a Solid Oxadiazole Compound
-
Preparation: Select a clean, dry flask or beaker of appropriate size. Ensure the solvent to be used is compatible with the oxadiazole derivative. This procedure should be performed in a chemical fume hood.
-
Don PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Add the Solid: Carefully add the weighed oxadiazole compound to the flask.
-
Add the Solvent: Slowly add the desired volume of solvent to the flask.
-
Dissolution: If necessary, gently swirl the flask or use a magnetic stirrer to aid in dissolution. Gentle heating may be applied if the compound's stability at higher temperatures is known.
-
Storage: Once dissolved, label the container clearly with the compound name, concentration, solvent, and date.
Operational and Disposal Plans
A systematic approach to the entire workflow, from preparation to disposal, is crucial for safety and efficiency.
Disposal of Oxadiazole Waste
The proper disposal of oxadiazole waste is a critical step in maintaining laboratory safety and environmental compliance. Do not dispose of oxadiazole waste down the drain.[6] All waste materials, including empty containers, contaminated PPE, and solutions, should be treated as hazardous waste.
-
Waste Segregation: Segregate oxadiazole waste from other waste streams. Halogenated and non-halogenated organic waste should be collected in separate, clearly labeled containers.[6]
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting oxadiazole waste. The container should be kept closed when not in use.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name of the oxadiazole compound(s), and the approximate concentrations and solvents.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
References
- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniata.edu [juniata.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
